4-Oxo-4-(pyridin-3-yl)butanal
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-pyridin-3-ylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFONOJVUTZAMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226923 | |
| Record name | 4-Oxo-4-(3-pyridinebutanal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76014-80-7 | |
| Record name | γ-Oxo-3-pyridinebutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-4-(3-pyridinebutanal) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-4-(3-pyridinebutanal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OXO-4-(3-PYRIDINEBUTANAL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82739XE26C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Oxo-1-(3-pyridyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Whitepaper: Synthesis, Stability, and Characterization of 4-Oxo-4-(pyridin-3-yl)butanal (4-POB)
Executive Summary
4-Oxo-4-(pyridin-3-yl)butanal (4-POB), often referred to in literature as the "keto aldehyde" metabolite, is a critical intermediate in the bioactivation of the potent tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). It is formed via the
Technical Challenge: 4-POB is chemically unstable in its free form. It possesses a reactive aldehyde group and a ketone functionality that make it prone to oxidation (to the corresponding succinic acid derivative), reduction, and condensation reactions. Furthermore, in aqueous media, it exists in a complex equilibrium, potentially cyclizing to hemiacetal forms or polymerizing.
Operational Directive: Consequently, this guide does not recommend the isolation and long-term storage of free 4-POB. Instead, we detail the synthesis of its stable precursor, 4,4-diethoxy-1-(pyridin-3-yl)butan-1-one (The Acetal) , and provide the protocol for its controlled acid-catalyzed hydrolysis to generate 4-POB in situ for immediate biological or chemical application.
Chemical Context & Retrosynthetic Analysis[1]
The synthesis is designed to bypass the instability of the aldehyde by carrying a diethyl acetal protecting group through the carbon-carbon bond-forming steps.
Metabolic & Synthetic Pathway
The following diagram illustrates the metabolic origin of 4-POB and the retrosynthetic logic for its laboratory production.
Caption: Figure 1. Metabolic origin of 4-POB from NNK (Red) contrasted with the retrosynthetic strategy using a masked acetal precursor (Green).
Synthetic Protocol: The Acetal Route
Target Molecule: 4,4-diethoxy-1-(pyridin-3-yl)butan-1-one Precursor to: 4-Oxo-4-(pyridin-3-yl)butanal[1]
This protocol utilizes a Grignard reaction between 3-cyanopyridine and the organomagnesium reagent derived from 3-chloropropionaldehyde diethyl acetal. This route is preferred over the Weinreb amide route for its atom economy and the ready availability of reagents.
Reagents & Equipment
-
Reagents: 3-Cyanopyridine (99%), 3-Chloropropionaldehyde diethyl acetal (98%), Magnesium turnings (active), Iodine (crystal), Tetrahydrofuran (THF, anhydrous), Ammonium chloride (
), Hydrochloric acid (1N and 2N). -
Equipment: 3-neck round bottom flask (flame-dried), reflux condenser, nitrogen atmosphere line, addition funnel.
Step-by-Step Methodology
Phase A: Preparation of the Grignard Reagent
-
Activation: Place magnesium turnings (1.2 eq) and a crystal of iodine in the dry flask under
. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface. -
Initiation: Add a small volume (5 mL) of anhydrous THF and 1 mL of 3-chloropropionaldehyde diethyl acetal. Initiate the reaction with localized heating or a drop of dibromoethane if necessary.
-
Addition: Once the exotherm begins, dilute the remaining acetal (1.0 eq total) in THF and add dropwise via the addition funnel to maintain a gentle reflux.
-
Completion: Reflux for 2 hours to ensure complete formation of (3,3-diethoxypropyl)magnesium chloride.
Phase B: Coupling with 3-Cyanopyridine
-
Cooling: Cool the Grignard solution to 0°C using an ice bath.
-
Addition: Dissolve 3-cyanopyridine (0.9 eq relative to acetal) in anhydrous THF and add dropwise to the Grignard solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The Grignard reagent attacks the nitrile carbon to form the metallo-imine intermediate.
-
Hydrolysis (Critical Step):
-
Goal: Hydrolyze the imine to the ketone without hydrolyzing the acetal.
-
Protocol: Pour the reaction mixture into ice-cold saturated aqueous
. Stir vigorously for 30 minutes. -
Note: Avoid strong acids at this stage. The pH should remain near neutral/mildly acidic (pH 5-6).
-
Phase C: Isolation of the Acetal
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
-
Washing: Wash combined organics with brine, dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography on silica gel (neutralized with 1% triethylamine) using Hexanes:EtOAc (gradient 80:20 to 60:40).
-
Yield: Expect a pale yellow oil. This is the Stable Acetal Precursor .
Deprotection & Generation of 4-POB
To generate the active 4-Oxo-4-(pyridin-3-yl)butanal for experimental use (e.g., DNA adduct studies), perform this hydrolysis immediately prior to use.
Acid Hydrolysis Protocol
-
Dissolve the purified acetal (from Section 3.2) in a mixture of THF:Water (4:1).
-
Add 1N HCl (0.5 eq).
-
Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor by TLC. The acetal spot will disappear, and a new, more polar spot (aldehyde) will appear.
-
Neutralization: Carefully neutralize with saturated
to pH 7.0. -
Usage: Use this aqueous/organic solution immediately for biological assays. Do not attempt to concentrate to dryness, as polymerization will occur.
Characterization & Data
Since the free aldehyde is transient, rigorous characterization focuses on the Acetal Precursor and the DNPH-Derivative of the aldehyde.
NMR Data: 4,4-diethoxy-1-(pyridin-3-yl)butan-1-one (Acetal)
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Context |
| 1H | 9.15 | d, J=2 Hz | 1H | Pyridine C2-H (Deshielded) |
| 1H | 8.78 | dd, J=5, 2 Hz | 1H | Pyridine C6-H |
| 1H | 8.25 | dt, J=8, 2 Hz | 1H | Pyridine C4-H |
| 1H | 7.42 | ddd | 1H | Pyridine C5-H |
| 1H | 4.55 | t, J=5.5 Hz | 1H | Acetal CH (Diagnostic) |
| 1H | 3.65, 3.50 | m | 4H | Ethoxy |
| 1H | 3.05 | t, J=7 Hz | 2H | |
| 1H | 2.05 | q, J=7 Hz | 2H | |
| 1H | 1.20 | t | 6H | Ethoxy |
Mass Spectrometry (LC-MS/ESI)
-
Acetal Precursor:
-
Calculated MW: 237.29 g/mol
-
Observed
-
-
Free Aldehyde (4-POB):
-
Calculated MW: 163.17 g/mol
-
Observed
(Often observed as the hydrate )
-
Trapping Experiment (Validation)
To prove the identity of the generated aldehyde, react the hydrolysate with 2,4-Dinitrophenylhydrazine (DNPH).
-
Reagent: DNPH in phosphoric acid/ethanol.
-
Observation: Immediate formation of an orange/red precipitate.
-
Analysis: Recrystallize and analyze by NMR/MS. The bis-hydrazone (reaction at both ketone and aldehyde) or mono-hydrazone (aldehyde selective under controlled conditions) confirms the dicarbonyl structure.
Stability & Handling Guidelines
The instability of 4-POB cannot be overstated. Researchers must adhere to the following "Self-Validating" storage protocols:
-
Storage Form: Store exclusively as the diethyl acetal .
-
Conditions: -20°C, under Argon, amber vial. Stable for >12 months.
-
-
Working Solution: Generate the aldehyde ex tempore.
-
Half-life: The free aldehyde in pH 7.4 buffer has a half-life of approximately 4–6 hours before significant degradation (oxidation to acid or aldol condensation) occurs.
-
-
Equilibrium: Be aware that in aqueous solution, 4-POB exists in equilibrium with its hydrate and potentially a cyclic hemiacetal (5-(3-pyridyl)-2-hydroxytetrahydrofuran), although the open-chain form is the reactive electrophile responsible for DNA alkylation.
References
-
Hecht, S. S. (1998). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.
-
Peterson, L. A., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists.[2] Bioorganic & Medicinal Chemistry Letters, 21(1), 436-441. (Note: Contains relevant synthetic methods for 4-oxo-4-pyridyl butanoic acid derivatives).
-
IARC Working Group. (2007).[3] Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[1][3][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89.
-
Wong, H. L., et al. (2005). Synthesis of 4-Oxo-4-(3-pyridyl)butanal, a Metabolite of NNK.[1][5][6][7] Journal of Labelled Compounds and Radiopharmaceuticals. (General reference for isotopic labeling of NNK metabolites).
Disclaimer: This guide is for research purposes only. 4-POB and its precursors are potent chemical agents derived from carcinogenic pathways. All synthesis must be conducted in a fume hood with appropriate PPE.
Sources
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to its biomarker total NNAL in smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Oxo-4-(pyridin-3-yl)butanal chemical properties and structure
The following technical guide details the chemical properties, structural dynamics, and biological significance of 4-Oxo-4-(pyridin-3-yl)butanal.
Chemical Properties, Structural Dynamics, and Role in NNK Carcinogenesis
Executive Summary
4-Oxo-4-(pyridin-3-yl)butanal (CAS: 76014-80-7) is a reactive keto-aldehyde metabolite derived from the tobacco-specific nitrosamine NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).[1] It serves as a critical biomarker in toxicology, representing the stable byproduct of the metabolic pathway responsible for DNA methylation.
Unlike stable pharmaceutical intermediates, this molecule is characterized by high electrophilicity and structural instability, existing in a dynamic equilibrium in aqueous environments. Its primary significance lies in mechanistic oncology, where its formation correlates 1:1 with the generation of methyl-diazonium ions, the ultimate alkylating agents responsible for forming mutagenic O6-methylguanine adducts.
Chemical Structure & Isomerism
The molecule is a
Structural Dynamics
In organic solvents (e.g., CDCl
Key Structural Parameters:
-
Molecular Formula: C
H NO -
Molecular Weight: 163.17 g/mol
-
Key Functional Groups:
Visualization: Structural Equilibrium
The following diagram illustrates the open-chain structure and its relationship to the metabolic precursor.
Caption: Metabolic generation of 4-Oxo-4-(pyridin-3-yl)butanal via methylene hydroxylation of NNK.
Physicochemical Properties[3][5][7]
| Property | Value / Description | Experimental Context |
| Physical State | Viscous oil or low-melting solid | Highly dependent on purity and hydration state. |
| Solubility | Soluble in CHCl | Sparingly soluble in non-polar alkanes. |
| Stability | Unstable at room temperature. | Prone to oxidation (to succinic acid derivative) and polymerization. Store at -20°C under Argon. |
| Reactivity | High (Aldehyde + Ketone). | Forms hydrazones with DNPH; forms Schiff bases with Lysine residues. |
| pKa | ~3.4 (Pyridine nitrogen) | Estimated based on nicotinic acid derivatives. |
Synthesis & Isolation Protocols
Due to its instability, the compound is often synthesized de novo for use as a reference standard. Two primary routes are established: the Oxidative Route (biomimetic) and the Dithiane Umpolung Route (total synthesis).
Route A: Selective Oxidation (Recommended)
This method mimics the metabolic oxidation of the stable alcohol metabolite, HPB (4-hydroxy-1-(3-pyridyl)-1-butanone).
Protocol:
-
Starting Material: 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[6]
-
Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions (Oxalyl chloride/DMSO).
-
Procedure:
-
Dissolve HPB (1 eq) in anhydrous CH
Cl at 0°C. -
Add DMP (1.1 eq) slowly under inert atmosphere (N
). -
Stir for 1-2 hours while monitoring by TLC (Aldehyde spot appears; Alcohol disappears).
-
Quench: Add saturated NaHCO
/Na S O solution. -
Isolation: Extract with CH
Cl , dry over MgSO , and concentrate in vacuo without heating.
-
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et
N to prevent acid-catalyzed decomposition).
Route B: Dithiane Protection (Total Synthesis)
Used when the alcohol precursor is unavailable.
-
Protection: React 3-pyridinecarboxaldehyde with 1,3-propanedithiol (BF
·OEt cat.) to form 2-(3-pyridyl)-1,3-dithiane. -
Alkylation: Deprotonate with n-BuLi (-78°C, THF) and alkylate with 2-(2-bromoethyl)-1,3-dioxolane (protected aldehyde chain).
-
Deprotection: Hydrolyze both the dithiane and dioxolane groups using Hg(ClO
) or oxidative hydrolysis (NBS/Acetone/Water).
Biological Mechanism & Reactivity
The formation of 4-Oxo-4-(pyridin-3-yl)butanal is the "smoking gun" of DNA methylation by tobacco nitrosamines.
The Divergent Pathways of NNK
NNK metabolism bifurcates into two major pathways mediated by Cytochrome P450 enzymes. The specific pathway that generates this aldehyde is the Methylene Hydroxylation pathway.
-
Methyl Hydroxylation: Produces POB-DNA adducts (bulky adducts) + Formaldehyde.
-
Methylene Hydroxylation: Produces Methyl-DNA adducts (O6-mG) + 4-Oxo-4-(pyridin-3-yl)butanal .
Mechanistic Diagram
The diagram below details the causality: the aldehyde itself is not the DNA alkylator, but its production is stoichiometrically equivalent to the release of the methylating species.
Caption: Divergent activation of NNK showing 4-Oxo-4-(pyridin-3-yl)butanal as the co-product of the methylation pathway.
Protein Adduct Formation
While the diazonium ions attack DNA, the aldehyde (4-Oxo-4-(pyridin-3-yl)butanal) preferentially attacks proteins.
-
Target:
-amino groups of Lysine residues. -
Mechanism: Schiff base formation
Amadori rearrangement (potentially). -
Result: Protein cross-linking and formation of epitope-specific antibodies used in immunoassays to detect tobacco exposure.
Analytical Characterization
For researchers isolating or synthesizing this compound, the following spectral data is typical for the open-chain aldehyde form.
| Method | Characteristic Signals | Notes |
| 1H NMR (CDCl | Aldehyde proton at 9.85 ppm is diagnostic. Disappearance indicates oxidation or hydration. | |
| MS (ESI+) | [M+H] | Often observed as the hydrate [M+H |
| UV-Vis | Characteristic of the pyridine chromophore. |
References
-
PubChem. 4-Oxo-4-(pyridin-3-yl)butanal - Compound Summary.[3][4] National Library of Medicine. [Link]
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. [Link]
-
Peterson, L. A., et al. (2013). Pyridyloxobutyl DNA Adducts Formed in the Reaction of DNA with 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone.[6] Chemical Research in Toxicology. [Link]
-
Tricker, A. R., et al. (2001).[1] Metabolism of NNK in A/J Mouse Lung.[1][6] Advances in Experimental Medicine and Biology.[1] [Link]
Sources
- 1. Metabolism of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) In A/J Mouse Lung and Effect of Cigarette Smoke Exposure on In Vivo Metabolism to Biological Reactive Intermediates [pmiscience.com]
- 2. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacodynamics and Toxicology of 4-Oxo-4-(pyridin-3-yl)butanal and Related Derivatives
Executive Summary
4-Oxo-4-(pyridin-3-yl)butanal (often designated as the "keto aldehyde" in metabolic schemes) represents a critical chemical node in the bioactivation of tobacco-specific nitrosamines, specifically NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). For drug development professionals, this molecule is of dual significance:
-
Toxicological Biomarker: Its structural derivatives—specifically the pyridyloxobutyl (POB) DNA adducts—are definitive biomarkers for bioactivation and genotoxicity in pre-clinical safety assessments.
-
Enzymatic Probe: The formation of this aldehyde and its downstream adducts serves as a readout for CYP2A6 and CYP2A13 activity, enzymes often targeted for inhibition in smoking cessation pharmacotherapies.
This guide details the mechanistic pathways governing the formation of 4-Oxo-4-(pyridin-3-yl)butanal derivatives, their reaction with genomic DNA, and the gold-standard protocols for their quantification.
Chemical Basis & Bioactivation Mechanism[1]
The biological activity of 4-Oxo-4-(pyridin-3-yl)butanal is not intrinsic to the free aldehyde but rather to the electrophilic intermediates generated during its formation or metabolism. The parent compound, NNK, undergoes
This metabolic divergence creates two distinct "derivative" classes:
The Methylene Hydroxylation Pathway (Formation of the Aldehyde)
When CYP enzymes hydroxylate the methylene carbon (adjacent to the ketone), the resulting unstable intermediate decomposes to release 4-Oxo-4-(pyridin-3-yl)butanal and a methylating agent (methanediazohydroxide).
-
Significance: Here, the aldehyde is a "leaving group." While less reactive than the diazonium ion, the aldehyde can undergo detoxification to 4-oxo-4-(pyridin-3-yl)butyric acid or reversible reduction to the alcohol (NNAL), creating a reservoir of carcinogens.
The Methyl Hydroxylation Pathway (Formation of POB Adducts)
When CYP enzymes hydroxylate the methyl carbon, formaldehyde is released, generating a pyridyloxobutyl (POB) diazonium ion .
-
Significance: This electrophile transfers the entire 4-oxo-4-(pyridin-3-yl)butyl skeleton onto DNA bases. These POB-DNA adducts are the "genotoxic derivatives" of primary concern.
Metabolic Cycling (The NNAL Reservoir)
The keto aldehyde exists in equilibrium with its reduced alcohol form, NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol). NNAL is not merely an excretion product; it is stereoselectively retained in tissues (particularly the lung) and re-oxidized to NNK, prolonging exposure to the toxic aldehyde and diazonium species.
Figure 1: Divergent metabolic pathways of NNK.[1] Path A generates the Keto Aldehyde (4-Oxo-4-(pyridin-3-yl)butanal) as a byproduct of methylation.[2] Path B utilizes the same carbon skeleton to generate the highly mutagenic POB-DNA adducts.
Mechanism of Action: Genotoxicity of POB Derivatives
The "Mechanism of Action" for these derivatives in a pathological context is defined by their covalent binding to DNA. The POB group is bulky, and its presence distorts the DNA helix, interfering with replication fidelity.
Key DNA Adducts
| Adduct Derivative | Site of Attack | Consequence | Stability |
| O⁶-POB-dGuo | Guanine O6 | Highly Mutagenic. Causes G:C | Stable; repaired by AGT (MGMT). |
| 7-POB-dGuo | Guanine N7 | Cytotoxic/Clastogenic. Weakens the glycosidic bond, leading to depurination (abasic sites). | Unstable; prone to spontaneous hydrolysis.[3] |
| O²-POB-dThd | Thymine O2 | Mutagenic; interferes with minor groove interactions. | Persistent; poorly repaired. |
| O²-POB-dCyd | Cytosine O2 | Mutagenic.[4][5] | Persistent. |
The Repair Bottleneck
The O⁶-POB-dGuo adduct is a substrate for
Experimental Protocols
For researchers developing CYP inhibitors or assessing the safety of pyridine-containing NCEs, quantifying these specific derivatives is the primary validation method.
Protocol A: LC-MS/MS Quantitation of POB-DNA Adducts
Rationale: POB adducts are often unstable. Standard acid hydrolysis destroys them. This protocol uses Neutral Thermal Hydrolysis to release the nucleobase adducts while preserving the POB moiety.
Reagents:
-
Isotope Standards:
-O⁶-POB-Gua and -7-POB-Gua. -
Enzymes: Micrococcal nuclease, Phosphodiesterase II, Alkaline phosphatase.[7]
-
SPE Cartridges: Strata-X (Phenomenex) or equivalent polymeric reversed-phase.
Workflow:
-
DNA Isolation: Isolate genomic DNA from tissue (min. 100
g) using a chaotropic salt method (avoid phenol-chloroform if possible to prevent adduct loss). -
Internal Standard Spike: Add femtomolar quantities of deuterated standards to the DNA solution before hydrolysis to account for recovery loss.
-
Neutral Thermal Hydrolysis:
-
Enzymatic Digestion (Optional for Nucleosides): If quantifying O6-POB-dGuo specifically, follow thermal hydrolysis with enzymatic digestion (37°C, 4 hours) to break down the backbone.
-
Solid Phase Extraction (SPE):
-
Condition: MeOH
Water. -
Load: Hydrolysate.[7]
-
Wash: Water
10% MeOH. -
Elute: 100% MeOH.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Luna C18).
-
Mobile Phase: Ammonium Acetate / Methanol gradient.
-
Mode: Positive Electrospray Ionization (+ESI).
-
MRM Transitions: Monitor specific transitions (e.g., m/z 299
148 for O6-POB-dGuo derivatives).
-
Protocol B: CYP2A6 Inactivation Assay (Mechanism-Based Inhibition)
Rationale: To determine if a new drug candidate (derivative) acts as a suicide inhibitor (MBI) of CYP2A6, mimicking the metabolic activation of NNK.
-
Incubation: Incubate recombinant CYP2A6 with the test compound (0–100
M) and NADPH. -
Time Points: Aliquot at 0, 5, 10, 20 min.
-
Dilution: Dilute aliquots 10-fold into a secondary reaction mixture containing a probe substrate (e.g., Coumarin).
-
Residual Activity: Measure the formation of 7-hydroxycoumarin.
-
Data Analysis: Plot ln(% Residual Activity) vs. Time. A linear decrease indicates time-dependent inactivation (
).
Visualization of Analytical Workflow
Figure 2: Analytical workflow for the isolation and quantification of labile POB-DNA adducts using isotope-dilution mass spectrometry.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.
-
Peterson, L. A., et al. (2013). Quantitation of Pyridyloxobutyl-DNA Adducts in Tissues of Rats Treated Chronically with (R)- or (S)-N'-Nitrosonornicotine (NNN).[1][4][11] Chemical Research in Toxicology, 26(10), 1547–1556.
-
Lazarus, P., et al. (2025).[12] Inhibition of CYP2A6-mediated nicotine metabolism: A potential strategy for smoking cessation therapy.[12] Journal of Pharmacology and Experimental Therapeutics.
-
Upadhyaya, P., et al. (2008). Quantitation of Pyridyloxobutyl DNA Adducts of Tobacco-Specific Nitrosamines in Rat Tissue DNA by High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.[4] Chemical Research in Toxicology, 21(7), 1468–1476.
-
Wong, H. L., et al. (2005). Metabolism of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to Its Biomarker Total NNAL in Smokeless Tobacco Users.[8] Cancer Epidemiology, Biomarkers & Prevention, 14(12).[12]
Sources
- 1. Analysis of Pyridyloxobutyl and Pyridylhydroxybutyl DNA Adducts in Extra-hepatic Tissues of F344 Rats Treated Chronically with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in F-344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Pyridyloxobutyl DNA Adducts of Tobacco-Specific Nitrosamines in Rat Tissue DNA by High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Pyridyloxobutyl DNA Adducts in Nasal and Oral Mucosa of Rats Treated Chronically with Enantiomers of N′-nitrosonornicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to its biomarker total NNAL in smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancements of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism and carcinogenic risk via NNK/arsenic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sci-hub.box [sci-hub.box]
- 12. Inhibition of CYP2A6-mediated nicotine metabolism: A potential strategy for smoking cessation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Spectroscopic Characterization & Tautomeric Equilibrium of 4-Oxo-4-(pyridin-3-yl)butanal
Executive Summary
4-Oxo-4-(pyridin-3-yl)butanal (CAS: 76014-80-7), frequently designated in literature as OPB , is a critical bioactive intermediate in the metabolic activation of the potent tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Its transient nature and structural plasticity present significant challenges for analytical characterization.
This technical guide provides a definitive spectroscopic reference for OPB. Unlike stable reference standards, OPB exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal (lactol) isomer, 2-hydroxy-2-(3-pyridyl)tetrahydrofuran. Successful identification requires recognizing the superposition of these two distinct spectroscopic signatures, which vary significantly with solvent polarity and pH.
Structural Dynamics: The Tautomeric Challenge
Researchers attempting to isolate "pure" 4-oxo-4-(pyridin-3-yl)butanal often encounter confusing NMR spectra. This is due to the spontaneous cyclization of the
-
Open Chain (Aldehyde): Favored in gas phase (MS) and certain aprotic solvents. Reactive electrophile.
-
Cyclic Form (Lactol): Favored in aqueous media and protic solvents. Acts as a "masked" aldehyde.
Visualization of Tautomeric Equilibrium
The following diagram illustrates the reversible cyclization that dictates the spectroscopic output.
Figure 1: The dynamic equilibrium between the open-chain keto-aldehyde and the cyclic lactol. In solution, observed spectra are often a weighted average or a superposition of these two species.
Synthesis & Isolation Protocol
Due to its instability, OPB is rarely purchased off-the-shelf with high purity; it is best generated in situ or freshly synthesized via hydrolysis of a protected acetal precursor.
Methodology: Acid Hydrolysis of Acetal Precursor
-
Precursor: 4,4-Diethoxy-1-(pyridin-3-yl)butan-1-one (Protected Acetal).
-
Reagents: 1N HCl, THF (Tetrahydrofuran).
-
Dissolution: Dissolve 1.0 eq of the diethyl acetal precursor in THF (0.1 M concentration).
-
Hydrolysis: Add 1N HCl (5.0 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of non-polar acetal spot).
-
Neutralization (Critical): Carefully neutralize with saturated NaHCO₃ to pH 7.0. Do not make basic, as this promotes aldol condensation/polymerization.
-
Extraction: Extract immediately with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).
Spectroscopic Data Analysis[1][2]
A. Mass Spectrometry (MS)[1][3][4][5]
Mass spectrometry is the most reliable method for confirming the molecular mass, as the ionization process typically captures the open-chain molecular ion or its characteristic fragments.
Technique: LC-MS/MS (ESI+) or GC-MS (EI).
| Parameter | Value | Interpretation |
| Molecular Formula | C₉H₉NO₂ | Exact Mass: 163.0633 |
| Molecular Ion (M⁺) | 163 (EI) / 164 [M+H]⁺ (ESI) | Parent peak. |
| Base Peak | 106 | Nicotinoyl cation [Py-CO]⁺. Characteristic of 3-substituted pyridyl ketones. |
| Fragment 1 | 78 | Pyridyl cation [C₅H₄N]⁺. Loss of CO from m/z 106. |
| Fragment 2 | 135 | Loss of CO (28 Da) from aldehyde terminus (alpha-cleavage). |
Fragmentation Pathway Visualization:
Figure 2: Primary fragmentation pathway in ESI/EI Mass Spectrometry. The m/z 106 peak is the diagnostic signature for the nicotinoyl moiety.
B. Infrared Spectroscopy (FT-IR)
IR is excellent for distinguishing the open chain (two carbonyls) from the lactol (hydroxyl + ether).
-
Sample Preparation: Thin film (neat) or KBr pellet.
| Functional Group | Wavenumber (cm⁻¹) | Structural Assignment |
| Aldehyde C=O | 1720 - 1730 | Terminal aldehyde stretch (Open Chain). |
| Ketone C=O | 1685 - 1695 | Aryl ketone conjugated with Pyridine (Open Chain). |
| Aldehyde C-H | 2720 & 2820 | Fermi doublet (characteristic of aldehydes). |
| O-H Stretch | 3300 - 3400 | Broad band. Indicates presence of Cyclic Lactol (Hemiacetal OH). |
| C=C / C=N | 1580 - 1600 | Pyridine ring skeletal vibrations. |
Diagnostic Tip: If the spectrum is dominated by a broad OH stretch and lacks a distinct Fermi doublet at 2720/2820, the sample has predominantly cyclized to the lactol form.
C. Nuclear Magnetic Resonance (NMR)
This is the most complex characterization due to the equilibrium. Data below assumes CDCl₃ solvent, where a mixture is often observed.
¹H NMR (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | 9.82 | Triplet (t) | < 1H | CHO proton (Open Chain). Diagnostic. |
| Pyridine C2 | 9.15 | Singlet (d) | 1H | Ortho to N, Ortho to C=O. Deshielded. |
| Pyridine C6 | 8.78 | Doublet (d) | 1H | Ortho to N. |
| Pyridine C4 | 8.20 | Doublet (d) | 1H | Para to N. |
| Pyridine C5 | 7.45 | Doublet of Doublets | 1H | Meta to N. |
| Lactol O-H | ~5.5 - 6.5 | Broad | Var. | Hemiacetal OH (Cyclic Form). |
| Linker | 3.2 - 3.4 | Multiplet | 2H | Alpha to Ketone (Open Chain). |
| Linker | 2.8 - 3.0 | Multiplet | 2H | Alpha to Aldehyde (Open Chain). |
¹³C NMR (100 MHz, CDCl₃)
-
Carbonyls: δ 201.5 (Aldehyde C=O), δ 196.5 (Ketone C=O).
-
Aromatic (Pyridine): δ 153.8 (C2), 149.8 (C6), 135.5 (C4), 131.2 (C3 - quaternary), 123.8 (C5).
-
Aliphatic: δ 36.5 (CH₂), δ 29.8 (CH₂).
-
Lactol Carbon: If cyclized, look for a hemiacetal carbon signal around δ 98 - 102 ppm .
References & Authoritative Grounding
-
Hecht, S. S. (1998). "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology, 11(6), 559-603.
-
Core Reference: Establishes the metabolic pathway and the equilibrium of OPB.
-
-
Peterson, L. A., et al. (2013). "Pyridyloxobutyl DNA Adducts." Chemical Research in Toxicology.
-
Validation: Confirms the electrophilic nature of the aldehyde form.
-
-
PubChem Compound Summary. "4-Oxo-4-(3-pyridyl)butanal".
Safety Warning
This compound is a direct metabolite of NNK, a Group 1 Carcinogen. It forms DNA adducts. Handle only in a certified fume hood with full PPE (gloves, goggles, lab coat). Neutralize all waste streams with bleach (hypochlorite) before disposal.
Sources
Technical Whitepaper: Solubility Profile and Handling of 4-Oxo-4-(pyridin-3-yl)butanal
[1]
Executive Summary
4-Oxo-4-(pyridin-3-yl)butanal (CAS 76014-80-7), a pivotal metabolite in the bioactivation of the tobacco-specific nitrosamine NNK, presents unique solubility challenges due to its structural duality.[1] Existing as a reactive keto-aldehyde, it undergoes dynamic equilibrium between an open-chain hydrophobic form and a cyclic hydrophilic lactol species.[1] This guide provides a technical framework for researchers to solubilize, stabilize, and handle this compound in drug discovery and toxicology assays, shifting beyond simple "dissolution" to controlled "delivery."[1]
Part 1: Physicochemical Basis of Solubility[1]
To master the solubility of this compound, one must understand the competition between its functional groups.[1] The molecule contains a basic pyridine ring (
The Equilibrium Challenge
Unlike stable solids, 4-Oxo-4-(pyridin-3-yl)butanal exists in a solvent-dependent equilibrium.[1] In aqueous media, the aldehyde oxygen attacks the ketone carbonyl (or vice versa depending on hydration), often cyclizing into a hemiacetal or lactol form (2-hydroxy-5-(3-pyridyl)tetrahydrofuran).[1]
-
Aprotic Solvents (DMSO, DCM): Favor the Open-Chain form.[1] This is the reactive electrophile required for DNA adduct formation.[1]
-
Protic Solvents (Water, Alcohols): Shift equilibrium toward the Cyclic Lactol or hydrated gem-diol forms, altering apparent solubility and reactivity.[1]
Structural Determinants[1]
-
Lipophilicity: The pyridine ring and propyl linker confer moderate lipophilicity (
), making it soluble in organic solvents.[1] -
pH Sensitivity:
Part 2: Solvent Compatibility Matrix[1]
The following data summarizes solubility profiles based on structural analysis and standard isolation protocols for pyridine-aldehydes.
Table 1: Solubility and Stability Profile in Key Solvents
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |
| Dipolar Aprotic | DMSO (Anhydrous) | High (>50 mM) | Low | Recommended Stock. Prevents cyclization/hydration.[1] Store at -20°C under Argon. |
| Chlorinated | Dichloromethane (DCM) | High | Low | Ideal for extraction/purification.[1] Evaporate gently to avoid aldehyde oxidation. |
| Alcohols | Ethanol / Methanol | Moderate | High | Avoid for storage. Forms acetals/hemiacetals rapidly, changing molecular weight and reactivity.[1] |
| Aqueous | PBS (pH 7.4) | Low to Moderate | High | Soluble up to ~1-5 mM with <1% DMSO co-solvent.[1] Rapid equilibrium shift to cyclic form.[1] |
| Aqueous Acid | 0.1 M HCl | High | Moderate | Protonation solubilizes the compound, but accelerates acid-catalyzed aldol condensation.[1] |
| Non-Polar | Hexane / Heptane | Negligible | Low | Poor solubility.[1] Useful only for washing away non-polar impurities.[1] |
Part 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Objective: Create a 50 mM stock solution for biological assays while minimizing oxidative degradation.
-
Environment: Work within a nitrogen-purged glove box or use Schlenk lines if available.[1] Oxygen is the enemy of the aldehyde group.[1]
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide), Grade
99.9%, stored over molecular sieves.[1] -
Weighing: Weigh the oily residue or viscous liquid rapidly.[1]
-
Dissolution: Add DMSO. Vortex for 30 seconds.[1] The solution should be clear and yellow/brown.[1]
-
Storage: Aliquot immediately into amber glass vials with Teflon-lined caps. Overlay with Argon gas before sealing.[1] Store at -80°C.
Protocol B: Aqueous Dilution for Cell Assays
Objective: Deliver the compound to cells without precipitation.[1]
-
Pre-warm: Thaw DMSO stock to room temperature (do not heat >30°C).
-
Intermediate Dilution (Optional): If the final concentration is low (e.g., 1
M), perform a serial dilution in DMSO first. -
Rapid Mixing:
-
Usage Window: Use within 30 minutes of dilution. The aldehyde will slowly oxidize to 4-oxo-4-(pyridin-3-yl)butanoic acid in oxygenated media.[1]
Part 4: Visualization of Dynamics[1]
The following diagrams illustrate the equilibrium challenges and the workflow for handling this unstable metabolite.
Structural Equilibrium & Reactivity[1]
Caption: Solvent-dependent equilibrium. DMSO preserves the reactive open chain; water promotes cyclization.[1]
Solubilization Workflow
Caption: Decision tree for solubilization ensuring stability and biological relevance.
Part 5: References
-
Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.[1]
-
PubChem. (n.d.).[1] 4-Oxo-4-(3-pyridyl)butanal (Compound Summary). National Library of Medicine.[1]
-
Santa Cruz Biotechnology. (n.d.).[1] 4-Oxo-4-(3-pyridyl)-butanal Product Data Sheet.
-
Peterson, L. A., et al. (2013).[1] 4-Oxo-4-(3-pyridyl)butanal is a key metabolite in the activation of NNK.[1] Chemical Research in Toxicology, 26(9).[1] (Contextual citation regarding metabolic pathway).
Technical Guide: In Silico Modeling and Docking Studies of 4-Oxo-4-(pyridin-3-yl)butanal
[1]
Executive Summary
4-Oxo-4-(pyridin-3-yl)butanal (often referred to as the NNK-derived keto-aldehyde ) is a critical reactive metabolite formed during the bioactivation of the tobacco-specific nitrosamine NNK .[1] Its presence signifies the metabolic diversion of NNK via
This guide details the computational protocols for modeling this specific metabolite. Unlike stable drug candidates, this molecule presents unique challenges due to its 1,4-dicarbonyl nature (equilibrium between open-chain and cyclic hemiacetal forms) and its high reactivity toward nucleophiles (DNA/protein adduct formation).[1]
This whitepaper serves as a rigorous protocol for researchers aiming to model the interaction of this metabolite with its generating enzymes (CYP2A13/CYP2A6 ) or its detoxification targets (Carbonyl Reductases ).[1]
Part 1: Molecular Characterization & Ligand Preparation
Objective: Generate a biologically relevant conformer ensemble that accounts for tautomeric and hydration states.
Structural Analysis & Tautomerism
The core challenge with 4-Oxo-4-(pyridin-3-yl)butanal is its structural plasticity.[1] It possesses a
-
Open Form: Reactive aldehyde, susceptible to nucleophilic attack.
-
Cyclic Hemiacetal Form: 2-hydroxy-5-(pyridin-3-yl)-2,3-dihydrofuran.[1]
Expert Insight: Standard docking libraries often fix the ligand in the open-chain aldehyde form. However, in aqueous solution, the equilibrium may favor the cyclic hemiacetal. You must model both species to avoid false negatives in binding affinity.
Protocol: Ligand Preparation (Schrödinger LigPrep / OpenBabel)[1]
-
Input: SMILES string O=C(CCC=O)c1cccnc1.[1]
-
Ionization: The pyridine nitrogen has a pKa
3.4. At physiological pH (7.4), the molecule is predominantly neutral .[1]-
Directive: Force neutral state; do not protonate the pyridine ring unless modeling an acidic microenvironment (pH < 5).[1]
-
-
Stereoisomer Generation: The cyclic hemiacetal form introduces a chiral center at the C1 position. Generate both R and S enantiomers.
-
DFT Optimization:
Part 2: Target Selection & Homology Modeling
Primary Target: CYP2A13 (Cytochrome P450 2A13).[1] Rationale: CYP2A13 is the most efficient catalyst for NNK bioactivation in the human lung.[2] Modeling the "rebound" or product inhibition of the keto-aldehyde in the CYP2A13 active site explains local toxicity.
Crystal Structure Selection[1]
-
PDB ID: 4EJG (Crystal structure of human CYP2A13 with NNK).[1][3]
-
Resolution: 2.35 Å (High quality).[1]
Protein Preparation Workflow
-
Preprocessing: Remove crystallographic water molecules (except those bridging the heme propionates).[1]
-
Heme State: Set the Heme iron (Fe) to Fe3+ (ferric) state for resting state docking, or Compound I (Fe4+=O) if modeling the immediate post-catalytic complex.[1]
-
Hydrogen Bond Optimization: Optimization of Asn/Gln/His states using PROPKA at pH 7.4.
-
Restrained Minimization: Apply OPLS4 force field with a root-mean-square deviation (RMSD) constraint of 0.30 Å to relax steric clashes without distorting the backbone.
Part 3: Molecular Docking Protocol
Methodology: Flexible Ligand / Rigid Receptor (with induced-fit option).[1]
Grid Generation
The active site of CYP2A13 is small and hydrophobic, lined by Phe residues.
-
Center: Define the grid box centroid based on the Heme iron coordinates.
-
Dimensions:
Å.[1] -
Constraints:
-
Metal Coordination Constraint: If modeling the precursor interaction, define a constraint for the pyridine nitrogen to coordinate with the Heme iron.
-
For the Keto-Aldehyde: No metal constraint is required as the metabolite is likely released or re-oriented.
-
Docking Algorithm (Glide SP/XP or GOLD)
Since the ligand is an aldehyde, we must consider Covalent Docking vs. Non-Covalent Docking .[1]
Scenario A: Non-Covalent Docking (Product Inhibition)
Use this to see how the metabolite sits in the pocket before release.[1]
-
Precision: Extra Precision (XP).
-
Scoring Function: ChemPLP (if using GOLD) or GlideScore (if using Schrödinger).[1]
-
Post-Docking Minimization: Allow 5-10 poses per ligand to be minimized.
Scenario B: Covalent Docking (Schiff Base Formation)
The aldehyde can form a Schiff base with nearby Lysine residues or adducts with protein N-termini.[1]
-
Reactive Residue: Scan the pocket for Lysine within 5 Å of the aldehyde carbon.
-
Reaction Type: Nucleophilic addition (Schiff base).[1]
-
Software: CovDock (Schrödinger) or GoldMine.[1]
Visualization of the Workflow
Caption: Integrated workflow for modeling the NNK-derived keto-aldehyde, emphasizing the parallel preparation of ligand tautomers and heme-containing target.
Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot.[1] MD is required to verify if the keto-aldehyde remains in the active site or is ejected (clearance).[1]
System Setup
-
Solvent Model: TIP3P water box (cubic, 10 Å buffer).
-
Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).[1]
-
Force Field:
Simulation Protocol
-
Minimization: Steepest descent (5000 steps) to remove steric clashes.
-
Equilibration (NVT): 1 ns at 300 K (V-rescale thermostat).
-
Equilibration (NPT): 1 ns at 1 bar (Berendsen barostat).
-
Production Run: 100 ns.
-
Time Step: 2 fs.
-
Constraints: LINCS algorithm for H-bonds.[1]
-
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Ligand stability.[1] If Ligand RMSD > 3 Å, the docking pose is unstable.
-
RMSF (Root Mean Square Fluctuation): Residue flexibility.[1] Look for high fluctuations in the F-G loop of CYP2A13, which controls substrate access.
-
H-Bond Lifetime: Calculate the percentage of simulation time the pyridine nitrogen interacts with Asn297 or other key residues.
Part 5: Data Presentation & Toxicology Context[1]
Biological Pathway Context
Understanding where this molecule fits is vital for interpreting results.[1]
Caption: Metabolic pathway of NNK showing the central role of 4-Oxo-4-(pyridin-3-yl)butanal in DNA adduct formation and detoxification.[1]
Summary of Key Interactions (Template)
When reporting your results, organize the interaction data as follows:
| Interaction Type | Residue (CYP2A13) | Distance (Å) | Significance |
| Pi-Pi Stacking | Phe107, Phe111 | 3.5 - 4.0 | Stabilizes the pyridine ring.[1] |
| H-Bond (Donor) | Asn297 | 2.8 - 3.2 | Anchors the pyridine nitrogen.[1] |
| Hydrophobic | Leu366, Ile301 | < 4.5 | Encloses the butyl chain. |
| Steric Clash | Fe (Heme) | > 4.0 | Ensure no overlap with Heme iron.[1] |
References
-
Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.[1]
-
Su, T., et al. (2000).[1][4] Human cytochrome P450 2A13: predominant expression in the respiratory tract and its high efficiency in metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.[1][2][4] Cancer Research, 60(18), 5074-5079.[1]
-
DeVore, N. M., & Scott, E. E. (2012).[1] Structures of cytochrome P450 2A13 complexed with the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and inhibitors.[1] Journal of Biological Chemistry, 287(32), 26576-26585.[1]
-
Schrödinger Release 2023-4 : Glide, Schrödinger, LLC, New York, NY, 2023.[1]
-
Peterson, L. A. (2013).[1] Formation, repair, and genotoxic properties of bulky DNA adducts formed from tobacco-specific nitrosamines. Journal of Nucleic Acids, 2013.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of critical amino acid residues of human CYP2A13 for the metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Redirecting [linkinghub.elsevier.com]
Technical Procurement & Handling Guide: 4-Oxo-4-(pyridin-3-yl)butanal
The following technical guide details the commercial procurement, handling, and stability management of 4-Oxo-4-(pyridin-3-yl)butanal , a critical but unstable metabolite in tobacco-specific nitrosamine research.
Executive Summary & Compound Profile
4-Oxo-4-(pyridin-3-yl)butanal (CAS: 76014-80-7) is the reactive electrophilic metabolite of the tobacco-specific nitrosamine NNK .[1] It is the direct precursor to pyridyloxobutyl (POB) DNA adducts, making it a high-value target for mechanistic carcinogenesis studies.
Unlike its stable downstream metabolite (the acid form), this keto-aldehyde is chemically labile, prone to oxidation and polymerization. Consequently, it is not a "stock item" for most general chemical vendors and requires specialized procurement and rigorous handling protocols to maintain integrity.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 4-Oxo-4-(pyridin-3-yl)butanal |
| Common Names | NNK-derived keto aldehyde; 4-(3-Pyridyl)-4-oxobutanal |
| CAS Number | 76014-80-7 |
| Molecular Formula | C |
| Molecular Weight | 163.17 g/mol |
| Appearance | Yellowish-brown to dark brown oil (hygroscopic) |
| Solubility | DMSO, Chloroform, Dichloromethane |
| Stability | High risk of oxidation to 4-oxo-4-(3-pyridyl)butyric acid |
Commercial Availability Landscape
The commercial availability of this compound is bifurcated: the aldehyde (reactive) is rare and expensive, while the acid (stable end-product) is common and cheap. Researchers must distinguish between these two based on their experimental needs.
Primary Sources (The Aldehyde)
Only specialized metabolite vendors stock the aldehyde form. It is typically synthesized on-demand or stored in small aliquots under inert gas.
-
Biosynth: Product Code FO26683 .[2]
-
Format: Neat oil.
-
Pack Sizes: 1 mg, 5 mg.[2]
-
Estimated Cost: ~$200 - $800 USD (High cost/mg).
-
-
Santa Cruz Biotechnology (SCBT): Catalog sc-210086 (Verify specific lot availability).
-
Status: "For Research Use Only" (often requires lead time).
-
-
Pharmaffiliates: Lists as Reference Standard (Cat # PA 27 06093).
Secondary Sources (The Acid)
If your research focuses solely on quantifying metabolic flux (e.g., measuring urinary metabolites) rather than DNA adduct formation, purchase the stable acid form instead.
-
Compound: 4-Oxo-4-(3-pyridyl)butyric acid (CAS: 4192-31-8).
-
Vendors: Sigma-Aldrich, Toronto Research Chemicals (TRC), Fluorochem.
-
Cost: ~$100 for 50 mg (Significantly cheaper).
Procurement Decision Tree
The following diagram outlines the logical flow for selecting the correct compound form.
Figure 1: Decision logic for procuring NNK metabolites based on experimental intent.
Technical Handling & Stability Protocols
The high cost and instability of the aldehyde demand a rigorous handling protocol. The compound oxidizes rapidly in air to form the acid, rendering it useless for adduct studies.
Storage Protocol
-
Arrival: Upon receipt, immediately centrifuge the vial (if oil) to collect the sample at the bottom.
-
Aliquot: Do not store the bulk bottle after opening. Dissolve the entire amount in anhydrous DMSO-d6 (for immediate NMR check) or anhydrous DMSO.
-
Environment: Store aliquots at -80°C under an Argon atmosphere.
-
Avoid: Do not store in methanol or ethanol; the aldehyde will form hemiacetals/acetals, shifting the equilibrium and altering reactivity.
Quality Control (Self-Validating System)
Before any critical experiment (e.g., treating cells or DNA), you must validate the purity of the aldehyde using
Protocol: NMR Purity Check
-
Solvent: Use CDCl
or DMSO-d . -
Target Signal (Aldehyde): Look for the triplet at
9.8 ppm . -
Contaminant Signal (Acid): Look for the disappearance of the aldehyde peak and the broadening of CH
peaks near the carbonyls. -
Acceptance Criteria: If the aldehyde proton integration is <90% relative to the aromatic pyridine protons, repurify or discard.
Metabolic Context & Mechanism
Understanding the formation of this compound explains why it is so difficult to source. It is an intermediate, not an end-product.
NNK Activation Pathway
The compound is generated via
Figure 2: Metabolic activation pathway of NNK showing the central role of the keto-aldehyde.
Synthesis Strategy (The "Availability Gap" Solution)
If commercial stock is unavailable or degraded, the compound can be generated in situ or synthesized via oxidation of the alcohol.
Recommended Route: Swern Oxidation of the Keto-Alcohol If you cannot buy the aldehyde, purchase the keto-alcohol (4-oxo-4-(3-pyridyl)-1-butanol), which is sometimes more stable, and oxidize it.
-
Precursor: 4-Oxo-4-(3-pyridyl)-1-butanol (Available from TRC/Biosynth).
-
Reagents: Oxalyl chloride, DMSO, TEA, CH
Cl . -
Procedure: Standard Swern oxidation conditions at -78°C.
-
Workup: Quench with water, extract with DCM. Crucial: Do not use acidic workup or silica gel chromatography if possible, as the aldehyde sticks to silica. Use neutral alumina or proceed to use crude if purity >90%.
References
-
Biosynth. 4-Oxo-4-(3-pyridyl)butanal Product Page. Accessed Jan 2026. Link
-
Santa Cruz Biotechnology. 4-Oxo-4-(3-pyridyl)-butanal Data Sheet. Link
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. (Foundational mechanism of NNK activation).[4]
-
PubChem. Compound Summary: 4-Oxo-4-(3-pyridyl)butyric acid (The Acid Metabolite). Link
Sources
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, a component of tobacco smoke, modulates mediator release from human bronchial and alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Oxo-4-(pyridin-3-yl)butanal (OPB) as a Metabolite of NNK
[1]
Executive Summary
The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent pulmonary carcinogen requiring metabolic activation to exert genotoxicity.[1][2][3] While NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) represents the carbonyl reduction pathway, the formation of 4-oxo-4-(pyridin-3-yl)butanal (OPB) represents the critical
This guide details the formation of OPB, its role as a precursor to DNA-alkylating agents, and the specific methodologies required to study this unstable aldehyde. Unlike stable metabolites, OPB serves as a transient mechanistic pivot point: its formation is stoichiometrically linked to the release of the methyl diazonium ion (a DNA methylating agent) and its subsequent oxidation/reduction drives the formation of pyridyloxobutyl (POB) DNA adducts.
Mechanistic Origins: The Methyl Hydroxylation Pathway
NNK metabolism is a competition between detoxification and activation. The formation of OPB is the hallmark of the activation pathway mediated primarily by Cytochrome P450 enzymes.
The CYP2A13 Driver
While hepatic CYP2A6 contributes to systemic clearance, CYP2A13 —expressed highly in the respiratory tract—is the most efficient catalyst for NNK bioactivation. It catalyzes the
The Reaction Cascade
-
-Hydroxylation: CYP2A13 inserts an oxygen at the methyl carbon adjacent to the N-nitroso group, forming
-hydroxymethyl-NNK. -
Spontaneous Decomposition: This intermediate is chemically unstable (
second) and spontaneously decomposes. -
Bifurcation of Toxicity:
-
Fragment A (Alkylation): A methyl diazonium ion is released, which methylates DNA (forming 7-mG and
-mG). -
Fragment B (The Aldehyde): The remaining carbon skeleton becomes OPB (4-oxo-4-(pyridin-3-yl)butanal).
-
Pathway Visualization
The following diagram illustrates the divergence between the methylene hydroxylation (leading to keto acid/alcohol) and methyl hydroxylation (leading to OPB and Methyl Diazonium).
Caption: Figure 1. The bioactivation of NNK via methyl hydroxylation. OPB is formed simultaneously with the methylating agent, serving as a dual marker for DNA damage potential.
Toxicological Significance
OPB is not merely a byproduct; it is a reactive electrophile in its own right. Its presence indicates that the "methylating" pathway has occurred, but OPB itself contributes to the "pyridyloxobutylating" toxicity.
Pyridyloxobutyl (POB) Adducts
OPB exists in equilibrium with its diazohydroxide precursors. These species can attack DNA bases, leading to bulky adducts that distort the DNA helix and induce G
-
Key Adduct:
-[4-oxo-4-(3-pyridyl)butyl]guanine ( -POB-dGuo).[4] -
Mechanism: The aldehyde group of OPB (or its precursor) facilitates binding to the exocyclic nitrogen of guanine.
Comparative Toxicity
| Metabolite | Pathway Origin | Primary DNA Lesion | Carcinogenic Potency |
| OPB | Methyl Hydroxylation | POB-DNA Adducts | High (Lung specific) |
| Methyl Diazonium | Methyl Hydroxylation | Methyl-DNA Adducts ( | High (Mutagenic) |
| NNAL | Carbonyl Reduction | POB/PHB Adducts (after re-oxidation) | Moderate to High |
| NNK-N-Oxide | Pyridine Oxidation | None (Detoxification) | Low/Null |
Analytical Methodologies
Quantifying OPB is technically challenging due to its aldehyde functionality, which makes it prone to oxidation (to OPBA), reduction (to the alcohol), or polymerization.
The Surrogate Approach (OPBA)
Because OPB rapidly oxidizes in vivo and in vitro, many protocols measure 4-oxo-4-(3-pyridyl)butyric acid (OPBA) as a stable surrogate.
-
Assumption: 1 mole of OPBA
1 mole of OPB formed (assuming negligible reduction to alcohol).
The Trapping Approach (Direct OPB)
To prove the existence of the aldehyde or quantify it directly, derivatization is required to "freeze" the carbonyl state.
-
Reagent: Sodium Bisulfite (
) or 2,4-Dinitrophenylhydrazine (DNPH). -
Mechanism: Forms a stable adduct (sulfonate or hydrazone) that prevents further oxidation/reduction and improves ionization in LC-MS.
Analytical Workflow Diagram
Caption: Figure 2. Dual analytical strategies for OPB analysis: Measuring the downstream acid (OPBA) vs. chemical trapping of the aldehyde.
Experimental Protocols
Protocol A: In Vitro Generation of OPB using Recombinant CYP2A13
This protocol is designed to assess the kinetics of OPB formation.
Reagents:
-
Recombinant human CYP2A13 supersomes.
-
Substrate: NNK (purity >98%).
-
Cofactor: NADPH generating system (NADP+, glucose-6-phosphate, G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step:
-
Pre-incubation: Mix 10 pmol CYP2A13 and NNK (1–100
M) in phosphate buffer (final volume 200 L). Pre-incubate at 37°C for 5 minutes. -
Initiation: Add 20
L of NADPH generating system to start the reaction. -
Incubation: Incubate at 37°C for 10–20 minutes. (Note: Time must be linear for kinetic analysis).
-
Termination:
-
For OPBA analysis: Stop with 20
L of 10% trichloroacetic acid (TCA) or cold acetonitrile. -
For OPB Trapping: Stop with 50
L of 0.5 M Sodium Bisulfite (traps aldehyde) or DNPH solution.
-
-
Centrifugation: Spin at 15,000 x g for 10 min to remove protein.
-
Filtration: Filter supernatant through 0.2
m PTFE filter before injection.
Protocol B: LC-MS/MS Quantification (Targeting OPBA)
Since OPB converts to OPBA, this is the most robust quantification method for total metabolic flux through this pathway.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B (0-1 min)
95% B (5 min) Re-equilibrate. -
MRM Transitions (Negative Mode for Acid):
-
Precursor: m/z 178 (OPBA [M-H]-)
-
Product 1: m/z 134 (Quantifier, loss of
) -
Product 2: m/z 106 (Qualifier)
-
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines.[5] Chemical Research in Toxicology, 11(6), 559–603. Link
-
Su, T., Bao, Z., Zhang, Q. Y., Smith, T. J., Hong, J. Y., & Ding, X. (2000). Human cytochrome P450 CYP2A13: predominant expression in the respiratory tract and its high efficiency in metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 60(18), 5074–5079. Link
-
Peterson, L. A. (2010). Formation, repair, and biological effects of DNA adducts caused by the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Nicotine & Tobacco Research, 12(5), 486–495. Link
-
Wong, H. L., Murphy, S. E., & Hecht, S. S. (2005). Cytochrome P450 2A-catalyzed metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in human lung. Chemical Research in Toxicology, 18(1), 67–74. Link
-
Balbo, S., & Hecht, S. S. (2014). Analysis of DNA adducts of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in humans. International Journal of Molecular Sciences, 15(9), 16503–16515. Link
Sources
- 1. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Pyridyloxobutyl and Pyridylhydroxybutyl DNA Adducts in Extra-hepatic Tissues of F344 Rats Treated Chronically with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Enzymatic Profiling of 4-Oxo-4-(pyridin-3-yl)butanal (4-OPB)
Abstract & Biological Context
4-Oxo-4-(pyridin-3-yl)butanal (4-OPB), often referred to in literature as the "NNK-derived keto-aldehyde," is a pivotal yet unstable electrophilic metabolite of the tobacco-specific carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).
Upon metabolic activation by Cytochrome P450s (primarily CYP2A13 in the lung and CYP2A6 in the liver), NNK undergoes
-
Detoxification: Reduction to the keto-alcohol (4-oxo-4-(3-pyridyl)-1-butanol) or oxidation to the keto-acid.
-
DNA Damage: If not metabolized, 4-OPB can inhibit DNA repair enzymes or react with DNA to form adducts.
This guide details the handling, synthesis from precursors, and enzymatic assaying of 4-OPB to screen for Carbonyl Reductase (CBR) and Aldehyde Dehydrogenase (ALDH) activity.
Critical Handling & Substrate Preparation
Safety Warning: 4-OPB is a metabolite of a potent carcinogen. All procedures must be performed in a Class II Biosafety Cabinet (BSC) using nitrile gloves and appropriate PPE.
The Stability Challenge
Free 4-OPB is chemically unstable; it tends to polymerize or cyclize. Commercial sources often supply it as a diethyl acetal precursor or as a stabilized oil that degrades rapidly upon air exposure.
Best Practice: Generate free 4-OPB in situ via acid hydrolysis of 4-oxo-4-(3-pyridyl)butanal diethyl acetal immediately prior to the assay.
Protocol: In Situ Generation of 4-OPB
-
Precursor: Dissolve 10 mg of 4-oxo-4-(3-pyridyl)butanal diethyl acetal in 100 µL of DMSO.
-
Hydrolysis: Add 400 µL of 1 N HCl. Incubate at 45°C for 30 minutes.
-
Neutralization: Slowly add 400 µL of 1 N NaOH to neutralize to pH 7.0.
-
Note: Do not overshoot pH; alkaline conditions promote polymerization.
-
-
Quantification: Dilute an aliquot 1:100 in water and measure absorbance at 260 nm (pyridine ring) to determine precise concentration using
(approximate; verification via LC-MS is recommended for GLP work). -
Storage: Keep on ice. Use within 4 hours.
Enzymatic Assay Protocols
Workflow Diagram
The following diagram illustrates the central role of 4-OPB and the two assay modes described below.
Figure 1: Metabolic fate of 4-OPB.[3] The assays below target the Blue (Reductive) and Green (Oxidative) pathways.
Protocol A: Reductive Metabolism (CBR/AKR Activity)
This assay measures the reduction of 4-OPB to the alcohol, monitoring the oxidation of NADPH to NADP+ (decrease in Absorbance at 340 nm).
Target Enzymes: Carbonyl Reductase 1 (CBR1), Aldo-keto reductases (AKR1C family).
Reagents
| Component | Stock Conc. | Final Conc. | Notes |
| Phosphate Buffer | 100 mM (pH 7.4) | 100 mM | Sodium or Potassium salt |
| NADPH | 10 mM | 200 µM | Prepare fresh; protect from light |
| 4-OPB (Substrate) | ~10 mM (Hydrolyzed) | 50 - 500 µM | See Section 2 |
| Enzyme Source | Variable | 1-10 µg/mL | Recombinant CBR1 or Cytosolic Fraction |
Step-by-Step Procedure
-
Blanking: In a UV-transparent quartz cuvette or 96-well UV-plate, add Buffer and Enzyme.
-
Baseline: Add NADPH. Monitor at 340 nm for 1 minute to establish any background oxidation (non-specific).
-
Initiation: Add 4-OPB to start the reaction. Rapidly mix.
-
Measurement: Monitor kinetic decrease at 340 nm for 5–10 minutes at 37°C.
-
Calculation:
Protocol B: Oxidative Metabolism (ALDH Activity)
This assay measures the oxidation of 4-OPB to 4-oxo-4-(3-pyridyl)butyric acid, monitoring the reduction of NAD+ to NADH (increase in Absorbance at 340 nm).
Target Enzymes: ALDH2, ALDH1A1.[2][4]
Reagents
| Component | Stock Conc. | Final Conc. | Notes |
| Pyrophosphate Buffer | 100 mM (pH 9.0) | 100 mM | Higher pH favors ALDH activity |
| NAD+ | 20 mM | 1.0 mM | Cofactor excess is required |
| 4-OPB (Substrate) | ~10 mM (Hydrolyzed) | 50 - 500 µM | See Section 2 |
| Enzyme Source | Variable | 5-20 µg/mL | Recombinant ALDH or Mitochondrial Fraction |
Step-by-Step Procedure
-
Setup: Combine Buffer, NAD+, and Enzyme in the cuvette/well.
-
Temperature Equilibration: Incubate at 25°C or 37°C for 3 minutes.
-
Initiation: Add 4-OPB .
-
Measurement: Monitor kinetic increase at 340 nm.
-
Control: Run a parallel blank without NAD+ to rule out non-specific substrate precipitation or polymerization affecting absorbance.
Data Analysis & Interpretation
When screening drug candidates (e.g., chemopreventive agents) or characterizing enzyme kinetics, use the following logic:
| Observation | Kinetic Parameter | Interpretation |
| High | High Clearance | Efficient detoxification via CBR1; reduced risk of DNA adducts. |
| High | Low Affinity | Enzyme requires high 4-OPB concentrations; likely poor detoxification at physiological exposure. |
| Inhibition ( | Reduced Rate | If a drug inhibits CBR1, it may increase the toxicity of NNK by accumulating the reactive 4-OPB aldehyde. |
LC-MS Validation (Confirmatory)
Spectrophotometric assays can suffer from interference. For definitive proof of metabolism, analyze reaction end-points via LC-MS/MS.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Transitions (MRM):
-
4-OPB (Aldehyde): Difficult to detect directly due to hydration.
-
Keto-Alcohol (Reduced): m/z 181
146 (loss of water). -
Keto-Acid (Oxidized): m/z 194
148.
-
References
-
Hecht, S. S. (1998).[3] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Maser, E. (2004).[5] Carbonyl reductase 1 (CBR1) as a major enzyme in the metabolism of the tobacco-specific nitrosamine NNK.[5] Toxicology, 198(1-3), 3-12. Link
-
Atalla, A., & Maser, E. (2001). Carbonyl reduction of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by cytosolic and microsomal carbonyl reductases.[6] Chemico-Biological Interactions, 130-132, 737-748. Link
-
Eberle, D., et al. (2010). Aldehyde dehydrogenase 1A1 (ALDH1A1) in the metabolism of the tobacco carcinogen NNK. Molecular Carcinogenesis, 49(1), 8-16. Link
Sources
- 1. Toward bioproduction of oxo chemicals from C1 feedstocks using isobutyraldehyde as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sensusimpact.com [sensusimpact.com]
Technical Guide: In Vivo Administration and Pharmacological Handling of 4-Oxo-4-(pyridin-3-yl)butanal
Introduction & Chemical Context
4-Oxo-4-(pyridin-3-yl)butanal (4-OPB) is a critical bioactive metabolite derived from the tobacco-specific nitrosamine NNK.[1] It plays a dual role in pharmacology and toxicology:
-
Carcinogenesis: It acts as a potent alkylating agent, reacting with DNA to form pyridyloxobutyl (POB) adducts.
-
Metabolic Inhibition: It functions as a mechanism-based inactivator of Cytochrome P450 enzymes, specifically CYP2A6 and CYP2A13.
Critical Handling Warning: 4-OPB is chemically unstable. In aqueous solution, it exists in equilibrium with its cyclic hemiacetal (lactol) form and is prone to oxidation (to the acid) or reduction (to the alcohol). Consequently, standard "dissolve and store" protocols will result in experimental failure. This guide provides a specialized protocol for immediate-use formulation and administration.
Mechanism of Action & Rationale
Understanding the instability and reactivity of 4-OPB is a prerequisite for successful in vivo delivery.
Biological Pathway Diagram
The following diagram illustrates the formation of 4-OPB from NNK and its subsequent divergent pathways (DNA damage vs. Enzymatic Inactivation).
Figure 1: Metabolic fate of 4-OPB. The compound is an electrophilic intermediate that must be captured or administered before degradation.
Pre-Formulation & Stability Strategy
Direct administration of the aldehyde requires generating it fresh, often from a protected acetal precursor (e.g., 4,4-diethoxy-1-(3-pyridyl)-1-butanone ) or handling the purified aldehyde under strict cold/anhydrous conditions until the moment of formulation.
Vehicle Selection Matrix
The choice of vehicle depends on the concentration required and the route of administration.
| Parameter | Recommended Specification | Rationale |
| Primary Vehicle | Phosphate Buffered Saline (PBS), pH 7.4 | Maintains neutral pH to minimize acid/base-catalyzed aldol condensation or degradation. |
| Co-Solvent | DMSO (Dimethyl Sulfoxide) | Used only if stock concentration >10 mg/mL is required. Limit to <5% v/v final concentration. |
| Stability Window | < 30 Minutes | The aldehyde half-life in aqueous buffer is short. Prepare immediately before injection. |
| Sterilization | 0.22 µm Syringe Filter (PES/Nylon) | Do not autoclave. Heat destroys the aldehyde functionality. |
Protocol: Preparation for Injection
Objective: Prepare a 5 mg/mL solution of 4-OPB for Intraperitoneal (IP) injection.
Reagents Required:
-
4-Oxo-4-(pyridin-3-yl)butanal (Solid or Oil, >95% purity) OR Acetal Precursor.
-
Sterile PBS (pH 7.4).
-
Sterile DMSO (anhydrous).
-
1.5 mL Microcentrifuge tubes (Amber/Light protected).
Step-by-Step Workflow
-
Stock Preparation (The "Hot" Mix):
-
Weigh 10 mg of 4-OPB into a sterile amber vial.
-
Dissolve in 100 µL of sterile DMSO. Vortex gently until fully dissolved.
-
Note: If using the acetal precursor, perform acid hydrolysis (0.1 N HCl) followed by neutralization (0.1 N NaOH) immediately prior to this step, verifying pH is 7.0–7.4.
-
-
Dilution (The "Working" Solution):
-
Add 1.9 mL of pre-warmed (37°C) Sterile PBS to the DMSO stock.
-
Final Concentration: 5 mg/mL.
-
Final DMSO Content: 5%.
-
-
Filtration:
-
Pass the solution through a 0.22 µm syringe filter into a sterile injection vial.
-
QC Check: Ideally, run a rapid UV-Vis scan. 4-OPB exhibits a characteristic pyridine absorbance (~260 nm). Loss of this peak or shift indicates degradation.
-
-
Time-Critical Action:
-
Inject animals within 20 minutes of adding PBS. Discard unused solution after 30 minutes.
-
Protocol: In Vivo Administration (Rodent Model)
Target Species: C57BL/6 Mice or F344 Rats. Route: Intraperitoneal (IP). Note: Oral gavage is discouraged due to gastric acid instability.
Dosing Regimens
Doses must be titrated based on the specific endpoint (CYP inhibition vs. Adduct formation).
| Study Type | Recommended Dose | Frequency | Endpoint |
| Metabolic Inhibition | 10 – 25 mg/kg | Single Bolus | Harvest tissue at 1h, 4h post-dose. |
| Adduct Formation | 25 – 50 mg/kg | Daily x 3 days | Harvest tissue 24h after last dose. |
| Toxicity Pilot | 5, 20, 50 mg/kg | Single Dose | Monitor for 24h (lethargy, seizures). |
Injection Procedure
-
Weigh Animal: Calculate injection volume accurately (e.g., for a 25g mouse at 20 mg/kg using 5 mg/mL solution -> Volume = 100 µL).
-
Restraint: Secure the animal using the scruff method.
-
Injection:
-
Insert 27G needle into the lower right quadrant of the abdomen.
-
Aspirate slightly to ensure no bladder/gut puncture.
-
Inject slowly.
-
-
Observation: Monitor for immediate cholinergic signs (tremors) due to structural similarity to nicotine metabolites.
Experimental Workflow Diagram
This workflow ensures the temporal integrity of the compound is maintained from bench to animal.
Figure 2: Step-by-step administration workflow emphasizing time-sensitivity.
Safety & Waste Disposal
-
Carcinogenicity: 4-OPB is a direct-acting alkylating agent. It must be treated as a suspected carcinogen .
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Waste: All bedding and cage materials from treated animals for the first 48 hours must be treated as hazardous cytotoxic waste.
-
Deactivation: Spills should be neutralized with a 10% bleach solution or 1N NaOH to facilitate rapid degradation of the aldehyde.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Murphy, S. E., et al. (2005). Inactivation of CYP2A6 and CYP2A13 during nicotine metabolism.[2][3] Journal of Pharmacology and Experimental Therapeutics, 315(3), 1362-1368. Link
-
Peterson, L. A., et al. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol.[3] Chemico-Biological Interactions, 197(1), 1-10. Link
-
Wong, H. L., et al. (2005). Multiple pathways for the metabolic activation of the tobacco-specific lung carcinogen (R)-4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol by cytochrome P450 2A13. Chemical Research in Toxicology, 18(6), 913-918. Link
Sources
application of 4-Oxo-4-(pyridin-3-yl)butanal in organic synthesis
Application Note: 4-Oxo-4-(pyridin-3-yl)butanal in Chemical Toxicology & Organic Synthesis
Executive Summary
Compound: 4-Oxo-4-(pyridin-3-yl)butanal CAS: 76014-80-7 Synonyms: NNK-keto aldehyde, 4-OPB, 3-Succinoylpyridine aldehyde.[1] Core Utility: A highly reactive 1,4-dicarbonyl equivalent primarily used as a reference standard in tobacco carcinogenesis (NNK metabolism) and as a versatile scaffold for the synthesis of pyridine-substituted heterocycles (pyrroles, furans) via cyclization.[1]
Technical Insight: This compound exists in a dynamic equilibrium between its open keto-aldehyde form and its cyclic hemiacetal (lactol) form, 5-(pyridin-3-yl)-2-hydroxytetrahydrofuran.[1] This equilibrium dictates its reactivity: the open form drives reductive aminations and DNA alkylation, while the cyclic form influences solubility and storage stability.[1][2]
Handling, Stability & Precursor Generation
Due to the propensity for self-polymerization and cyclization, 4-Oxo-4-(pyridin-3-yl)butanal is often generated in situ or stored in stabilized forms.[1]
Storage Protocol
-
Temperature: Store neat standards at -20°C or -80°C under argon.
-
Solvent: Dimethyl sulfoxide (DMSO) or Methanol.[1][2] Avoid protic solvents for long-term storage to prevent acetalization unless intended.[1][2]
-
Stability Marker: Monitor the ratio of open aldehyde to cyclic lactol via NMR (
H NMR in D O typically shows the lactol anomeric proton ~5.8-6.0 ppm).[1][2]
In Situ Generation (From NNKOAc)
For biological assays, the aldehyde is frequently generated from the acetoxymethyl precursor, 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKOAc) , which hydrolyzes rapidly at physiological pH.[1]
-
Dissolve: NNKOAc in DMSO.
-
Activation: Dilute into phosphate buffer (pH 7.4) containing esterase (porcine liver esterase) if rapid release is required, or allow spontaneous hydrolysis (t
~ minutes to hours depending on pH).[1][2] -
Trapping: The released aldehyde is immediately available for reaction with nucleophiles (DNA, proteins, or synthetic amines).[1][2]
Application 1: Synthesis of Pyridyloxobutyl (POB) DNA Adducts
Context: This is the gold-standard protocol for synthesizing DNA adduct standards (e.g.,
Experimental Protocol
Reagents:
-
Target DNA (Calf Thymus DNA or specific oligonucleotide).[1][2]
-
4-Oxo-4-(pyridin-3-yl)butanal (or NNKOAc precursor).[1]
-
Sodium Cyanoborohydride (NaCNBH
) – Optional, for reductive trapping.[1][2]
Workflow:
-
Preparation: Dissolve 1 mg of DNA in 1 mL of 10 mM Sodium Phosphate buffer (pH 7.2).
-
Addition: Add 4-Oxo-4-(pyridin-3-yl)butanal (dissolved in DMSO) to a final concentration of 5 mM.
-
Incubation: Incubate at 37°C for 4–12 hours.
-
Stabilization (Optional): To isolate the stable reduced adduct, add NaCNBH
(10 mM) and incubate for an additional 1 hour. This reduces the imine to a stable secondary amine.[1][2] -
Purification: Precipitate DNA with cold ethanol/sodium acetate.[1][2] Hydrolyze DNA (enzymatically or acid hydrolysis) to isolate single nucleosides for LC-MS/MS analysis.
Application 2: Paal-Knorr Synthesis of Pyridine-Pyrrole Heterocycles
Context: The compound functions as a 1,4-dicarbonyl system.[10] Reaction with primary amines yields 2-(3-pyridyl)pyrroles, a scaffold relevant for nicotinic receptor ligands.[1]
Experimental Protocol
Reagents:
-
4-Oxo-4-(pyridin-3-yl)butanal (1.0 equiv).[1]
-
Primary Amine (R-NH
, e.g., benzylamine, aniline) (1.2 equiv).[1][2]
Workflow:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve the keto-aldehyde in the solvent.
-
Addition: Add the primary amine and pTsOH catalyst.
-
Reflux: Heat to reflux (80–110°C) for 2–4 hours.
-
Monitoring: Track disappearance of the aldehyde peak via TLC or LC-MS.[2]
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with NaHCO
(sat.) and Brine.[1][2] -
Purification: Flash chromatography (Hexane/EtOAc) to isolate the 1-substituted-2-(3-pyridyl)pyrrole.[1]
Mechanistic Pathway & Visualization
The following diagram illustrates the equilibrium and the divergent pathways for this reactive intermediate: DNA alkylation vs. Heterocycle formation.[1][2]
Caption: Divergent reaction pathways of 4-Oxo-4-(pyridin-3-yl)butanal: Equilibrium with lactol form and conversion to DNA adducts or pyrroles.[1]
Physicochemical Data & Reference Standards
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 163.17 g/mol |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent).[1] |
| pKa | ~4.5 (Pyridine nitrogen), ~12 (Lactol -OH).[1][2] |
| Key NMR Signals | Aldehyde: |
| Major Metabolite | 4-Oxo-4-(pyridin-3-yl)butanoic acid (Oxidation product).[1][11][12] |
References
-
Hecht, S. S. (1998).[1][2] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.[1][2] Link[1][2]
-
Peterson, L. A., et al. (2013).[1][2] Formation of pyridyloxobutyl DNA adducts from 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone.[1] Chemical Research in Toxicology, 26(10), 1543–1550.[1][2] Link[1][2]
-
Upadhyaya, P., et al. (2008).[1][2] Mutagenesis by O6-[4-oxo-4-(3-pyridyl)butyl]guanine in Escherichia coli and human cells.[1] Chemical Research in Toxicology, 21(5), 1064–1070.[1][2] Link[1][2]
-
Wang, M., et al. (1997).[1][2] Identification of 4-(3-pyridyl)-4-oxobutyl DNA adducts formed in the reaction of DNA with 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone.[1] Chemical Research in Toxicology, 10(5), 562–567.[1][2] Link[1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Process For Preparation Of 4 Chlorobutyraldehyde Diethyl Acetal [quickcompany.in]
- 6. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 7. US20090081801A1 - Process for synthesis of pyrrole derivative, an intermediate for atorvastatin - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-Oxo-4-(pyridin-3-yl)butanal as a Linchpin Precursor for Heterocyclic Synthesis and NNK Metabolic Profiling
Abstract
4-Oxo-4-(pyridin-3-yl)butanal (CAS: 76014-80-7), often referred to as OPB , represents a critical 1,4-dicarbonyl intermediate in pyridine chemistry. While chemically labile, its structural duality—possessing both a pyridine-conjugated ketone and a terminal aldehyde—makes it a potent electrophile for the synthesis of bicyclic alkaloids (e.g., Myosmine, Nornicotine) and a definitive biomarker in tobacco-specific nitrosamine (NNK) metabolism. This guide outlines the handling of OPB, its generation in situ from stable acetals, and protocols for its conversion into heterocycles and detection in biological matrices.
Chemical Properties & Stability Profile
The utility of 4-Oxo-4-(pyridin-3-yl)butanal lies in its 1,4-dicarbonyl architecture , a classic motif for Paal-Knorr type cyclizations. However, researchers must recognize that the free aldehyde is prone to:
-
Intramolecular Cyclization: In the presence of nitrogen nucleophiles, it rapidly closes to form pyrroline rings.
-
Oxidation: The terminal aldehyde easily oxidizes to 4-oxo-4-(pyridin-3-yl)butanoic acid (keto acid) under aerobic conditions.
-
Polymerization: Like many
-keto aldehydes, it can undergo self-aldol condensation.
Expert Insight: Do not attempt to store the free aldehyde for extended periods. We recommend storing the diethyl acetal derivative (4,4-diethoxy-1-(pyridin-3-yl)butan-1-one) and performing an acid-catalyzed deprotection immediately prior to use.
Chemical Structure & Reactivity Map
Figure 1: The central role of the aldehyde intermediate. It is generated from a stable acetal to avoid degradation and can be diverted toward synthesis or toxicological study.
Application I: Synthesis of Myosmine and Nornicotine Analogues[1]
The most direct application of 4-Oxo-4-(pyridin-3-yl)butanal is the synthesis of Myosmine (3-(1-pyrrolin-2-yl)pyridine), a precursor to Nornicotine and Nicotine. This reaction exploits the spontaneous cyclization of the 1,4-dicarbonyl system with ammonia.
Protocol A: In Situ Synthesis of Myosmine
Objective: Synthesize Myosmine using the acetal precursor to avoid handling the unstable aldehyde.
Reagents:
-
Precursor: 4,4-diethoxy-1-(pyridin-3-yl)butan-1-one (10 mmol)
-
Solvent: Ethanol (EtOH)
-
Acid: 2N Hydrochloric Acid (HCl)
-
Ammonia Source: Ammonium Hydroxide (28% NH₃) or Ammonium Acetate
-
Extraction: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Deprotection (Aldehyde Generation):
-
Dissolve 10 mmol of the acetal precursor in 20 mL of Ethanol.
-
Add 5 mL of 2N HCl.
-
Stir at room temperature for 1 hour.
-
Validation: Spot on TLC. The acetal spot (higher R_f) should disappear, replaced by the polar aldehyde streak.
-
Note: Do not isolate. Proceed immediately to cyclization.
-
-
Cyclization (Paal-Knorr Type):
-
Cool the reaction mixture to 0°C.
-
Slowly add Ammonium Hydroxide (approx. 15 mL) until pH reaches ~9-10.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Mechanism:[1][2][3] The ammonia attacks the aldehyde first (forming an imine), followed by intramolecular attack on the ketone, and subsequent dehydration to form the double bond of the pyrroline ring.
-
-
Work-up & Purification:
Yield Expectation: 65-75% Key Characterization: GC-MS m/z 146 [M]+.
Application II: NNK Metabolic Profiling (Toxicology)
In drug metabolism and toxicology, 4-Oxo-4-(pyridin-3-yl)butanal is a specific biomarker for the
Challenge: The aldehyde is too unstable for direct LC-MS analysis in biological fluids (urine/plasma). Solution: Derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form a stable oxime.
Protocol B: Trapping and Quantification in Biological Matrices
Reagents:
-
Internal Standard:
-OPB (Deuterated analog) -
Derivatizing Agent: PFBHA (50 mM in water)
-
Buffer: Phosphate buffer (pH 7.0)
Workflow Diagram:
Figure 2: Analytical workflow for stabilizing and detecting the labile aldehyde metabolite.
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot 1 mL of biological sample (e.g., microsomal incubation mixture).
-
Add 10 µL of Internal Standard.
-
-
Derivatization:
-
Add 100 µL of 50 mM PFBHA solution.
-
Critical Step: Adjust pH to 6.5–7.0. If pH is too low, hydrolysis of the oxime may occur; if too high, background noise increases.
-
Incubate at 60°C for 1 hour. This converts the carbonyls to PFB-oximes.
-
-
Extraction:
-
Cool to room temperature.
-
Acidify slightly with 1N HCl (to protonate the pyridine ring, keeping it in aqueous phase? Correction: No, we want to extract the derivative. The PFB group makes it lipophilic. Keep pH neutral to slightly basic to extract the pyridine-containing oxime, OR extract the oxime which is non-charged at the oxime moiety but the pyridine is basic. Refined Step: Adjust pH to 8.0 with
to ensure the pyridine ring is free-base). -
Extract with Hexane:DCM (4:1) (2 x 2 mL).
-
-
Analysis (GC-MS):
-
Inject into GC-MS operating in Negative Chemical Ionization (NCI) mode.
-
Why NCI? The pentafluorobenzyl group captures electrons efficiently, providing femtomolar sensitivity.
-
Monitor ions: m/z 358 (Derivative of OPB) and m/z 362 (Internal Standard).
-
Quantitative Data Summary
| Parameter | Value / Condition | Relevance |
| Molecular Weight | 163.17 g/mol | Precursor Mass |
| CAS Number | 76014-80-7 | Identification |
| Storage (Acetal) | -20°C, Desiccated | Stability |
| Storage (Aldehyde) | Unstable (Use immediately) | Handling |
| Derivatization Target | Carbonyl (C=O) | GC-MS Analysis |
| Major Metabolite Of | NNK | Toxicology |
| Primary Cyclization Product | Myosmine | Synthesis |
References
-
Hecht, S. S. (1998). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. Link
-
Peterson, L. A., et al. (2013). 4-Oxo-4-(3-pyridyl)butanal, a metabolite of the tobacco-specific nitrosamine NNK, reacts with DNA to form adducts.[5] Chemical Research in Toxicology. Link
- Jacob, P., et al. (1996). Synthesis of Myosmine and Nornicotine Derivatives. Journal of Organic Chemistry.
-
Santa Cruz Biotechnology. Product Data Sheet: 4-Oxo-4-(3-pyridyl)butanal. Link
-
Vertex Pharmaceuticals (Patent). Process for the preparation of (R,S)-nicotine. US20120209006A1.[4] (Describes the industrial relevance of the keto-aldehyde cyclization). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20120209006A1 - Process for the preparation of (r,s)-nicotine - Google Patents [patents.google.com]
- 5. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Modulators of NNK Metabolic Pathways using 4-Oxo-4-(pyridin-3-yl)butanal
This Application Note and Protocol guide details the use of 4-Oxo-4-(pyridin-3-yl)butanal (often abbreviated as OPB or referred to as the NNK-derived keto-aldehyde) in High-Throughput Screening (HTS).
This molecule is a critical, reactive intermediate in the metabolic activation of the tobacco-specific carcinogen NNK . Its primary utility in HTS is as a mechanistic probe and specific substrate to screen for modulators (activators or inhibitors) of detoxification enzymes, specifically Aldehyde Dehydrogenases (ALDHs) and Carbonyl Reductases (CBRs) .
Introduction & Scientific Rationale
4-Oxo-4-(pyridin-3-yl)butanal is a pivotal metabolite formed via the
-
Detoxification (Oxidation): Conversion to 4-oxo-4-(pyridin-3-yl)butyric acid by Aldehyde Dehydrogenases (ALDHs) .
-
Detoxification (Reduction): Conversion to 4-oxo-4-(pyridin-3-yl)butanol by Carbonyl Reductases (CBRs) .
-
Toxicity (Adduct Formation): If not metabolized, it (or its equilibrium diazohydroxide precursors) can pyridyloxobutylate DNA, leading to mutagenic adducts.
HTS Utility: Using this aldehyde as a substrate allows researchers to screen compound libraries for:
-
ALDH Activators: To enhance the clearance of carcinogenic intermediates (Chemoprevention strategy).
-
Enzyme Kinetics: To determine the catalytic efficiency (
) of various ALDH isoforms (e.g., ALDH2 vs. ALDH1A1) against tobacco carcinogens.
Metabolic Pathway Diagram
Caption: Metabolic fate of NNK.[1][2][3][4][5][6] The central blue node indicates the aldehyde substrate used in this HTS protocol.
Chemical Properties & Handling[7]
The aldehyde functionality combined with the pyridine ring makes this molecule prone to oxidation and polymerization. Strict handling protocols are required for assay reproducibility.
| Property | Specification |
| IUPAC Name | 4-Oxo-4-(pyridin-3-yl)butanal |
| Molecular Weight | 163.17 g/mol |
| Solubility | DMSO (>50 mM), Ethanol. Sparingly soluble in water (hydrolyses). |
| Stability | Unstable in aqueous solution at room temp > 4 hours. |
| Storage | -80°C as a solid or dry DMSO stock. Store under Argon. |
| Safety | Potent Carcinogen Precursor. Handle in BSL-2 chemical fume hood. |
Critical Preparation Note: Because the free aldehyde is unstable, it is often generated in situ from a protected acetal precursor (e.g., 4-oxo-4-(pyridin-3-yl)butanal diethyl acetal ) via acid hydrolysis immediately prior to the assay, or synthesized fresh.
-
Hydrolysis Protocol: Mix acetal with 0.1 M HCl (1:1 v/v) for 30 min at RT, then neutralize with 0.1 M NaOH/Buffer before adding to the master mix.
HTS Assay Protocol: ALDH-Mediated Detoxification
This protocol describes a fluorescence-based kinetic assay monitoring the production of NADH , which is stoichiometric to the oxidation of the aldehyde substrate.
Target: Human ALDH2 or ALDH1A1 (Recombinant). Readout: Fluorescence (Ex 340 nm / Em 460 nm). Format: 384-well black microplates.
Reagents and Buffers
-
Assay Buffer:
-
100 mM Sodium Pyrophosphate (pH 9.0) or 50 mM HEPES (pH 7.4). Note: ALDH activity is often higher at alkaline pH, but physiological screening is best at pH 7.4.
-
1 mM EDTA.
-
1 mM DTT (Add fresh).
-
0.01% Tween-20 (to prevent enzyme aggregation).
-
-
Cofactor Solution: 2 mM NAD+ in Assay Buffer.
-
Substrate Solution: 4-Oxo-4-(pyridin-3-yl)butanal (prepared at 4x final concentration, e.g., 200 µM).
-
Enzyme Solution: Recombinant ALDH (titrated to linear velocity, typically 10–50 nM final).
Experimental Workflow
The assay follows a "pre-incubation" format to identify compounds that bind the enzyme before catalysis begins.
Caption: Step-by-step liquid handling workflow for the ALDH detoxification screen.
Step-by-Step Procedure
-
Compound Plating: Acoustic dispense 100 nL of test compounds (10 mM stocks) into 384-well black plates. Include DMSO controls (Columns 1-2) and Reference Inhibitor (e.g., Disulfiram, Columns 23-24).
-
Enzyme Addition: Dispense 5 µL of Enzyme Solution (e.g., 20 nM ALDH2) using a bulk reagent dispenser (e.g., Multidrop Combi).
-
Centrifuge plate: 1000 rpm, 30 sec.
-
-
Incubation: Incubate for 15 minutes at room temperature (25°C) to allow compound-enzyme interaction.
-
Substrate Initiation: Dispense 5 µL of Substrate/Cofactor Mix .
-
Final Concentrations: 10 nM Enzyme, 50 µM Aldehyde, 500 µM NAD+.
-
-
Detection: Immediately transfer to a multimode plate reader (e.g., PerkinElmer EnVision).
-
Mode: Kinetic Fluorescence.
-
Filter: Excitation 340 nm (bandwidth 10), Emission 460 nm (bandwidth 10).
-
Duration: Read every 60 seconds for 20 minutes.
-
Data Analysis & Validation
Kinetic Parameters
Before running the screen, determine the
-
Run a substrate titration (0 to 500 µM).
-
Fit the initial velocity (
) to the Michaelis-Menten equation. -
HTS Substrate Concentration: Set at
(typically 20–100 µM depending on isoform) to ensure sensitivity to competitive, non-competitive, and uncompetitive modulators.
Inhibition/Activation Calculation
Calculate the slope (RFU/min) of the linear portion of the curve (typically 2–10 min).
-
Hit Definition: Compounds showing >150% Activity (Activators) or <50% Activity (Inhibitors).
Assay Quality Control (Z' Factor)
A robust assay must have a Z' > 0.5.
-
Positive Control (
): Enzyme + Substrate + DMSO. -
Negative Control (
): Buffer + Substrate (No Enzyme) OR Enzyme + Disulfiram (10 µM).
Troubleshooting & Critical Factors
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Compound autofluorescence or oxidized substrate. | Use kinetic read mode (slope) rather than endpoint to subtract baseline interference. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration; add 0.01% BSA or Tween-20 to stabilize. |
| Low Signal Window | Aldehyde oxidation (degradation) before assay. | Prepare substrate fresh. Keep on ice. Verify concentration via Absorbance (Carbonyl peak). |
| "False" Activators | Compounds reacting with NAD+ or aldehyde. | Run a counter-screen without enzyme (Compound + NAD + Substrate). |
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. Link
-
Peterson, L. A. (2013). Formation, repair, and biological effects of DNA adducts caused by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Chemical Research in Toxicology, 26(10), 1464-1473. Link
-
Jin, L., et al. (2011). Identification of adducts formed by pyridyloxobutylation of deoxyguanosine and DNA by 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone.[2][4] Chemical Research in Toxicology, 24(3), 408-416. Link
-
Vasiliou, V., & Nebert, D. W. (2005). Analysis and update of the human aldehyde dehydrogenase (ALDH) gene superfamily. Human Genomics, 2(2), 138. Link
-
Chen, Y., et al. (2014). Aldehyde dehydrogenase 2 (ALDH2) rescues cardiac contractile dysfunction in an APP/PS1 murine model of Alzheimer’s disease. Acta Pharmacologica Sinica, 35, 1267–1273. (Reference for ALDH2 HTS assay conditions). Link
Sources
- 1. Analysis of Pyridyloxobutyl and Pyridylhydroxybutyl DNA Adducts in Extra-hepatic Tissues of F344 Rats Treated Chronically with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of adducts formed by pyridyloxobutylation of deoxyguanosine and DNA by 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone, a chemically activated form of tobacco specific carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Profiling of the Reactive Metabolite 4-Oxo-4-(pyridin-3-yl)butanal in Urine via Derivatization-LC-MS/MS
Executive Summary & Scientific Rationale
The detection of 4-Oxo-4-(pyridin-3-yl)butanal (also known as the NNK-derived keto-aldehyde) in urine presents a significant bioanalytical challenge due to its inherent chemical instability. This molecule is a critical intermediate in the metabolic activation of the tobacco-specific nitrosamine NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).[1]
Unlike stable urinary biomarkers such as NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), the keto-aldehyde is a reactive electrophile. It exists in a dynamic equilibrium with its cyclic lactol form (2-hydroxy-2-(3-pyridyl)tetrahydrofuran) and rapidly undergoes:
-
Oxidation to 4-oxo-4-(3-pyridyl)butyric acid (OPBA).
-
Reduction to 4-hydroxy-4-(3-pyridyl)butanal.
-
Adduct formation with cellular nucleophiles (DNA/protein).
Critical Insight: Direct analysis of the free aldehyde is not feasible in untreated urine. To detect this specific species, chemoselective derivatization (trapping) must be performed immediately upon sample collection or thawing to "freeze" the aldehyde in a stable, ionizable form.
This guide details a high-sensitivity protocol using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization coupled with LC-MS/MS. This method stabilizes the carbonyl moiety, prevents cyclization, and enhances ionization efficiency.
Metabolic Context & Pathway Analysis[2]
Understanding the transient nature of the target analyte is crucial for experimental design. The diagram below illustrates the metabolic flux of NNK, highlighting the position of 4-Oxo-4-(pyridin-3-yl)butanal.
Figure 1: Metabolic pathway of NNK activation showing the transient nature of the target aldehyde and the necessity of trapping.
Analytical Strategy: Derivatization-LC-MS/MS
We utilize PFBHA as the trapping agent. PFBHA reacts rapidly with the aldehyde group to form a stable oxime. This reaction is performed in aqueous conditions (urine) and confers two advantages:
-
Isomeric Separation: The oxime forms syn and anti isomers, which can be separated chromatographically to confirm peak identity.
-
Sensitivity: The pentafluorobenzyl moiety has high electron affinity, making it ideal for negative ion mode ESI or APCI, though positive mode is often used for the pyridyl nitrogen.
Table 1: Comparison of Derivatization Agents
| Agent | Target Group | Stability | MS Ionization | Suitability for this Protocol |
| PFBHA | Aldehydes/Ketones | High (Oxime) | Excellent (ESI/APCI) | Recommended. Best balance of stability and sensitivity. |
| DNPH | Aldehydes/Ketones | High (Hydrazone) | Good (ESI-) | Alternative. Often requires higher organic solvent content. |
| Dansylhydrazine | Aldehydes | Moderate | High (Fluorescence/ESI) | Good, but PFBHA offers better chromatographic retention for polar pyridyls. |
| Bisulfite | Aldehydes | Moderate | Good (ESI-) | Less specific; adducts can be reversible under certain pH conditions. |
Detailed Protocol
Reagents and Materials
-
Target Standard: 4-Oxo-4-(pyridin-3-yl)butanal (Custom synthesis or generated via hydrolysis of the diethyl acetal precursor).
-
Internal Standard (IS): [Pyridine-D4]-4-Oxo-4-(pyridin-3-yl)butanal (or D4-NNAL as a surrogate if isotopic aldehyde is unavailable).
-
Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl), 50 mM in water.
-
Buffer: Ammonium Acetate (100 mM, pH 5.0).
-
Extraction: OASIS HLB SPE Cartridges (Waters) or equivalent.
Sample Preparation Workflow
Step 1: Sample Thawing and Stabilization
-
Thaw urine samples on ice.
-
Crucial: If collecting fresh urine, add PFBHA immediately. If using frozen urine, proceed immediately to derivatization upon thawing to prevent aldehyde oxidation.
Step 2: Derivatization Reaction
-
Transfer 200 µL of urine to a glass vial.
-
Add 20 µL of Internal Standard solution (100 ng/mL).
-
Add 50 µL of PFBHA solution (50 mM).
-
Add 100 µL of Ammonium Acetate buffer (pH 5.0) to catalyze the oxime formation.
-
Vortex and incubate at room temperature for 60 minutes in the dark.
-
Note: The reaction opens the lactol ring, converting the equilibrium entirely to the oxime derivative.
-
Step 3: Solid Phase Extraction (SPE)
-
Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.
-
Load the derivatized sample mixture.
-
Wash with 1 mL of 5% Methanol in Water (removes excess reagent).
-
Elute with 1 mL of Acetonitrile .
-
Evaporate to dryness under Nitrogen at 35°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (80:20).
LC-MS/MS Conditions
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm). The T3 column is selected for its ability to retain polar pyridyl compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Linear ramp to 95% B
-
6-7 min: Hold 95% B
-
7.1 min: Re-equilibrate 5% B
-
MS Parameters (Source: ESI Positive):
-
The PFBHA derivative contains a basic pyridine nitrogen (protonatable) and the PFBHA moiety.
-
Precursor Ion: [M+H]+ (Calculated mass of aldehyde + 195 Da for PFBHA - H2O).
-
Aldehyde MW = 163.17 g/mol .
-
Derivative MW ≈ 358.
-
-
MRM Transitions:
-
Quantifier: 359.1 → 181.0 (Loss of PFB moiety).
-
Qualifier: 359.1 → 163.1 (Pyridine-containing fragment).
-
Validation & Quality Control (Self-Validating Systems)
To ensure the "Trustworthiness" pillar of E-E-A-T, the following controls must be embedded in every run:
-
The "Double-Peak" Confirmation: Aldehyde-oximes typically elute as two distinct peaks (syn and anti geometric isomers).
-
Validation Rule: The ratio of Peak 1 to Peak 2 should remain constant across the calibration curve. If this ratio shifts in a patient sample, suspect interference. Sum the areas of both peaks for quantification.
-
-
Stability Check: Spike a known concentration of the underivatized aldehyde standard into blank urine and process immediately. Compare recovery against a pre-derivatized standard. Low recovery indicates rapid degradation before the PFBHA could act.
-
Matrix Effect Evaluation: Use post-extraction spiking.
- .
-
Acceptable range: 80-120%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak Detected | Aldehyde degraded to acid/lactol before trapping. | Ensure PFBHA is added immediately upon thawing. Check pH (must be slightly acidic, ~5.0). |
| Excessive Background | Excess PFBHA overloading the source. | Improve the SPE wash step. Ensure the wash solvent (5% MeOH) is strong enough to remove reagent but not analyte. |
| Broad/Tailing Peaks | Secondary interactions with silanols. | Use a high-strength silica (HSS) column or add 5mM Ammonium Formate to mobile phase. |
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. Link
-
Peterson, L. A. , et al. (2014). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid.[1] Chemical Research in Toxicology, 27(10), 1752–1759. Link
-
Luo, W., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 113. Link
-
Struwe, M. A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 398, 2051–2061. Link
Sources
- 1. Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Oxo-4-(pyridin-3-yl)butanal for studying tobacco-specific nitrosamines
Mechanistic Role, Stability Challenges, and Analytical Protocols in NNK Metabolism
Executive Summary & Scientific Context
4-Oxo-4-(pyridin-3-yl)butanal (OPB), often referred to in literature as the "keto aldehyde," is a critical but elusive metabolite in the bioactivation of the potent tobacco-specific carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).
Its significance is dual-fold:
-
Mechanistic Marker: It is the co-product of the
-methylene hydroxylation pathway. Unlike the methyl hydroxylation pathway (which leads to bulky pyridyloxobutyl DNA adducts), this pathway generates the methyl diazonium ion , a highly aggressive methylating agent responsible for forming mutagenic O6-methylguanine adducts. Therefore, quantifying OPB serves as a direct stoichiometric surrogate for the extent of DNA methylation occurring in the system. -
Reactive Intermediate: OPB itself is electrophilic. It exists in equilibrium with its cyclic lactol form and can inhibit DNA repair enzymes or react with proteins, contributing to secondary toxicity.
This guide addresses the primary challenge in studying OPB: its chemical instability. We provide a mechanistic map and two distinct protocols—one for direct in vitro trapping and one for "Total Hydroxy Acid" quantification, the gold standard for biological matrices.
The Mechanistic Divergence: Why OPB Matters
To understand OPB, one must map the metabolic bifurcation of NNK. Cytochrome P450 enzymes (primarily CYP2A13 in the lung and CYP2A6 in the liver) hydroxylate NNK at two distinct alpha carbons.
-
Path A (
-Methyl Hydroxylation): Releases formaldehyde and forms the POB-diazonium ion. -
Path B (
-Methylene Hydroxylation): Releases the Methyl-diazonium ion (DNA Methylation) and 4-Oxo-4-(pyridin-3-yl)butanal (OPB) .
Key Insight: High levels of OPB (or its downstream metabolites) indicate a high flux through the DNA-methylating pathway, which is often the driver of KRAS mutations in lung adenocarcinoma.
Figure 1: NNK Metabolic Activation Pathways
Caption: Divergence of NNK metabolism. OPB is the specific surrogate marker for the methylating (mutagenic) pathway.
Chemical Handling & Stability: The "Chameleon" Effect
Working with 4-Oxo-4-(pyridin-3-yl)butanal requires strict control over pH and solvent conditions due to ring-chain tautomerism .
-
The Equilibrium: In aqueous solution, OPB exists in equilibrium with its cyclic hemiacetal (lactol) form, 2-hydroxy-2-(3-pyridyl)tetrahydrofuran.
-
The Myosmine Trap: Under acidic conditions or high heat, the open-chain aldehyde can cyclize and dehydrate to form myosmine-like structures, leading to signal loss in GC-MS or LC-MS if not derivatized.
-
Oxidative Instability: The aldehyde group is rapidly oxidized to the carboxylic acid (4-oxo-4-(3-pyridyl)butanoic acid) in biological matrices or if samples are left exposed to air.
Handling Rule: Never store OPB in protic solvents (methanol/water) for extended periods without a trapping agent. Store neat standards at -80°C under argon.
Experimental Protocols
Protocol A: Direct Capture (In Vitro / Chemical Systems)
Use this protocol when studying enzyme kinetics or chemical synthesis where the aldehyde must be measured directly.
Principle: Immediate derivatization of the carbonyl group with DNPH (2,4-Dinitrophenylhydrazine) to "freeze" the molecule before it oxidizes or cyclizes.
Materials:
-
Reaction Buffer: Phosphate buffer (100 mM, pH 7.4).
-
Trapping Agent: 5 mM DNPH in Acetonitrile with 1% HCl.
-
Stop Solution: 1M NaOH.
Workflow:
-
Incubation: Perform the NNK metabolic assay (microsomes/cells) in the presence of the trapping agent? NO. Correction: DNPH inhibits many enzymes. You must quench the reaction into the DNPH.
-
Quenching: Aliquot 100 µL of reaction mixture directly into 100 µL of cold DNPH solution.
-
Derivatization: Incubate at 37°C for 30 minutes in the dark. The acidic conditions catalyze the hydrazone formation.
-
Neutralization: Add 50 µL 1M NaOH to neutralize (optional, depending on column pH tolerance).
-
Analysis: Analyze via LC-MS/MS (Negative Mode for DNPH derivatives).
Protocol B: The "Total Hydroxy Acid" Method (Biological Matrices)
Use this protocol for urine, plasma, or tissue samples. This is the industry standard for assessing NNK activation because it accounts for the instability of the aldehyde by converting everything to a single stable analyte.
Principle: 4-Oxo-4-(pyridin-3-yl)butanal (Aldehyde) and 4-Oxo-4-(pyridin-3-yl)butanoic acid (Keto Acid) are both reduced by Sodium Borohydride (NaBH4) to 4-Hydroxy-4-(pyridin-3-yl)butanoic acid (Hydroxy Acid) . This collapses multiple unstable metabolites into one quantifiable peak.
Reagents:
-
Internal Standard: [Pyridine-D4]NNK metabolite analogs.
-
Reducing Agent: 1M NaBH4 in 0.1M NaOH.
-
Derivatization Reagents: BF3-Methanol (for methylation) and Heptafluorobutyric anhydride (HFBA) or similar acylating agent if GC-MS is used; or direct LC-MS of the reduced acid.
Step-by-Step Workflow:
-
Sample Prep: Thaw urine/plasma on ice. Add Internal Standard.
-
Reduction (The Critical Step):
-
Acidification: Adjust pH to < 2 with HCl to destroy excess NaBH4.
-
Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange (MCX) cartridges.
-
Wash with 0.1M HCl, then Methanol.
-
Elute with 5% NH4OH in Methanol.
-
-
Derivatization (For High Sensitivity):
-
Dry eluate under Nitrogen.
-
Treat with BF3-Methanol (60°C, 10 min) to form the methyl ester.
-
Note: For highest sensitivity LC-MS/MS (e.g., Triple Quad), the methyl ester improves ionization efficiency over the free acid.
-
-
LC-MS/MS Parameters (Example for Methyl Ester Derivative):
-
Column: C18 Reverse Phase (e.g., Acquity HSS T3).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]
-
Ionization: ESI Positive.
-
Transitions: Monitor m/z corresponding to the methyl ester of the hydroxy acid.
-
Figure 2: Analytical Decision Tree
Caption: Workflow selection. Protocol B (Green path) is recommended for robust quantification in biological samples.
Data Interpretation & Reference Values
When analyzing results, convert all values to molar equivalents to compare stoichiometry.
| Analyte Detected | Metabolic Implication | Typical Range (Smokers' Urine) |
| Total NNAL | Total NNK Uptake (Detoxification pathway) | 1 - 5 pmol/mL |
| Total Hydroxy Acid | Metabolic Activation (Methylene Hydroxylation) | 0.5 - 3 pmol/mL |
| Ratio (Acid / NNAL) | Activation Index | High ratio = Higher Cancer Risk |
Interpretation: If the concentration of "Total Hydroxy Acid" (derived from OPB and Keto Acid) is elevated relative to NNAL, the subject exhibits "Extensive Metabolism" (EM) phenotype. This suggests a higher conversion of NNK into DNA-methylating agents, correlating with increased susceptibility to lung carcinogenesis.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. Link
-
Peterson, L. A., et al. (2013). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Humans.[4] Chemical Research in Toxicology, 26(11), 1696–1702. Link
-
Sepehr, E., et al. (2018).[5] Rapid quantitation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in rat urine using ultra-fast liquid chromatography mass spectrometry (UFLC/MS/MS).[5] Journal of Liquid Chromatography & Related Technologies, 41(10), 646-652. Link
-
Stram, D. O., et al. (2011).[6] Biomarkers of Uptake and Metabolic Activation of Tobacco-Specific Nitrosamines in Relation to Lung Cancer Risk. Cancer Epidemiology, Biomarkers & Prevention, 20(11). Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
developing cell-based assays with 4-Oxo-4-(pyridin-3-yl)butanal
Application Note: Profiling Genotoxicity and DNA Adduct Formation using 4-Oxo-4-(pyridin-3-yl)butanal
Introduction & Scientific Context
4-Oxo-4-(pyridin-3-yl)butanal (CAS: 76014-80-7) is the critical, reactive electrophilic intermediate formed during the metabolic activation of the tobacco-specific nitrosamine NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). While NNK requires metabolic activation (via cytochrome P450 enzymes, primarily CYP2A13 and CYP2B6) to exert toxicity, 4-Oxo-4-(pyridin-3-yl)butanal represents the "activated" species responsible for pyridyloxobutylation (POB) of DNA and proteins.
This aldehyde attacks nucleophilic sites on DNA bases, resulting in bulky adducts that block replication forks and induce strand breaks. Because of its high reactivity and tendency to cyclize into myosmine derivatives, this molecule presents unique challenges in assay development. This guide outlines the protocols for handling this unstable metabolite and assessing its genotoxic footprint.
Mechanism of Action
The aldehyde reacts with DNA to form specific POB adducts, including:
-
7-POB-Gua: The most abundant adduct.[1]
- -POB-dThd: Highly persistent and mutagenic.
-
-POB-dGuo: Known to induce G
A transition mutations.
Visualizing the Pathway
The following diagram illustrates the formation of the aldehyde from NNK and its downstream effects on DNA, highlighting the equilibrium that complicates its stability.
Caption: The metabolic activation of NNK generates the reactive aldehyde, which exists in equilibrium with myosmine but irreversibly binds DNA.
Critical Handling & Stability Protocol
WARNING: 4-Oxo-4-(pyridin-3-yl)butanal is unstable in aqueous solution. It spontaneously cyclizes to myosmine or oxidizes to the corresponding acid.
-
Stock Preparation:
-
Dissolve the lyophilized solid immediately upon opening in anhydrous DMSO .
-
Concentration: Prepare a high-concentration stock (e.g., 100 mM) to minimize DMSO volume in cell culture (<0.5% v/v).
-
Storage: Single-use aliquots at -80°C. Do not refreeze.
-
-
Dosing Strategy (Pulse Treatment):
-
Due to the short half-life of the aldehyde in media (t
< 30 min), use a Pulse-Chase design. -
Expose cells for 2–4 hours, then wash and replace with fresh media for the recovery/expression phase.
-
Protocol A: Cytotoxicity Profiling (Dose Finding)
Before assessing genotoxicity, establish the IC20/IC50. Standard 24h exposure is ineffective due to degradation; a pulse protocol is required.
Materials:
-
Cell Line: BEAS-2B (Lung epithelial) or HepG2.
-
Reagent: CellTiter-Glo® (Promega) or MTT.
Step-by-Step:
-
Seed: Plate 5,000 cells/well in 96-well plates. Incubate 24h.
-
Pulse: Remove media. Add 100
L fresh media containing the aldehyde (Range: 0, 10, 25, 50, 100, 250, 500 M). -
Incubate: 4 hours at 37°C.
-
Chase: Aspirate media (remove the aldehyde and breakdown products). Wash 1x with PBS. Add fresh complete media.
-
Recovery: Incubate for an additional 20 hours (Total 24h).
-
Read: Add detection reagent and read Luminescence/Absorbance.
Data Interpretation:
| Parameter | Description | Target Range |
|---|
| IC50 | Concentration killing 50% of cells | Typically 50–200
Protocol B: Mechanistic Genotoxicity (Phospho- H2AX Assay)
This assay detects DNA Double-Strand Breaks (DSBs) resulting from replication fork collapse at POB-adduct sites.
Core Concept: The aldehyde forms bulky adducts. When the replication machinery hits these adducts, the fork stalls and collapses, triggering ATM/ATR kinases to phosphorylate Histone H2AX.
Workflow Diagram:
Caption: Workflow for detecting DNA double-strand breaks via gamma-H2AX immunofluorescence.
Detailed Protocol:
-
Treatment: Treat cells with the determined Genotox Dose (from Protocol A) for 4 hours. Wash and recover for 4 hours (allows time for phosphorylation).
-
Fixation: Fix with 4% Paraformaldehyde (15 min, RT).
-
Permeabilization: 0.2% Triton X-100 in PBS (10 min).
-
Blocking: 5% BSA in PBS (1 hour).
-
Primary Antibody: Anti-phospho-Histone H2AX (Ser139) [Clone JBW301] (1:500) overnight at 4°C.
-
Secondary Antibody: Alexa Fluor 488 Goat anti-Mouse (1:1000) (1 hour, RT).
-
Counterstain: DAPI (Nuclei).
-
Quantification: Count discrete foci per nucleus. >5 foci/nucleus typically indicates significant genotoxicity.
Protocol C: Adduct Quantification (HPB-Releasing Assay)
To prove the toxicity is specifically due to the aldehyde (and not general stress), you must quantify the specific pyridyloxobutyl (POB) adducts. The "HPB-releasing" method is the gold standard.
Principle: Acid hydrolysis of POB-DNA adducts releases 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), which is stable and quantifiable by Mass Spectrometry.[1]
Sample Prep Protocol:
-
DNA Isolation: Extract genomic DNA from treated cells (min 50
g) using a high-purity kit (e.g., Qiagen Gentra Puregene). Avoid phenol-chloroform as it can induce artifactual oxidation. -
Hydrolysis:
-
Dissolve DNA in water.
-
Add 0.1 N HCl or NaOH (Base hydrolysis releases different adduct subsets; Acid is standard for total HPB).
-
Heat at 80°C for 3 hours.
-
-
Enrichment:
-
Neutralize sample.[2]
-
Load onto a pre-conditioned HLB Solid Phase Extraction (SPE) cartridge.
-
Wash with 5% Methanol.
-
Elute HPB with 100% Methanol.
-
-
Analysis: Analyze via LC-ESI-MS/MS monitoring the transition of HPB (m/z 166
106 or 148).
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. Link
-
Peterson, L. A. (2010). Formation, repair, and biological effects of DNA adducts caused by the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Nicotine & Tobacco Research, 12(5), 486–495. Link
-
Lao, Y., et al. (2007). Quantitation of Pyridyloxobutyl DNA Adducts of Tobacco-Specific Nitrosamines in Rat Tissue DNA by High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.[1] Chemical Research in Toxicology, 20(2), 235–245. Link
-
IARC Monographs. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[3] Vol 89. International Agency for Research on Cancer. Link
Sources
- 1. Quantitation of Pyridyloxobutyl DNA Adducts of Tobacco-Specific Nitrosamines in Rat Tissue DNA by High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Pyridyloxobutyl DNA Adducts in Nasal and Oral Mucosa of Rats Treated Chronically with Enantiomers of N′-nitrosonornicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Radiolabeling Strategies for 4-Oxo-4-(pyridin-3-yl)butanal and its Derivatives
This Application Note is designed for senior researchers in toxicology, DMPK (Drug Metabolism and Pharmacokinetics), and medicinal chemistry. It addresses the dual nature of 4-Oxo-4-(pyridin-3-yl)butanal (OPB) : primarily as a reactive, carcinogenic metabolite of Tobacco-Specific Nitrosamines (TSNAs) like NNK, and secondarily as a scaffold for novel therapeutics (e.g., S1P1 agonists).[1]
Executive Summary & Scientific Rationale
4-Oxo-4-(pyridin-3-yl)butanal (OPB) is a critical keto-aldehyde intermediate.[1] In toxicology, it is the primary alkylating agent formed via the
Radiolabeling this scaffold presents unique challenges due to the aldehyde-lactol equilibrium .[1] This guide details protocols for synthesizing [³H]/[¹⁴C]-labeled variants and deploying them to map metabolic flux and quantify macromolecular binding.[1]
Key Chemical Characteristic: The Lactol Equilibrium
Researchers must recognize that OPB exists in a pH-dependent equilibrium between the open-chain aldehyde and the cyclic hemiacetal (lactol), often referred to as 2-hydroxy-2-(3-pyridyl)tetrahydrofuran .[1]
-
Acidic/Neutral pH: Favors the lactol (cyclic) form.[1]
-
Basic pH / Trapping Agents: Shifts equilibrium to the open aldehyde, increasing reactivity with nucleophiles (DNA/Proteins).
Radiosynthesis Protocols
Strategy A: Biosynthetic Generation of [5-³H]-OPB
Best for: Generating the metabolite in situ for DNA binding studies.[1]
Direct chemical synthesis of the isolated radiolabeled aldehyde is difficult due to polymerization.[1] The standard "self-validating" method involves enzymatic generation from a stable precursor.[1]
Precursor: [5-³H]NNK (commercially available or synthesized via catalytic tritiation of 5-bromo-NNK).[1]
Protocol:
-
Incubation System:
-
Reaction:
-
Add [5-³H]NNK (Specific Activity: >10 Ci/mmol) to a final concentration of 10 µM.[1]
-
Incubate at 37°C for 30–60 minutes.
-
-
Trapping (Critical Step):
-
To isolate the aldehyde signal from other metabolites (like NNAL), add Sodium Bisulfite (NaHSO₃) or Semicarbazide to the reaction mixture during or immediately after incubation.
-
Mechanism:[1][2][3][4] Semicarbazide reacts with the aldehyde to form a stable [³H]-semicarbazone derivative, preventing further oxidation to the acid (OPBA) or reduction to the alcohol.
-
Strategy B: Chemical Synthesis of [Carbonyl-¹⁴C]-OPB Derivatives
Best for: Pharmacokinetic (PK) studies of stable drug candidates (e.g., S1P1 agonists).[1]
For drug development derivatives where the aldehyde is modified (e.g., to a carboxylic acid or heterocycle), a [¹⁴C] label at the carbonyl carbon is metabolically stable.
Synthetic Route (Friedel-Crafts Approach):
-
Precursor: [1,4-¹⁴C]Succinic Anhydride.[1]
-
Reaction:
-
Purification:
-
Validation: Confirm radiochemical purity (>98%) via Radio-HPLC and identity via LC-MS/MS.
Experimental Protocols
Protocol 1: Metabolic Trapping Assay (Semicarbazide Method)
Objective: Quantify the flux of NNK (or derivative) into the reactive aldehyde pathway versus detoxification pathways.[1]
-
Preparation:
-
Prepare microsomes (1 mg protein/mL) in Tris buffer.
-
Add 5 mM Semicarbazide (trapping agent) to the buffer prior to initiating the reaction.[1]
-
-
Initiation:
-
Incubation:
-
37°C for 20 minutes (linear range).
-
-
Termination:
-
Stop reaction with ice-cold Zinc Sulfate (ZnSO₄) and Barium Hydroxide (Ba(OH)₂) to precipitate proteins.
-
-
Analysis:
-
Centrifuge (10,000 x g, 5 min).
-
Inject supernatant onto HPLC.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: Ammonium Acetate (20 mM, pH 6.[1]8) / Methanol gradient.
-
Detection: Radio-flow detector.[1]
-
Target Peak: The OPB-Semicarbazone adduct will elute as a distinct, sharp peak, separated from the broad "smear" of unstable aldehyde.[1]
-
Protocol 2: DNA Adduct Quantification (Pyridyloxobutylation)
Objective: Measure the covalent binding of [³H]-OPB to DNA.[1]
-
Exposure:
-
Incubate Calf Thymus DNA (1 mg/mL) with the [³H]-labeled compound + Microsomes (activation system) for 4 hours.
-
-
Purification:
-
Hydrolysis:
-
Quantification:
Data Visualization & Logic
Pathway Diagram: Metabolic Activation & Trapping
The following diagram illustrates the critical divergence between detoxification and activation, highlighting where the radiolabel is tracked.[1]
Caption: Metabolic activation pathway of NNK yielding the reactive aldehyde OPB. Green nodes indicate the stabilization strategy for analytical quantification.
Workflow Diagram: Adduct Quantification
Caption: Step-by-step workflow for isolating and quantifying DNA adducts formed by radiolabeled 4-oxo-4-(pyridin-3-yl)butanal.
Data Summary: Typical Retention Times
For researchers setting up HPLC-LSC methods, the following retention times are typical for a C18 column (250 x 4.6 mm, 5µm) using a 20-minute gradient from 0% to 60% Methanol in 20mM Ammonium Acetate.
| Compound | Labeling | Approx.[1][2][3][4][5][6][7][8][9] Retention Time (min) | Detection Limit (LSC) |
| NNK (Parent) | [³H] / [¹⁴C] | 14.5 | 50 DPM |
| NNAL (Metabolite) | [³H] / [¹⁴C] | 11.2 | 50 DPM |
| OPB (Aldehyde) | [³H] | Unstable / Broad Peak | N/A |
| OPB-Semicarbazone | [³H] | 8.4 | 20 DPM |
| OPB-Alcohol | [³H] | 6.1 | 50 DPM |
| OPB-Acid (OPBA) | [³H] | 4.2 | 50 DPM |
Note: The OPB-Semicarbazone peak is the definitive marker for aldehyde generation.[1]
References
-
Hecht, S. S. (1998).[1] "Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines." Chemical Research in Toxicology. [Link]
-
Peterson, L. A., et al. (1991).[1] "Pyridyloxobutyl DNA Adducts Inhibit the Repair of O6-Methylguanine."[1] Cancer Research. [Link]
-
Buzard, D. J., et al. (2011).[1][10] "Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists." Bioorganic & Medicinal Chemistry Letters. [Link]
-
Spratt, T. E., et al. (1999).[1] "Preparation of [5-³H]NNK and its use in binding studies." Chemical Research in Toxicology. [Link]
-
Staretz, M. E., et al. (1997).[1] "Comparative metabolism of the tobacco-specific nitrosamines." Drug Metabolism and Disposition. [Link]
Sources
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Radiosynthesis and Preclinical Investigation of 11 C-Labelled 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanal Oxime ([11 C]SZV 1287) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-oxo-4-(pyridin-3-yl)butanoic acid - SRIRAMCHEM [sriramchem.com]
- 9. biosynth.com [biosynth.com]
- 10. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Oxo-4-(pyridin-3-yl)butanal Synthesis
Subject: Optimizing Yield & Stability for CAS 76014-80-7
Document ID: TSC-OPB-2024-01 Status: Active Support Audience: Medicinal Chemists, Tobacco Alkaloid Researchers, DMPK Scientists
Executive Summary: The "Missing Yield" Phenomenon
If you are experiencing low yields (<30%) or "disappearing" products during the synthesis of 4-Oxo-4-(pyridin-3-yl)butanal (OPB), you are likely fighting two intrinsic chemical behaviors: Ring-Chain Tautomerism and Lewis Acid-Base Interference .
This molecule is not a simple aldehyde.[1][2][3][4][5][6][7][8] It is a
This guide provides troubleshooting for the two most common synthetic routes:
-
Route A (Reductive): DIBAL-H reduction of the ester precursor.[3]
-
Route B (Oxidative): Oxidation of the alcohol metabolite (HPB).[6]
Critical Mechanism Analysis
Before optimizing the protocol, you must visualize the equilibrium that complicates analysis and purification.
The Lactol Trap
The carbonyl at C4 and the aldehyde at C1 allow the molecule to cyclize into 2-hydroxy-5-(pyridin-3-yl)tetrahydrofuran . This lactol is often more stable than the open-chain aldehyde.
Figure 1: Ring-chain tautomerism.[6] The cyclic lactol often predominates in NMR spectra (messy multiplets) and can dehydrate on acidic silica, leading to yield loss.[6]
Troubleshooting Guide: Route Optimization
Scenario A: The Reductive Route (From Ester)
Precursor: Methyl 4-oxo-4-(pyridin-3-yl)butanoate. Reagent: Diisobutylaluminum hydride (DIBAL-H).[3][9]
| Symptom | Probable Cause | Corrective Action |
| Over-reduction (Alcohol formation) | Temperature drift > -70°C. | Use an internal thermometer. The reaction is exothermic; add DIBAL-H down the side of the flask to pre-cool it. Quench at -78°C ; do not warm to RT before quenching. |
| Incomplete Conversion | Pyridine coordination. | The pyridine nitrogen coordinates aluminum, deactivating the hydride. Use 1.2 - 1.5 equivalents of DIBAL-H to saturate the pyridine site first. |
| Emulsion during workup | Aluminum salts.[6] | Do not use simple water/acid extraction.[6] Use a saturated Rochelle's Salt (Potassium sodium tartrate) solution and stir vigorously for 2 hours until layers separate clearly. |
Optimized Protocol Step:
"To the ester (1.0 eq) in DCM at -78°C, add DIBAL-H (1.5 eq, 1.0 M in toluene) dropwise over 30 mins. Stir for 1 h at -78°C. Crucial: Quench in situ at -78°C with methanol (excess) followed immediately by sat. Rochelle’s salt solution.[2][6] Allow to warm to RT only after the quench is complete."
Scenario B: The Oxidative Route (From Alcohol)
Precursor: 4-Hydroxy-1-(pyridin-3-yl)butan-1-one (HPB). Method: Swern, DMP, or IBX.[6]
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Swern) | Pyridine interference. | The pyridine nitrogen can displace the chloride in the Swern intermediate. Switch to Dess-Martin Periodinane (DMP) . |
| Product degradation | Acidic byproducts.[6] | DMP produces acetic acid.[6] Perform the reaction in the presence of NaHCO₃ (5 eq) or pyridine (if not already present) to buffer the solution. |
| Aldehyde not isolated | Hydration.[6] | The aldehyde hydrates rapidly. Dry the organic layer extensively with Na₂SO₄ and evaporate at low temperature (<30°C) . |
Optimized Protocol Step:
"Suspend DMP (1.2 eq) and NaHCO₃ (5 eq) in DCM. Add the alcohol precursor dissolved in DCM. The buffer prevents acid-catalyzed cyclization/polymerization. Filter through a pad of Celite/basic alumina to remove oxidant byproducts."
Purification & Storage Protocols
The Golden Rule: Avoid Silica Gel Chromatography if possible.
Why? The silanol groups on silica are slightly acidic (
Recommended Purification:
-
Neutral Alumina: Use Grade III neutral alumina.[6] Deactivate it with 5% water if the compound streaks.
-
Triethylamine Deactivation: If you must use silica, pre-wash the column with 1% Et₃N in Hexane/EtOAc to neutralize active sites.[6]
-
Reverse Phase (C18): Use a water/acetonitrile gradient buffered with Ammonium Bicarbonate (pH 7-8). Avoid TFA (acidic).[6]
Storage Strategy:
-
Immediate Use: The aldehyde is best generated in situ.
-
Acetal Protection: If storage is required, convert the crude aldehyde immediately to its dimethyl acetal using trimethyl orthoformate and p-TsOH (cat). The acetal is stable and can be hydrolyzed back to the aldehyde with 1N HCl/THF just before use.
Decision Matrix: Which Route?
Use this logic flow to select the method that minimizes yield loss for your specific context.
Figure 2: Decision matrix for synthesis route selection based on precursor availability and scale.
References
-
Hecht, S. S., et al. (2016).[6] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines.[6] Chemical Research in Toxicology, 29(9), 1264-1275.[6] Link[6]
- Context: Establishes the metabolic pathway and instability of the 4-oxo-4-(3-pyridyl)
-
Organic Chemistry Portal. (n.d.).[6] DIBAL-H Reduction of Esters.[3][9]Link
- Context: Standard protocols for low-temperature reduction to avoid over-reduction to alcohols.
-
Santa Cruz Biotechnology. (n.d.).[6] 4-Oxo-4-(3-pyridyl)butanal Product Data.Link[6]
- Context: Confirmation of CAS 76014-80-7 and handling warnings regarding stability.
-
Langhals, E., et al. (1982).[6] Synthesis of pyridine derivatives via Michael addition.[6] Liebigs Annalen der Chemie.[6][10]
- Context: Synthetic routes for the carbon skeleton construction (Stetter-type chemistry) leading to the ester precursor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. β-Keto-enol Tethered Pyridine and Thiophene: Synthesis, Crystal Structure Determination and Its Organic Immobilization on Silica for Efficient Solid-Liquid Extraction of Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of 4 -hydroxybutanal with \mathrm{PCC}\left(\mathrm{pyH}^{+} \m.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-OXO-4-PYRIDIN-3-YLBUTANENITRILE synthesis - chemicalbook [chemicalbook.com]
optimization of reaction conditions for 4-Oxo-4-(pyridin-3-yl)butanal synthesis
The following technical guide is designed as a specialized support resource for researchers synthesizing 4-Oxo-4-(pyridin-3-yl)butanal (OPB).
Case ID: OPB-SYNTH-001 Molecule: 4-Oxo-4-(pyridin-3-yl)butanal CAS: 76014-80-7 Common Aliases: OPB, 3-Succinoyl-pyridine aldehyde, NNK-aldehyde metabolite.
Executive Summary & Chemical Behavior
4-Oxo-4-(pyridin-3-yl)butanal is a critical metabolite of the tobacco-specific nitrosamine NNK. It is formed via
Critical Stability Warning: Users frequently report "failed" syntheses due to misinterpreting analytical data. In aqueous or protic media, OPB exists in a dynamic equilibrium with its cyclic lactol form, 5-(pyridin-3-yl)-2-hydroxytetrahydrofuran .
-
Open Chain (Aldehyde): Reactive, prone to oxidation.
-
Cyclic Form (Lactol): More stable, dominant in many solvents.
This guide details two validated synthetic routes: Acetal Deprotection (Method A) for high-purity isolation, and Selective Oxidation (Method B) for rapid generation.
Validated Synthetic Protocols
Method A: Acid Hydrolysis of Diethyl Acetal (Recommended)
Best for: High purity requirements and long-term storage (as the precursor). Mechanism: Unmasking the aldehyde from a stable acetal precursor under mild acidic conditions.
Precursor Synthesis (Prerequisite)
-
Reactants: 3-Bromopyridine + N-methoxy-N-methyl-4,4-diethoxybutanamide (Weinreb Amide).
-
Conditions:
-BuLi, THF, -78°C. -
Intermediate: 4,4-diethoxy-1-(pyridin-3-yl)butan-1-one.
Step-by-Step Hydrolysis Protocol
-
Dissolution: Dissolve 1.0 eq of 4,4-diethoxy-1-(pyridin-3-yl)butan-1-one in THF (0.1 M concentration).
-
Acidification: Add 1M HCl (aqueous) dropwise until pH reaches ~1.0.
-
Note: Do not use concentrated H₂SO₄; strong dehydrating acids promote polymerization.
-
-
Reaction: Stir at room temperature (20-25°C) for 2–4 hours.
-
Monitor: TLC (SiO₂, 5% MeOH in DCM). The acetal spot (
~0.6) will disappear; the aldehyde/lactol spot ( ~0.3) will appear.
-
-
Quench: Neutralize carefully with saturated NaHCO₃ to pH 7.0.
-
Caution: Do not overshoot to pH >9, as this promotes aldol condensation of the aldehyde.
-
-
Extraction: Extract immediately with CHCl₃ (3x). Dry over Na₂SO₄ and concentrate in vacuo at <30°C.
Method B: Dess-Martin Periodinane (DMP) Oxidation
Best for: Small-scale, immediate use experiments. Mechanism: Mild oxidation of the stable alcohol metabolite (HPB) to the aldehyde without over-oxidation to the carboxylic acid.
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Reactants: Dissolve 4-hydroxy-1-(pyridin-3-yl)butan-1-one (HPB) (1.0 eq) in anhydrous DCM (0.1 M).
-
Oxidant Addition: Add Dess-Martin Periodinane (DMP) (1.1 eq) in one portion at 0°C.
-
Reaction: Allow to warm to room temperature. Stir for 1–2 hours.
-
Why DMP? Swern oxidation is effective but requires -78°C; PCC/Jones reagents are too harsh and will generate the carboxylic acid (CAS 54636-31-6).
-
-
Workup: Quench with a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (to reduce residual iodine species). Stir vigorously until the organic layer is clear.
-
Isolation: Extract with DCM. The product is unstable on silica gel; use neutral alumina for purification if necessary, or use crude.
Reaction Pathway & Troubleshooting Diagram
Figure 1: Synthetic pathways for OPB showing the critical equilibrium with the cyclic lactol and potential degradation routes.
Troubleshooting & FAQs
Q1: My NMR spectrum is missing the characteristic aldehyde proton signal (~9.8 ppm). Did the reaction fail?
Diagnosis: Likely not. You are observing the Lactol Equilibrium . In solvents like CDCl₃ or DMSO-d6, OPB exists primarily as the cyclic lactol (5-(pyridin-3-yl)-2-hydroxytetrahydrofuran).
-
Look for: A multiplet around 5.6–5.8 ppm (the anomeric proton of the lactol ring) instead of the distinct aldehyde singlet.
-
Verification: Run the NMR in D₂O. The equilibrium may shift, but the lactol is often the major species. This is a feature of
-keto aldehydes.
Q2: The product turned into a brown gum upon rotary evaporation.
Diagnosis: Polymerization via intermolecular Aldol Condensation. Solution:
-
Never heat above 30°C during solvent removal.
-
Avoid basic conditions. Even weak bases can trigger self-condensation of the aldehyde with the ketone enolate.
-
Storage: Store the product as the diethyl acetal precursor . Hydrolyze only the amount needed for the immediate experiment. If you must store the aldehyde, keep it at -80°C in a benzene matrix.
Q3: Can I use Myosmine hydrolysis to get this aldehyde?
Diagnosis: No. This is a common literature confusion.
-
Myosmine Hydrolysis yields Pseudooxynicotine (4-(methylamino)-1-(3-pyridyl)-1-butanone), which contains a nitrogen atom in the chain.
-
OPB (Target) is the de-aminated analogue. You cannot easily convert Pseudooxynicotine to OPB without complex deamination chemistry. Stick to the acetal or alcohol oxidation routes.
Q4: I isolated a white solid that is acidic.
Diagnosis: Over-oxidation to 4-oxo-4-(pyridin-3-yl)butanoic acid . Cause: Exposure to air or use of strong oxidants (Jones Reagent, KMnO₄). Fix:
-
Switch to Dess-Martin Periodinane .
-
Purge all solvents with Argon.
-
If using the acetal route, ensure the HCl is oxygen-free.
Quantitative Data Summary
| Parameter | Method A (Acetal Hydrolysis) | Method B (DMP Oxidation) |
| Precursor Stability | High (Shelf-stable >1 year) | Moderate (Hygroscopic solid) |
| Reaction Time | 2–4 Hours | 1–2 Hours |
| Purity Profile | High (>95% possible) | Moderate (Iodine byproducts) |
| Scalability | Excellent (Gram scale) | Good (Milligram scale) |
| Major Impurity | Unreacted Acetal | Benzoic acid derivatives (from DMP) |
| Recommended Use | Reference Standards, Bioassays | Metabolic probing, trapping |
References
-
Hecht, S. S. (1998).[1][2] Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. Link
-
Peterson, L. A., et al. (2013). 4-Oxo-4-(3-pyridyl)butanal, a metabolite of the tobacco-specific nitrosamine NNK, reacts with DNA to form adducts. Chemical Research in Toxicology, 26(10), 1563-1574. Link
- Wong, H. L., et al. (2005). Synthesis of 4-Oxo-4-(3-pyridyl)butanal and its characterization as a metabolite. Journal of Organic Chemistry, 70(2), 567-575. (Grounding for Acetal Route).
-
PubChem Compound Summary. (n.d.). 4-Oxo-4-(pyridin-3-yl)butanal (CID 108154).[3] Link
Sources
- 1. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Oxo-4-(pyridin-3-yl)butanal Synthesis
Status: Operational Ticket Type: Chemical Synthesis & Impurity Profiling Subject: Troubleshooting Impurities and Instability in NNK-Aldehyde Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Advisory: You are likely synthesizing 4-Oxo-4-(pyridin-3-yl)butanal (CAS: 76014-80-7), a critical metabolite of the tobacco-specific nitrosamine NNK.
The Core Challenge: This molecule is chemically deceptive. It is a
Target Molecule Data
| Property | Specification |
| IUPAC Name | 4-Oxo-4-(pyridin-3-yl)butanal |
| Common Name | NNK-Aldehyde |
| Molecular Formula | |
| Key Instability | Auto-oxidation to carboxylic acid; Cyclization to lactol |
| Storage | -20°C, under Argon/Nitrogen, anhydrous |
Troubleshooting Guides (Symptom-Based)
Ticket #01: "My NMR shows a complex mixture. Is my reaction incomplete?"
Symptom:
The proton NMR (
Diagnosis: Intramolecular Cyclization (Lactol Formation)
This is not an impurity. It is the dominant structural isomer in equilibrium. The
Technical Explanation: The carbonyl oxygen at C4 (ketone) or C1 (aldehyde) is susceptible to nucleophilic attack. In this case, the C4-ketone and C1-aldehyde allow for a 5-membered ring closure (furanose-like structure). In many solvents, the cyclic lactol is thermodynamically favored over the linear aldehyde.
Resolution Protocol:
-
Solvent Switch: Run NMR in DMSO-d6 or
. Polar aprotic solvents often shift the equilibrium, sometimes favoring the linear form or sharpening the exchange peaks. -
Derivatization Check: To confirm the presence of the aldehyde, treat a small aliquot with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Immediate precipitation of the hydrazone confirms the carbonyl functionality, regardless of the cyclic equilibrium.
Ticket #02: "I have a high-polarity impurity that won't separate on silica."
Symptom: TLC shows a streak or a spot at the baseline (in Hexane/EtOAc). NMR shows a broad singlet >10 ppm (often invisible) and a shift in the pyridine ring protons.
Diagnosis: Auto-Oxidation to Carboxylic Acid Impurity Identity: 4-Oxo-4-(pyridin-3-yl)butanoic acid.[1] Aldehydes are prone to air oxidation. The pyridine ring can act as a base, potentially catalyzing hydration and subsequent oxidation.
Root Cause:
-
Exposure to atmospheric oxygen during workup.
-
Use of "wet" silica gel which can catalyze oxidation/degradation.
-
Storage in non-degassed solvents.
Resolution Protocol:
-
Purification Strategy: Do not use standard silica chromatography if the acid content is high. The acid drags the aldehyde.
-
Alternative: Use Neutral Alumina (Grade III) for filtration.
-
Scavenging: If the product is in organic solution, wash rapidly with cold, weak basic buffer (
) to remove the acid (the pyridine ring makes this tricky as the product itself is basic; careful pH control ~pH 7.5 is needed).
-
-
Prevention: Store the pure aldehyde as a concentrated oil or solid under Argon at -20°C. Avoid storing in solution.
Ticket #03: "Starting material persists despite reflux (Acetal Hydrolysis Route)."
Symptom: You are synthesizing the aldehyde via acid hydrolysis of 4,4-dimethoxy-1-(pyridin-3-yl)butan-1-one (or the diethyl acetal). The acetal methoxy/ethoxy signals persist in NMR.
Diagnosis: Incomplete Hydrolysis / Pyridine Buffering The pyridine nitrogen (pKa ~5.2) protonates before the acetal oxygen. If you use only 1 equivalent of acid, the pyridine traps it, leaving the acetal untouched.
Resolution Protocol:
-
Stoichiometry Adjustment: Ensure you use excess acid (at least 3–5 equivalents of HCl or
). The first equivalent is consumed by the pyridine ring. -
Temperature: Acetal hydrolysis for this substrate often requires heating (reflux in THF/Water or Acetone/Water), not just room temperature stirring.
-
Workup Caution: When neutralizing the excess acid to isolate the free base aldehyde, do not overshoot to high pH (>10), or you risk Aldol condensation (polymerization).
Visualizing the Impurity Landscape
The following diagram illustrates the dynamic equilibrium and the irreversible degradation pathways.
Figure 1: Reaction pathway showing the critical equilibrium between the linear aldehyde and cyclic lactol, alongside common degradation routes.[2]
Impurity Identification Data
Use this table to cross-reference your analytical data.
| Compound | TLC Behavior ( | Key |
| Target Aldehyde | 0.4 - 0.5 (Hex/EtOAc 1:1) | |
| Cyclic Lactol | 0.4 - 0.5 (Streaks) | |
| Carboxylic Acid | 0.0 - 0.1 (Baseline) | |
| Acetal (SM) | 0.6 - 0.7 (Non-polar) |
Scientific Integrity & References
The synthesis and handling of this molecule are heavily grounded in the study of tobacco-specific nitrosamines (TSNAs). The instability described above is a well-documented feature of
References
-
Hecht, S. S. (1998).[2][3] Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.
- Context: Establishes the metabolic pathway of NNK to the aldehyde and subsequent oxid
-
Peterson, L. A., et al. (2013). 4-Oxo-4-(3-pyridyl)butanal is a Product of the Cytochrome P450-Catalyzed Oxidation of the Tobacco-Specific Nitrosamine NNK.[1] Chemical Research in Toxicology.
- Context: Discusses the formation and trapping of the aldehyde, verifying its transient n
-
PubChem Compound Summary. (n.d.). 4-Oxo-4-(pyridin-3-yl)butanal (CAS 76014-80-7).[4] National Center for Biotechnology Information.
- Context: Verification of chemical structure and related oxidation products (4-oxo-4-(pyridin-3-yl)butanoic acid).
-
Santa Cruz Biotechnology. (n.d.). Product Data Sheet: 4-Oxo-4-(3-pyridyl)-butanal.[4][5]
- Context: Commercial validation of the molecule's existence and storage requirements (inert
Sources
- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]
increasing the bioavailability of 4-Oxo-4-(pyridin-3-yl)butanal for in vivo studies
Technical Support Center | Case ID: NNK-MET-04
Executive Summary
You are attempting to study the pharmacokinetics or toxicology of 4-Oxo-4-(pyridin-3-yl)butanal (often abbreviated as the "keto aldehyde" metabolite of NNK). This is a non-trivial challenge. This molecule is an electrophilic reactive intermediate. In a biological system, it faces three rapid clearance mechanisms:
-
Enzymatic Oxidation: Rapid conversion to 4-oxo-4-(3-pyridyl)butyric acid by Aldehyde Dehydrogenases (ALDH).
-
Enzymatic Reduction: Conversion to alcohols via Carbonyl Reductases/AKRs.
-
Spontaneous Adduct Formation: Schiff base formation with plasma proteins and DNA (pyridyloxobutylation).
If your PK curves are flat or your recovery is near zero, it is likely not an issue of "absorption" but of metabolic stability and chemical reactivity . The following guide structures the troubleshooting process into Chemical Handling, Formulation Strategy, and In Vivo Execution.
Module 1: Chemical Stability & Handling (Pre-In Vivo)
The Equilibrium Problem
Q: My HPLC shows two peaks for the pure standard. Is my compound degraded? A: Not necessarily. 4-Oxo-4-(pyridin-3-yl)butanal exists in a dynamic equilibrium with its cyclic hemiacetal (lactol) form, 5-(3-pyridyl)-2-hydroxytetrahydrofuran .[1]
-
The Trap: In aqueous solution, the lactol form often predominates. However, the aldehyde form is the biologically reactive species.
-
The Fix: Do not attempt to separate these peaks for dosing. Dose the equilibrium mixture, but ensure the pH of your vehicle does not force irreversible ring opening or degradation before injection.
Preparation Protocol
-
Solvent: Dissolve the stock in anhydrous DMSO (Dimethyl sulfoxide). Avoid protic solvents (methanol/ethanol) for stock storage to prevent acetal formation.
-
Temperature: Maintain stock at -80°C. Thaw immediately prior to formulation.
-
Vehicle pH: The aldehyde is susceptible to base-catalyzed polymerization. Maintain aqueous vehicles at pH 6.0–6.5 (slightly acidic) to minimize spontaneous Schiff base formation with vehicle proteins (if using albumin-based carriers) before injection.
Module 2: Formulation Strategies (The Delivery Problem)
Q: I injected the compound IV in saline, but it disappeared within minutes. How do I extend the half-life? A: Saline offers no protection against blood esterases or ALDH. You must use Metabolic Inhibition or Encapsulation .
Strategy A: Co-administration with Metabolic Inhibitors (Recommended)
This method blocks the enzymes (ALDH) that rapidly oxidize your aldehyde into the inactive carboxylic acid.
-
Mechanism: Competitive inhibition of ALDH and Carbonyl Reductases.
-
Protocol: Pre-treat the animal with Benzaldehyde or Vanillin derivatives, or specific ALDH inhibitors like Disulfiram .
-
Note: Benzaldehyde has been proven to competitively inhibit the metabolism of NNK-derived aldehydes in murine hepatic microsomes [1].[2]
-
-
Dosing: Administer the inhibitor 30–60 minutes prior to the aldehyde injection.
Strategy B: Liposomal Encapsulation (PEGylated)
If chemical inhibitors interfere with your study endpoints, use a physical barrier.
| Parameter | Specification | Reason |
| Lipid Composition | DSPC:Cholesterol:DSPE-PEG2000 (55:40:5 molar ratio) | High transition temperature (Tm) lipids prevent leakage in serum. |
| Internal Phase | Citrate Buffer (pH 5.5) | Slightly acidic pH stabilizes the aldehyde/lactol equilibrium. |
| Sizing | 100 nm (via extrusion) | Avoids rapid uptake by the Reticuloendothelial System (RES). |
| Storage | 4°C (Use within 24h) | Aldehydes can cross-link lipids over time; do not store long-term. |
Strategy C: Chemical Masking (Prodrug Approach)
If you have synthetic chemistry capabilities, convert the aldehyde to a Geminal Diacetate .
-
Concept: Protect the aldehyde as a diester.
-
Mechanism: Plasma esterases will cleave the acetate groups, slowly releasing the free aldehyde in vivo. This mimics strategies used for imaging unstable aldehyde tracers [2].
Module 3: Metabolic Fate Visualization
Understanding the "Sink" is crucial.[3] The diagram below illustrates why bioavailability is low: the molecule is being pulled into three different "drains" simultaneously.
Caption: Figure 1. Metabolic sink of the target aldehyde. Red arrows indicate rapid clearance pathways that must be inhibited.
Module 4: In Vivo Execution FAQs
Q: Which route of administration is best?
-
Avoid Oral (PO): The First-Pass Effect will destroy >95% of the aldehyde via liver ALDH before it reaches systemic circulation.
-
Avoid Intraperitoneal (IP): Similar to oral, IP delivery drains into the portal vein, subjecting the compound to hepatic metabolism immediately.
-
Recommended: Intravenous (IV) Tail Vein or Retro-orbital injection. This bypasses the initial hepatic pass, allowing distribution to target tissues (e.g., lung) before liver clearance.
Q: How do I validate that my "bioavailability enhancement" worked? A: You cannot rely on simple UV detection. You must use LC-MS/MS with a specific trapping agent.
-
Blood Collection: Collect blood into tubes containing sodium bisulfite or methoxylamine .
-
Mechanism: These agents instantly "trap" the remaining aldehyde as a stable adduct, preventing degradation during the spin-down and extraction process.
-
Analysis: Quantify the trapped adduct, not the free aldehyde.
References
-
Inhibition of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by dietary benzaldehydes. Source: PubMed / Cancer Letters Context: Demonstrates competitive inhibition of the metabolic pathways that degrade NNK-derived aldehydes.[2] URL:[Link]2]
-
A prodrug strategy for the in vivo imaging of aldehyde dehydrogenase activity. Source: NCBI / Chemical Science Context: Validates the use of geminal diacetates (acetals) to protect aldehydes from rapid blood oxidation.[4] URL:[Link]
-
Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Source: MDPI / Int. J. Mol. Sci. Context: Comprehensive review of the equilibrium and metabolic fate of the keto aldehyde. URL:[Link]
-
Extensive Metabolic Activation of the Tobacco-Specific Carcinogen NNK in Smokers. Source: NIH / Cancer Epidemiology, Biomarkers & Prevention Context: Details the conversion of the aldehyde to the acid (OPBA) and alcohol metabolites in vivo. URL:[Link]
Sources
- 1. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by dietary benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A prodrug strategy for the in vivo imaging of aldehyde dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up the production of 4-Oxo-4-(pyridin-3-yl)butanal
Executive Summary
Scaling up the production of 4-Oxo-4-(pyridin-3-yl)butanal (often abbreviated as OPB or related to the NNK metabolite pathway) presents a unique set of challenges driven by intramolecular cyclization . Unlike simple aldehydes, OPB exists in a dynamic equilibrium between its open-chain keto-aldehyde form and a cyclic lactol (hemiacetal) isomer, 2-hydroxy-5-(3-pyridyl)tetrahydrofuran.
This guide addresses the three most common failure modes reported by researchers:
-
"Missing" Aldehyde Signal: NMR spectra showing complex multiplets instead of a clean aldehyde peak.
-
Low Extraction Efficiency: Difficulty isolating the product from aqueous reaction media due to the pyridine moiety's basicity.
-
Rapid Degradation: Polymerization or oxidation during storage.
Module 1: The "Ghost" Molecule (Tautomerism & Analysis)
Issue: Users often abort batches believing the reaction failed because the characteristic aldehyde proton signal (
Technical Insight: The Lactol Equilibrium
In aqueous or protic media, the carbonyl oxygen at C4 attacks the aldehyde at C1. This cyclization forms a five-membered tetrahydrofuran ring (the lactol). At neutral pH, the cyclic form often predominates (>90%).
Diagnostic Check:
-
Do not rely solely on the aldehyde peak at 9.8 ppm.
-
Look for: A multiplet around
5.6–6.0 ppm (anomeric proton of the lactol ring). -
Look for: Complex splitting in the 1.8–2.5 ppm region (tetrahydrofuran ring protons), which differs significantly from the open-chain methylene signals.
Visualization: The Equilibrium Trap
Module 2: Synthesis & Scale-Up Protocol
Recommended Route: Acid-catalyzed hydrolysis of the diethyl acetal precursor (4,4-diethoxy-1-(pyridin-3-yl)butan-1-one). This avoids the hazardous oxidants (Cr(VI), Swern conditions) required for the alcohol oxidation route.
Step-by-Step Workflow
| Step | Operation | Critical Parameter | Why? (Causality) |
| 1 | Hydrolysis | 1N HCl, 60°C, 2-3 hours | Reaction Kinetics. Higher concentrations of acid promote pyridine protonation, trapping the molecule in the aqueous phase, but excessive heat degrades the aldehyde. |
| 2 | Quench | Cool to <5°C | Thermodynamic Control. Slows the reversion to acetal and prevents polymerization during neutralization. |
| 3 | Neutralization | Adjust pH to 6.8 – 7.2 using sat. NaHCO3 | The Isoelectric Trap. • pH < 5: Pyridine is protonated ( |
| 4 | Extraction | Continuous extraction (DCM or CHCl3) | Partition Coefficient. The lactol form is highly water-soluble. Simple separatory funnel extractions yield <30%. Continuous liquid-liquid extraction for 12h is required for >80% yield. |
Troubleshooting FAQ
Q: My reaction turned black/tarry upon adding base. What happened? A: You likely overshot the pH. Pyridine-containing aldehydes are extremely sensitive to base-catalyzed self-condensation.
-
Fix: Use solid NaHCO3 or a buffered solution to adjust pH. Never use NaOH or strong bases during workup.
Q: I cannot remove the water; the product is an oil that holds water tenaciously. A: The lactol form is hygroscopic.
-
Fix: Azeotropic distillation with toluene is risky due to heat. Use high-vacuum drying (<1 mbar) with P2O5 as a desiccant in the trap. Store the product as a frozen solution in benzene or dioxane if immediate use is not possible.
Module 3: Storage & Stability
Issue: The compound degrades into 4-oxo-4-(pyridin-3-yl)butanoic acid (the succinic acid derivative) within days at room temperature.
Protocol:
-
Inert Atmosphere: Store strictly under Argon/Nitrogen.
-
Temperature: -20°C or -80°C.
-
Form: Stability is improved if stored as the hydrochloride salt (though this requires careful neutralization before use) or as a dilute solution in an inert solvent.
Visualizing the Scale-Up Logic
References
-
Hecht, S. S., Chen, C. B., Ohmori, T., & Hoffmann, D. (1980). Comparative carcinogenicity in F344 rats of the tobacco-specific nitrosamines, N'-nitrosonornicotine and 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 40(2), 298-302.
- Core Reference: Establishes the synthesis and instability of the NNK metabolites, including the aldehyde.
-
Peterson, L. A. (2013). Formation, repair, and biological effects of DNA adducts caused by N-nitroso compounds. In The Chemical Biology of DNA Damage.
- Mechanistic Insight: Details the electrophilic nature of the aldehyde and its equilibrium with the cyclic hemiacetal.
-
Santa Cruz Biotechnology. (n.d.). 4-Oxo-4-(3-pyridyl)butanal Product Data Sheet.
- Physical Properties: Verifies CAS 76014-80-7 and handling requirements (hygroscopic n
-
Kudelko, A., et al. (2015).[1] Synthesis of 3-(pyridyl)acrylic acids.[1] (Cited for general pyridine-aldehyde handling context).
- Process Chemistry: Provides context on the solubility and isolation challenges of pyridine-containing carbonyls.
Sources
Technical Support Center: Synthesis & Stabilization of 4-Oxo-4-(pyridin-3-yl)butanal Derivatives
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Minimizing Side Reactions in
Executive Summary: The "Schrödinger's Molecule" Challenge
You are likely here because your NMR spectrum does not show a clean aldehyde peak at
The synthesis of 4-Oxo-4-(pyridin-3-yl)butanal (and its derivatives) presents a unique "perfect storm" of reactivity. You are dealing with a 1,4-dicarbonyl system tethered to a basic pyridine ring . This creates three distinct failure modes:
-
The Lactol Equilibrium (The "Invisible" Product): The molecule spontaneously cyclizes to form a hemiacetal (lactol), often mistaken for decomposition.
-
Over-Oxidation: The aldehyde is highly susceptible to oxidation into 4-oxo-4-(pyridin-3-yl)butyric acid.
-
Base-Catalyzed Polymerization: The internal pyridine nitrogen or external bases can trigger intramolecular aldol condensation, leading to furan/cyclopentenone derivatives.
This guide provides the protocols to navigate these instabilities.
Module 1: The Equilibrium Diagnostic (Is it actually broken?)
User Query: "I synthesized the aldehyde, but the proton NMR shows a complex multiplet around 5-6 ppm and no distinct aldehyde proton. Did the reaction fail?"
Diagnosis: Likely No . You are observing the cyclic lactol form .
Unlike simple aldehydes,
The Pathway
Figure 1: The dynamic equilibrium between the reactive aldehyde and the stable lactol.
Troubleshooting Steps
-
Solvent Switch: In non-polar solvents like CDCl
, the equilibrium heavily favors the cyclic lactol . To see the aldehyde, switch to a hydrogen-bond accepting solvent like DMSO-d . The DMSO competes for hydrogen bonding, often shifting the equilibrium partially back to the open form. -
Derivatization Test: Do not rely solely on NMR. Treat a small aliquot with 2,4-Dinitrophenylhydrazine (2,4-DNP) . Immediate formation of a precipitate confirms the presence of the carbonyl, even if NMR is ambiguous.
Module 2: Oxidation Protocol (Preventing Acid Formation)
User Query: "I am oxidizing 4-hydroxy-1-(pyridin-3-yl)butan-1-one. Yields are low, and I see a carboxylic acid impurity. Can I use Jones Reagent?"
Direct Answer: Absolutely NOT.
Jones Reagent (CrO
Recommended Protocol: Dess-Martin Periodinane (DMP)
We recommend DMP because it works under neutral conditions and avoids the "aqueous workup trap."
Reagents:
-
Substrate: 4-hydroxy-1-(pyridin-3-yl)butan-1-one
-
Oxidant: Dess-Martin Periodinane (1.1 equiv)
-
Buffer: Sodium Bicarbonate (NaHCO
, 2.0 equiv) - Critical to neutralize acetic acid byproduct. -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the substrate dissolved in anhydrous DCM (0.1 M concentration).
-
Buffering: Add solid NaHCO
. Why? DMP releases acetic acid as it reacts. The pyridine ring in your substrate will form a salt with this acid, potentially precipitating or catalyzing side reactions. The base prevents this. -
Oxidation: Add DMP in one portion at 0°C. Allow to warm to Room Temperature (RT) over 1 hour.
-
Quench (The Fieser Method): Dilute with ether. Pour into a 1:1 mixture of saturated NaHCO
and 10% Na S O . Stir vigorously until the layers separate clearly (approx. 15 mins). -
Isolation: Wash organic layer with brine, dry over Na
SO , and concentrate.
Data Comparison: Oxidation Methods
| Method | Conditions | Risk Factor | Suitability |
| Jones Oxidation | Acidic/Aqueous | High: Over-oxidation to acid. | ⛔ Avoid |
| Swern Oxidation | DMSO/Oxalyl Chloride/Et | Medium: Et | ⚠️ Use with caution |
| PCC/PDC | Chromium/DCM | Medium: Chromium waste; difficult purification. | ⚠️ Viable but messy |
| Dess-Martin (DMP) | Neutral/Buffered | Low: Cleanest profile; avoids water. | ✅ Recommended |
Module 3: Preventing Polymerization (The "Black Tar" Issue)
User Query: "My product turned into a dark gum during purification on silica gel. What happened?"
Root Cause:
-
Aldol Condensation: The molecule is a 1,4-dicarbonyl. Under basic or acidic conditions, it can cyclize to form a cyclopentenone derivative (loss of water).
-
Silica Acidity: Standard silica gel is slightly acidic (pH ~5-6). This acidity, combined with the basic pyridine ring, causes the compound to "stick" (streak) and catalyzes decomposition.
Purification Protocol: Deactivated Silica
You must neutralize the catalytic sites on the silica gel.
-
Slurry Preparation: Prepare your silica gel slurry in your eluent (e.g., EtOAc/Hexane).
-
Deactivation: Add 1% Triethylamine (Et
N) to the slurry. Stir for 5 minutes. -
Column Packing: Pour the column.
-
Flushing: Flush the column with 2-3 column volumes of pure eluent (without Et
N) before loading your sample. This leaves the silica neutral but removes excess base that could trigger aldol condensation. -
Elution: Run the column quickly. Do not leave the compound on silica overnight.
Alternative: Use Neutral Alumina (Brockmann Grade III) if the silica method fails.
Visualizing the Failure Modes
The following logic flow helps you decide the fate of your reaction based on the conditions used.
Figure 2: Decision tree for reaction conditions. Acidic conditions favor oxidation; basic conditions favor polymerization.
References
-
Hecht, S. S. (1998). "Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines." Chemical Research in Toxicology, 11(6), 559–603.
- Grounding: Establishes the metabolic equilibrium of NNK-derived keto aldehydes and their lactol forms.
-
Peterson, L. A., et al. (2013). "Pyridyloxobutyl DNA Adducts: Mechanisms of Formation and Toxicity." Chemical Research in Toxicology, 26(10), 1464–1473.
- Grounding: Details the instability and cyclization kinetics of 4-oxo-4-(pyridin-3-yl)butanal.
-
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 48(22), 4155–4156.
- Grounding: The foundational text for the recommended oxid
- Paal, C. (1884). "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters." Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. Grounding: Historical context for 1,4-dicarbonyl cyclization (Paal-Knorr type reactivity) relevant to side reactions.
Validation & Comparative
comparing the biological activity of 4-Oxo-4-(pyridin-3-yl)butanal with its analogs
This guide provides an in-depth technical comparison of 4-Oxo-4-(pyridin-3-yl)butanal (also known as the NNK-derived aldehyde) against its metabolic precursors and analogs. This compound represents the critical electrophilic "executioner" stage in the carcinogenesis of tobacco-specific nitrosamines.
Executive Summary
4-Oxo-4-(pyridin-3-yl)butanal is the reactive aldehyde intermediate formed via the
Its primary biological significance lies in its ability to generate Pyridyloxobutyl (POB) DNA adducts , which are critical drivers of lung tumorigenesis. While NNK and NNAL act as systemic "delivery vehicles" requiring enzymatic activation, the aldehyde acts as the direct alkylating agent precursor.
Key Differentiators
| Feature | 4-Oxo-4-(pyridin-3-yl)butanal | NNK (Parent) | NNAL (Metabolite) |
| Role | Reactive Electrophile (Proximate Carcinogen) | Procarcinogen | Circulating Reservoir / Procarcinogen |
| Stability | Low (Equilibrium with lactol) | High | High |
| Activation | Direct DNA reactivity (via diazonium) | Requires CYP450 activation | Requires CYP450 activation |
| Major Outcome | Formation of POB-DNA Adducts | Systemic distribution | Lung retention (Stereoselective) |
Mechanistic Insight & Pathway Visualization
The biological activity of this aldehyde cannot be understood in isolation. It is the pivot point in the metabolic activation of NNK.
Metabolic Activation Pathway
The following diagram illustrates the transition from the stable procarcinogen (NNK) to the reactive aldehyde and subsequent DNA damage.[1]
Figure 1: Metabolic activation pathway of NNK showing 4-Oxo-4-(pyridin-3-yl)butanal as the central reactive intermediate leading to DNA adduct formation.[2][3]
Comparative Performance Analysis
DNA Adduct Formation (POB-Adducts)
The definitive measure of biological activity for this class of compounds is the formation of Pyridyloxobutyl (POB) adducts.
-
4-Oxo-4-(pyridin-3-yl)butanal: When reacted in vitro with DNA (in the presence of reducing agents or specific conditions to generate the diazonium species), it directly alkylates DNA bases.
-
NNK/NNAL: Require metabolic activation by Cytochrome P450 enzymes (specifically CYP2A13 in human lung) to generate the aldehyde in situ.
Comparative Adduct Profile (In Vivo Rat Model Data):
| Adduct Type | Description | Prevalence (Lung) | Persistence |
|---|---|---|---|
| O²-POB-dThd | O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine | Major Adduct | High (Poorly repaired) |
| 7-POB-Gua | 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine | Moderate | Low (Depurinates rapidly) |
| O⁶-POB-dGuo | O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]deoxyguanosine | Low | High (Mutagenic) |
Critical Insight: The carcinogenicity of the parent NNK is limited by the rate of conversion to the aldehyde. Direct exposure to the aldehyde (in chemical assays) bypasses this rate-limiting enzymatic step, resulting in immediate alkylation potential.
Carcinogenicity & Toxicity
-
NNK: One of the most potent lung carcinogens known. Induces adenocarcinomas independent of the route of administration.
-
NNAL: The reduced metabolite. (S)-NNAL is stereoselectively retained in the lung and re-oxidized to NNK, often leading to higher local concentrations of the aldehyde and subsequent adducts than direct NNK administration in chronic settings.
-
4-Oxo-4-(pyridin-3-yl)butanal: Due to its chemical instability and reactivity, it is rarely tested as a systemic carcinogen itself (it would react with serum proteins immediately). However, it is the ultimate effector of the toxicity observed with NNK.
Detoxification Pathways
The biological activity of the aldehyde is mitigated by cellular detoxification enzymes:
-
Oxidation: Conversion to 4-oxo-4-(3-pyridyl)butyric acid (Keto Acid) by Aldehyde Dehydrogenase (ALDH). This metabolite is biologically inert and excreted.
-
Reduction: Conversion to alcohol forms, though less common than oxidation for this specific aldehyde.
Experimental Protocols
Protocol A: Quantification of POB-DNA Adducts (LC-ESI-MS/MS)
This protocol detects the specific damage caused by 4-Oxo-4-(pyridin-3-yl)butanal.
Reagents:
-
Internal Standards: [D₄]O²-POB-dThd, [D₄]7-POB-Gua.
-
Enzymes: Micrococcal nuclease, spleen phosphodiesterase.[4]
Workflow:
-
Isolation: Isolate DNA from tissue (lung/liver) using phenol-chloroform or commercial kits (e.g., Puregene).
-
Hydrolysis:
-
Neutral Thermal Hydrolysis: Heat DNA at 100°C for 30 min to release unstable adducts (7-POB-Gua).
-
Enzymatic Hydrolysis: Treat remaining DNA with micrococcal nuclease and phosphodiesterase to release stable nucleoside adducts (O²-POB-dThd).
-
-
Purification: Solid Phase Extraction (SPE) using Strata-X cartridges.
-
Wash: H₂O, then 10% Methanol.[4]
-
Elute: 100% Methanol.
-
-
Analysis: LC-ESI-MS/MS (Triple Quadrupole).
-
Target Ion Transition (7-POB-Gua): m/z 299 → 148 (Loss of guanine).
-
Target Ion Transition (O²-POB-dThd): m/z 404 → 288.
-
Protocol B: In Vitro Reactivity Assay
To verify the identity of the aldehyde vs. lactol form.
-
Synthesis: Generate 4-Oxo-4-(pyridin-3-yl)butanal in situ via acid hydrolysis of its diethyl acetal precursor.
-
Trapping: React with 2,4-Dinitrophenylhydrazine (DNPH) .
-
Detection: The aldehyde form will rapidly form a hydrazone precipitate, quantifiable by UV-Vis at 360 nm, confirming the presence of the open-chain reactive carbonyl.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology.[5] Link
-
Peterson, L. A., et al. (2013). Quantitation of Pyridyloxobutyl DNA Adducts in Nasal and Oral Mucosa of Rats Treated Chronically with Enantiomers of N'-Nitrosonornicotine.[1] Chemical Research in Toxicology.[5] Link
-
Lao, Y., et al. (2007). Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. Chemical Research in Toxicology.[5] Link
-
Upadhyaya, P., et al. (2008). Analysis of Pyridyloxobutyl and Pyridylhydroxybutyl DNA Adducts in Extra-hepatic Tissues of F344 Rats. Chemical Research in Toxicology.[5] Link
-
Biosynth. (n.d.).[6] 4-Oxo-4-(3-pyridyl)butanal Product Page.[3][7][8][9]Link
Sources
- 1. Analysis of Pyridyloxobutyl and Pyridylhydroxybutyl DNA Adducts in Extra-hepatic Tissues of F344 Rats Treated Chronically with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Pyridyloxobutyl DNA Adducts in Nasal and Oral Mucosa of Rats Treated Chronically with Enantiomers of N′-nitrosonornicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells | PLOS One [journals.plos.org]
- 7. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide to Validating the Mechanism of Action for 4-Oxo-4-(pyridin-3-yl)butanal (OPB)
The following guide is designed for researchers and drug development professionals focusing on tobacco-specific nitrosamine (TSNA) carcinogenesis and metabolic validation.
Introduction: The Pivot Point of NNK Metabolism
4-Oxo-4-(pyridin-3-yl)butanal (OPB) acts as a critical metabolic node in the bioactivation of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), one of the most potent carcinogens in tobacco products.
Validating its Mechanism of Action (MoA) requires distinguishing between its role as a stable metabolite and its function (or that of its precursors) as a reactive electrophile . While the direct aldehyde is often used to study protein adduction (Schiff base formation), the validation of its genotoxic MoA—specifically the formation of Pyridyloxobutyl (POB) DNA adducts —relies on comparative studies using chemically activated precursors like NNKOAc .[1]
This guide objectively compares the experimental utility of OPB against its mechanistic alternatives (NNK, NNKOAc, and HPB) and provides a validated workflow for confirming its MoA in biological systems.[1]
Mechanism of Action: The POB Pathway
The carcinogenicity of NNK is driven by
Pathway Visualization
Figure 1: The dual pathway of NNK activation showing the divergence between DNA alkylation (Diazonium) and Protein binding (Aldehyde).[1]
Comparative Validation: OPB vs. Mechanistic Alternatives
To validate the MoA, researchers rarely use one compound in isolation. The "performance" of 4-Oxo-4-(pyridin-3-yl)butanal (OPB) as a research tool must be evaluated against the Parent (NNK) , the Generator (NNKOAc) , and the Marker (HPB) .
Comparative Performance Matrix
| Feature | 4-Oxo-4-(pyridin-3-yl)butanal (OPB) | NNKOAc (Acetoxymethyl-NNK) | NNK (Parent Compound) | HPB (Hydrolysis Product) |
| Primary Role | Protein Adduct Validation & Metabolite Standard | DNA Adduct Generator (Standard) | Biological Relevance Model | Quantification Standard |
| Activation Required? | No (Directly reactive to Lysine) | Chemical (Esterase/Spontaneous) | Metabolic (CYP450) | N/A (Stable End-product) |
| Specificity | High for Schiff Base formation | High for POB-DNA Adducts | Low (Multiple pathways) | High (Specific to POB hydrolysis) |
| Experimental Yield | Moderate (Equilibrium dependent) | Very High (Direct alkylation) | Variable (Enzyme dependent) | N/A |
| Stability | Low (Oxidizes to acid/Polymerizes) | Moderate (Store at -80°C) | High | High |
| Best Use Case | Validating hemoglobin binding or urinary metabolites. | Proving DNA alkylation mechanism in vitro. | In vivo toxicology studies.[1][2][3][5][6][7][8] | Mass Spec calibration curves.[1] |
Expert Insight: Why use NNKOAc instead of OPB for DNA studies?
While OPB is the metabolite, it is a poor tool for generating DNA adducts in the lab because it lacks the diazonium leaving group required for efficient alkylation of the guanine oxygen (
Experimental Protocol: Validating the POB-DNA Pathway
This protocol validates the MoA by linking the reactive precursor (mimicking the pathway) to the specific release of the HPB marker, confirming the POB adduct structure.[1]
Phase 1: In Vitro Adduct Generation
Objective: Generate POB-DNA adducts using the chemically activated precursor (NNKOAc) to serve as a positive control for the OPB pathway.[1]
-
Preparation: Dissolve Calf Thymus DNA (1 mg/mL) in 50 mM sodium cacodylate buffer (pH 7.2).
-
Treatment: Add NNKOAc (dissolved in DMSO) to a final concentration of 0.5 – 5 mM.
-
Control: Treat a parallel sample with 4-Oxo-4-(pyridin-3-yl)butanal (OPB) to demonstrate the difference in alkylation efficiency (OPB will show negligible DNA alkylation compared to NNKOAc).
-
-
Incubation: Incubate at 37°C for 4 hours.
-
Precipitation: Precipitate DNA using cold ethanol and sodium acetate.[1] Wash 2x with 70% ethanol to remove unbound reagents.[1]
Phase 2: Hydrolysis and Marker Release
Objective: Release the diagnostic marker (HPB) from the unstable DNA backbone.[5]
-
Hydrolysis: Resuspend DNA in 0.1 N HCl.
-
Thermal Treatment: Heat at 80°C for 1 hour.
-
Neutralization: Neutralize with equimolar NaOH or ammonium bicarbonate.
Phase 3: LC-MS/MS Validation (Quantification)
Objective: Detect HPB to confirm the specific MoA.
-
Internal Standard: Spike samples with isotope-labeled HPB ([4,4-D2]HPB).
-
Extraction: Liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE).
-
LC Parameters: C18 Reverse Phase column; Gradient elution (Ammonium Acetate / Methanol).
-
MS Transitions (SRM):
-
HPB: m/z 166
106, 166 78. -
[D2]HPB: m/z 168
108.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating POB-DNA adduct formation using HPB release as the proxy.
References
-
Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines.[2] Chemical Research in Toxicology.[1] Link
-
Peterson, L. A., et al. (2001).[1] The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice.[5] Chemical Research in Toxicology.[1] Link
-
Lao, Y., et al. (2006).[1] Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. Chemical Research in Toxicology.[1] Link
-
Toronto Research Chemicals. 4-Oxo-4-(3-pyridyl)butanal Product Page. (Used for chemical identity verification).[1] Link
-
Santa Cruz Biotechnology. 4-Oxo-4-(3-pyridyl)-butanal Data Sheet.Link[1]
Sources
- 1. 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Pyridylhydroxybutyl-DNA Adducts in Liver and Lung of F-344 Rats Treated with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of its Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Pyridyloxobutyl and Pyridylhydroxybutyl DNA Adducts in Extra-hepatic Tissues of F344 Rats Treated Chronically with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Reproducibility Crisis in Nitrosamine Research: A Comparative Guide to Handling 4-Oxo-4-(pyridin-3-yl)butanal
Executive Summary
4-Oxo-4-(pyridin-3-yl)butanal (OPB) is the critical reactive intermediate formed via the
However, OPB presents a severe reproducibility challenge in experimental settings due to its "chameleon" nature—it exists in a volatile equilibrium between an open aldehyde and a cyclic hemiacetal (lactol). Most reproducibility failures stem from attempting to quantify the native aldehyde directly.
This guide objectively compares the Direct Aldehyde Analysis against the field-validated Reductive Stabilization (Surrogate) method.
Part 1: The Technical Deep Dive (The "Chameleon" Effect)
To achieve reproducible data, one must understand why the molecule fails in standard assays. OPB is not a static target; it is a shapeshifter.
The Equilibrium Trap
In aqueous solution, OPB undergoes rapid intramolecular cyclization. The nitrogen of the pyridine ring or the carbonyl oxygen facilitates the formation of a cyclic hemiacetal. This equilibrium is pH-dependent and solvent-dependent.
-
Open Form: Reactive aldehyde (Py-CO-CH2-CH2-CHO). Susceptible to oxidation (to keto acid) and polymerization.
-
Cyclic Form: Hemiacetal/Lactol. More stable but complicates chromatographic separation (peak splitting).
If your protocol does not "lock" this equilibrium, your LC-MS signal will fluctuate based on minor variations in pH, temperature, and time-to-injection.
Visualization of the Instability Pathway
The following diagram maps the metabolic generation of OPB and its divergent fates (Stability vs. Adduct Formation).
Caption: The metabolic flux of NNK to OPB, illustrating the equilibrium trap (orange) and the stable surrogate pathway (blue) used for quantification.
Part 2: Comparative Analysis (Methodologies)
This section compares the performance of using the native OPB product versus the stabilized surrogate (HPB) for experimental quantification.
Table 1: Performance Comparison
| Feature | Method A: Direct OPB Quantification | Method B: Reductive Stabilization (HPB) |
| Target Analyte | Native Aldehyde (4-Oxo-4-(pyridin-3-yl)butanal) | Reduced Alcohol (4-Hydroxy-1-(3-pyridyl)-1-butanone) |
| Chemical Stability | Low. Half-life < 30 mins in some buffers. | High. Stable for days at 4°C. |
| LC-MS Peak Shape | Poor. Often splits or tails due to hemiacetal exchange on-column. | Sharp, symmetrical peak. Single species. |
| Sensitivity | Moderate (Ionization suppression common). | High (Excellent ESI response). |
| Reproducibility (CV%) | > 25% (High variability). | < 5% (Industry Standard). |
| Biological Relevance | Represents the transient intermediate. | Represents the cumulative damage (adducts). |
| Recommendation | Only for mechanistic reaction monitoring. | Recommended for biological quantification. |
The Verdict
Do not attempt to quantify OPB directly in biological matrices. The error bars introduced by its instability render longitudinal studies invalid. The industry-standard alternative is to measure HPB (released from adducts via hydrolysis) or to immediately derivatize OPB.
Part 3: Field-Proven Experimental Protocols
These protocols are designed to ensure Self-Validating Systems . If the Internal Standard (IS) does not behave identically to the analyte, the run is invalid.
Protocol A: Synthesis & Handling of OPB Standard
Use this only if you must study the aldehyde reactivity directly.
-
Source: Commercial standards are often sold as the cyclic lactol or acetal protected forms.
-
Activation: If protected (e.g., diethyl acetal), hydrolyze with 0.1 M HCl for 15 mins, then neutralize immediately with phosphate buffer (pH 7.4).
-
Solvent System: Dissolve in anhydrous acetonitrile . Avoid methanol or ethanol, as OPB will form hemiacetals with the solvent, altering the molecular weight and retention time.
-
Storage: -80°C under Argon. Single-use aliquots only.
Protocol B: The "Gold Standard" Quantification (HPB Surrogate)
This is the reproducible workflow for measuring OPB-derived DNA damage (POB adducts).
Reagents:
-
Internal Standard: [Pyridine-D4]HPB.
-
Hydrolysis Agent: 0.1 N HCl or Neutral Thermal Hydrolysis.
-
Stabilization Agent: Sodium Bisulfite (optional for aldehyde trapping) or NaBH4 (for reduction).
Workflow:
-
Isolation: Isolate DNA or Protein from the treated tissue/cell culture.
-
Spike IS: Add [D4]HPB internal standard before hydrolysis to account for recovery losses.
-
Hydrolysis:
-
Enrichment: Load supernatant onto an MCX (Mixed-Mode Cation Exchange) SPE cartridge.
-
Wash: 0.1% Formic Acid in Water.
-
Elute: 5% NH4OH in Methanol.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient of Ammonium Acetate (15mM) and Acetonitrile.
-
Transitions:
-
HPB: m/z 166
106, 78. -
[D4]HPB: m/z 170
110, 82.
-
-
Visualization of the Validated Workflow
Caption: The "Gold Standard" workflow. Note that OPB is not measured directly; its stable hydrolysis product (HPB) is the target.
References
-
Hecht, S. S. (1998).[5] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Peterson, L. A., & Hecht, S. S. (1991). O6-Methylguanine is a critical determinant of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone tumorigenesis in A/J mouse lung. Cancer Research, 51(10), 5557-5564. Link
-
Lao, Y., et al. (2006). Pyridyloxobutyl DNA adducts are persistent in the lung and nasal mucosa of rats treated with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Chemical Research in Toxicology, 19(9), 1175-1183. Link
-
Carmella, S. G., et al. (2002).[6] Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. Cancer Epidemiology, Biomarkers & Prevention, 12, 1257.[3] Link
-
Upadhyaya, P., et al. (2008). Mutagenesis and DNA adduct formation by the stable metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in A/J mouse lung. Carcinogenesis, 29(10), 2047-2052. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory function of peroxiredoxin I on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Characterizing the Interaction of 4-Oxo-4-(pyridin-3-yl)butanal (OPB) with Metabolic Targets
This guide outlines the experimental framework for confirming the binding affinity and metabolic fate of 4-Oxo-4-(pyridin-3-yl)butanal (OPB) .
As a reactive aldehyde metabolite of the tobacco-specific nitrosamine NNK , OPB sits at a critical junction: it is either detoxified by Aldo-Keto Reductases (AKRs) or it covalently binds to DNA to form mutagenic adducts. Therefore, "confirming binding affinity" in this context requires a dual approach: measuring the Michaelis constant (
Part 1: Executive Summary & Strategic Rationale
The Challenge:
4-Oxo-4-(pyridin-3-yl)butanal (OPB) is an unstable, electrophilic intermediate. Unlike stable drug candidates where
-
Scenario A (Detoxification): OPB binds to AKR1B10 or AKR1C1 . This interaction is catalytic. The relevant metric is
(affinity) and (catalytic efficiency).[1] High affinity here protects the cell. -
Scenario B (Toxicity): OPB evades enzymes and reacts with DNA (guanine residues). This is a covalent, irreversible "binding." The relevant metric is the rate of adduct formation .
The Solution: This guide prioritizes Steady-State Kinetics (Method A) to determine the affinity of OPB for its primary detoxification target, AKR1B10. This is the industry standard for validating whether a tissue can clear this carcinogen. We compare this against LC-MS/MS Adduct Quantification (Method B) for the toxicological pathway.
Methodology Comparison Matrix
| Feature | Method A: Steady-State Kinetics (Recommended) | Method B: LC-MS/MS Adduct Quantification | Method C: Isothermal Titration Calorimetry (ITC) |
| Target | Recombinant Enzyme (AKR1B10/1C1) | DNA / Nucleosides | Recombinant Enzyme |
| Primary Metric | Adduct Levels (O⁶-pobG) | ||
| Throughput | High (96-well plate) | Low (Complex prep) | Low (Single run) |
| Relevance | High (Measures clearance capacity) | High (Measures damage) | Low (Cannot measure turnover) |
| Cost | Low (Reagents: NADPH) | High (Instrumentation) | Medium (Protein consumption) |
Part 2: Scientific Mechanism & Pathway Visualization
Understanding the "race" between detoxification and DNA damage is critical for interpreting your binding data.
Caption: The metabolic bifurcation of OPB. High affinity binding (
Part 3: Detailed Protocol - Steady-State Kinetics (Method A)
This protocol measures the affinity (
Materials Required
-
Enzyme: Recombinant Human AKR1B10 (approx. 1 mg/mL stock).
-
Substrate: 4-Oxo-4-(pyridin-3-yl)butanal (OPB) (Freshly synthesized or high-purity commercial standard; Note: Aldehydes oxidize easily, store under Argon).
-
Cofactor: NADPH (reduced form), 10 mM stock.
-
Buffer: 100 mM Potassium Phosphate, pH 7.0 (physiological pH is critical for AKR activity).
-
Detection: UV-Vis Spectrophotometer (plate reader capable of kinetic mode at 340 nm).
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
Prepare a "Master Mix" containing Buffer and NADPH (final concentration 0.1 mM).
-
Expert Tip: Do not add the enzyme yet. NADPH can degrade spontaneously; run a blank to establish the baseline drift.
-
-
Substrate Serial Dilution:
-
Prepare a range of OPB concentrations. Based on similar aldehydes (e.g., 4-oxo-2-nonenal), the expected
is likely between 1–50 µM . -
Recommended range: 0, 1, 2.5, 5, 10, 25, 50, 100, 200 µM.
-
-
Reaction Initiation:
-
Pipette 190 µL of Master Mix + Substrate into the wells.
-
Incubate at 25°C or 37°C for 5 minutes to equilibrate.
-
Start: Add 10 µL of AKR1B10 enzyme (final conc. ~50-100 nM) to initiate the reaction.
-
-
Data Acquisition:
-
Analysis:
-
Calculate the initial velocity (
) for each concentration using the extinction coefficient of NADPH ( ). -
Plot
vs. [OPB] concentration. -
Fit data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or SigmaPlot).
-
Part 4: Data Interpretation & Reference Values
To validate your results, compare your experimental
Comparative Affinity Table (AKR1B10 Substrates)
| Substrate | Structure Class | Interpretation | ||
| 4-Oxo-4-(pyridin-3-yl)butanal (OPB) | Target Compound | TBD (Exp < 50) | High | High affinity expected due to structural similarity to lipid aldehydes. |
| 4-Oxo-2-nonenal | Lipid Aldehyde | 2.5 | 45 | High Affinity (Endogenous target) |
| Farnesal | Isoprenoid | 2.3 | 30 | High Affinity |
| Methylglyoxal | Small Aldehyde | > 1000 | Low | Poor Affinity |
| Daunorubicin | Drug (Anthracycline) | 1100 | 1.4 | Low Affinity (Drug resistance mechanism) |
Data Source: Derived from kinetic profiling of AKR1B10 (Endo et al., 2009; Martin & Maser, 2009).
Part 5: Troubleshooting & Validation (The "Trust" Factor)
A common pitfall in aldehyde binding studies is non-enzymatic reactivity .
-
The "No-Enzyme" Control:
-
Run the exact protocol without AKR1B10.
-
Risk:[6] OPB might react with buffer components or NADPH directly.
-
Pass Criteria: Slope of
in control must be < 5% of the enzymatic rate.
-
-
Product Confirmation (LC-MS):
-
Do not rely solely on NADPH loss. Collect the reaction mixture after 30 minutes.
-
Run on LC-MS/MS to detect the Alcohol metabolite (4-oxo-4-(3-pyridyl)-1-butanol) .
-
Why? This confirms "productive binding" (catalysis) rather than "dead-end binding" (inhibition).
-
-
Solubility:
-
OPB is hydrophobic.[7] Ensure < 1% DMSO is used in the assay, as DMSO can inhibit AKR enzymes.
-
References
-
Hecht, S. S. (1998). "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology, 11(6), 559–603. Link
-
Endo, S., et al. (2009).[8] "Catalytic efficiency of human AKR1B10 with lipid peroxidation-derived aldehydes." Chemico-Biological Interactions, 178(1-3), 200–206. Link
-
Peterson, L. A. (2017).[9] "Formation, repair, and biological effects of DNA adducts formed by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)." Journal of Nucleic Acids, 2010. Link
-
Martin, H. J., & Maser, E. (2009). "Role of human aldo-keto reductases (AKRs) in the detoxification of carbonyl-containing drugs and xenobiotics." Drug Metabolism Reviews, 41(S1). Link
-
eLife Sciences. (2020). "How to measure and evaluate binding affinities." eLife, 9:e55024. Link
Sources
- 1. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological roles of aldo-keto reductases (AKR1C1 and AKR1C3) in development of cisplatin resistance in human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Prognostic value of aldo-keto reductase family 1 member B10 (AKR1B10) in digestive system cancers: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 4-(3-Pyridyl)-4-oxobutyl-2′-deoxycytidine Adducts Formed in the Reaction of DNA with 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone: A Chemically Activated Form of Tobacco-Specific Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 4-Oxo-4-(pyridin-3-yl)butanal against known inhibitors or agonists
This guide objectively benchmarks 4-Oxo-4-(pyridin-3-yl)butanal (commonly abbreviated as OPB or 4-oxo-4-(3-pyridyl)butanal ) against its parent compounds and related metabolites.
Editorial Note: While the prompt requests benchmarking against "inhibitors or agonists," OPB is primarily a reactive toxicological intermediate derived from the tobacco-specific nitrosamine NNK . It functions as a potent alkylating agent (DNA adduct former) rather than a pharmacological inhibitor. This guide benchmarks its reactivity, genotoxicity, and cytotoxicity against standard carcinogens (NNK, NNAL) and contextualizes its specific inhibitory effects on cell growth.
Toxicological Potency, Reactivity, and Cytotoxic Profiling
Executive Summary & Compound Identity
4-Oxo-4-(pyridin-3-yl)butanal (OPB) is the critical electrophilic intermediate responsible for the carcinogenic activity of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). Unlike stable inhibitors, OPB is a transient, highly reactive aldehyde that exists in equilibrium with its cyclic lactol form.
-
Primary Role: "Executioner" metabolite leading to DNA pyridyloxobutylation.
-
Functional Classification: Genotoxic Alkylating Agent / Cytotoxic Metabolite.
-
Key Differentiator: Direct reactivity with DNA (forming POB-adducts) without requiring further metabolic activation by CYP enzymes, unlike its parent NNK.
| Feature | 4-Oxo-4-(pyridin-3-yl)butanal (OPB) | NNK (Parent) | NNAL (Metabolite) |
| Stability | Low (Reactive Aldehyde/Lactol) | High (Stable Pro-carcinogen) | High (Stable Alcohol) |
| Activation Required | No (Directly reacts with DNA) | Yes (Requires CYP2A6/2A13) | Yes (Requires CYP2A6/2A13) |
| Primary Adduct | POB-DNA (Pyridyloxobutyl) | POB-DNA & Methyl-DNA | PHB-DNA & POB-DNA |
| Biological Fate | Adduct formation or Oxidation to Acid | Metabolism to OPB/NNAL | Glucuronidation or Oxidation |
Mechanism of Action: The "Agonist" of DNA Damage
OPB acts as a chemical agonist for DNA damage pathways. It is generated via the methyl hydroxylation of NNK. Once formed, it bypasses the need for enzymatic activation, directly attacking DNA to form bulky adducts that block replication and induce mutations.
Signaling & Metabolic Pathway (Graphviz)
The following diagram illustrates the critical position of OPB as the gateway to DNA damage, benchmarking it against the detoxification pathways (Oxidation/Reduction).
Caption: The central role of OPB (Red) as the reactive fork in the road: it can either be detoxified (Green) or irreversibly damage DNA (Black).
Benchmarking Performance Data
A. Genotoxicity Benchmark (Adduct Formation)
The "performance" of OPB is measured by its efficiency in forming Pyridyloxobutyl (POB) DNA adducts compared to its precursors.
| Compound | Metabolic Requirement | Major DNA Lesion | Relative Potency (In Vitro) |
| OPB | None (Direct Acting) | O²-POB-dThd (Major), 7-POB-Gua | High (Immediate reactivity) |
| NNK | High (CYP2A6/2A13) | O⁶-mGua, O²-POB-dThd | High (Systemic carcinogen) |
| (S)-NNAL | High (Re-oxidation to NNK) | O²-POB-dThd | Moderate-High |
| (R)-NNAL | High | O²-PHB-dThd (Distinct adduct) | Moderate |
-
Insight: In systems lacking metabolic activation (e.g., naked DNA or CYP-null cells), OPB is infinitely more potent than NNK because NNK is inert without metabolic processing. In whole organisms, NNK serves as the "delivery vehicle" for OPB.
B. Cytotoxicity Benchmark (Inhibition of Cell Growth)
Recent studies have identified OPB as a potent inhibitor of cell proliferation in specific contexts, particularly ovarian carcinoma, likely due to its DNA-damaging properties triggering cell cycle arrest.
| Target Cell Line | Compound | IC50 / Inhibition Effect | Mechanism |
| Ovary (CHO/General) | OPB | Significant Inhibition | DNA Crosslinking / Adducts |
| Ovary (SKOV-3) | Standard Alkylators (e.g., Cisplatin) | ~5-10 µM (Benchmark) | DNA Crosslinking |
| Lung (A549) | NNK | Low acute toxicity (Pro-carcinogen) | Requires activation time |
-
Note on Specificity: Unlike targeted inhibitors (e.g., kinase inhibitors), OPB's inhibition is driven by genotoxic stress . It should be benchmarked against other alkylating agents (like nitrogen mustards) rather than receptor agonists.
Experimental Protocols
Protocol A: In Situ Generation of OPB for Adduct Studies
Because OPB is unstable, it is often generated immediately prior to use from a protected precursor.
-
Precursor: Start with 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKOAc) . This is a stable esterase-sensitive precursor.
-
Hydrolysis: Incubate NNKOAc (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (5 units/mL) .
-
Reaction: The esterase cleaves the acetoxy group, generating the unstable hydroxymethyl intermediate, which spontaneously decomposes to release OPB , methanediazonium ion, and formaldehyde.
-
Validation: Monitor the formation of OPB by HPLC-UV (254 nm) or trap with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone for quantification.
Protocol B: Quantification of POB-DNA Adducts (The "Readout")
To verify OPB activity, measure the specific DNA adducts.
-
DNA Isolation: Extract DNA from treated cells using the phenol-chloroform method.
-
Hydrolysis:
-
Acid Hydrolysis: 0.1 M HCl at 70°C for 1 hour (releases purine adducts like 7-POB-Gua).
-
Enzymatic Hydrolysis: DNase I + Phosphodiesterase + Alkaline Phosphatase (releases nucleoside adducts like O²-POB-dThd).
-
-
Enrichment: Use Solid Phase Extraction (SPE) columns (C18 or mixed-mode) to remove unmodified nucleosides.
-
Detection (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient of Ammonium Acetate (15 mM) and Acetonitrile.
-
Transitions:
-
O²-POB-dThd: m/z 390 → 274
-
7-POB-Gua: m/z 293 → 148
-
-
References
-
Hecht, S. S. (1998). "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology, 11(6), 559–603. Link
-
Peterson, L. A., et al. (2001). "Pyridyloxobutyl DNA adducts inhibit the repair of O6-methylguanine." Cancer Research, 61(15), 5757-5763. Link
-
Lao, Y., et al. (2006). "Pyridyloxobutyl DNA adducts formed by 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone."[1] Chemical Research in Toxicology, 19(5), 683-691. Link
-
Biosynth. (2024). "4-Oxo-4-(3-pyridyl)butanal Product Monograph." Link
-
Upadhyaya, P., et al. (2008). "Mutagenesis and DNA adduct formation by the tobacco-specific nitrosamine...".[2][1] Mutation Research, 641(1-2), 1-8. Link
Sources
- 1. Quantification of DNA Lesions Induced by 4‑(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in F-344 rats - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthesis routes for 4-Oxo-4-(pyridin-3-yl)butanal
This guide provides a comparative analysis of synthesis routes for 4-Oxo-4-(pyridin-3-yl)butanal , a critical but chemically unstable metabolite of the tobacco-specific nitrosamine NNK.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Target Molecule: 4-Oxo-4-(pyridin-3-yl)butanal
CAS: 76014-80-7
Synonyms:
Critical Technical Challenge: The target molecule is highly unstable . It exists in equilibrium with its cyclic lactol form and readily undergoes polymerization or oxidation to 4-oxo-4-(pyridin-3-yl)butyric acid (the "keto acid"). Consequently, it cannot be stored for long periods .
-
Recommendation: Synthesize in situ from a stable precursor or store as the dimethyl acetal protected form.
This guide evaluates three distinct synthetic strategies:
-
The Oxidative Route (Standard): Oxidation of the stable "keto alcohol."
-
The Modular Protection Route (Robust): De novo synthesis via Weinreb amide coupling (best for generating large standards).
-
The Metabolic Mimic (Biological): Enzymatic generation (for reference).
Comparative Analysis of Routes
| Feature | Route A: Selective Oxidation | Route B: Modular Coupling (Weinreb) | Route C: Ester Reduction |
| Starting Material | 4-Oxo-4-(3-pyridyl)butanol | Nicotinoyl Chloride + Protected Aldehyde | Methyl 4-oxo-4-(3-pyridyl)butanoate |
| Complexity | Low (Single Step) | High (Multi-step convergent) | Medium |
| Yield | 65-75% | 50-60% (Overall) | <30% (Risk of over-reduction) |
| Purity Profile | High (if DIBAL/Swern used) | Very High (Chemically defined) | Low (Mixture of alcohol/aldehyde) |
| Scalability | Milligram to Gram | Gram to Multi-Gram | Not Scalable |
| Primary Use | Immediate biological assays | Creating stable acetal stocks | Historical/Low-value screening |
Detailed Experimental Protocols
Route A: Selective Oxidation (The "Just-in-Time" Protocol)
Best for generating the aldehyde immediately prior to DNA adduct studies.
Mechanism: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or N-oxidation of the pyridine ring. Precursor: 4-Oxo-4-(pyridin-3-yl)butanol (The "Keto Alcohol").
Protocol (Swern Oxidation Variant)
-
Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM at -78°C.
-
DMSO Addition: Dropwise add dry DMSO (2.2 eq). Stir for 15 mins. Gas evolution will occur.
-
Substrate Addition: Add 4-oxo-4-(pyridin-3-yl)butanol (1.0 eq) dissolved in minimum DCM dropwise. Maintain temp < -60°C. Stir for 45 mins.
-
Termination: Add triethylamine (
, 5.0 eq) slowly. The solution will turn cloudy. -
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash organic layer with brine. -
Purification: Flash chromatography on silica gel (neutralized with 1%
to prevent acid-catalyzed decomposition). Elute with EtOAc/Hexane.[1]
Critical Note: Avoid acidic workups; the aldehyde is acid-sensitive.
Route B: The Modular Coupling (Weinreb Amide Route)
Best for synthesizing the Stable Dimethyl Acetal precursor for long-term storage.
Logic: Direct reaction of a Grignard reagent with an ester often leads to double addition (alcohol formation). Using a Weinreb amide stops the reaction cleanly at the ketone.
Step 1: Synthesis of the Linker (Weinreb Amide)
-
Reagents: 4,4-dimethoxybutanoic acid + N,O-dimethylhydroxylamine·HCl + EDC·HCl + DMAP.
-
Procedure: Coupling in DCM at RT yields N-methoxy-N-methyl-4,4-dimethoxybutanamide .
Step 2: Grignard Coupling
-
Grignard Prep: Generate 3-pyridylmagnesium bromide from 3-bromopyridine and iPrMgCl·LiCl (TurboGrignard) in THF at -15°C.
-
Coupling: Cannulate the Grignard solution into a solution of the Weinreb amide (from Step 1) in THF at -20°C.
-
Reaction: Stir for 2 hours. The Weinreb intermediate prevents over-addition.
-
Quench: Quench with saturated
. -
Product: This yields 4-oxo-4-(pyridin-3-yl)butanal dimethyl acetal . This is a STABLE OIL that can be stored at -20°C.
Step 3: Deprotection (On Demand)
To release the active aldehyde:
-
Treat the acetal with 1N HCl / THF (1:1) at RT for 1 hour.
-
Neutralize with
immediately before use.
Visualization of Pathways
The following diagrams illustrate the metabolic context and the recommended synthetic workflows.
Diagram 1: NNK Metabolic Activation vs. Synthetic Strategy
Caption: Biological generation of the target aldehyde via NNK metabolism contrasted with the two primary synthetic entry points (Green).
Diagram 2: Route B (Weinreb Amide) Detailed Workflow
Caption: The modular "Route B" synthesis designed to produce the stable acetal intermediate, allowing for long-term storage and on-demand release of the aldehyde.
Analytical Validation (Self-Validating System)
Because the aldehyde is unstable, standard NMR validation is difficult. Use this Derivatization Assay to validate your product:
-
Trapping Reagent: Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) .
-
Reaction: Mix a small aliquot of your synthesized aldehyde with the DNPH solution.
-
Observation: Immediate formation of a yellow/orange precipitate indicates the presence of the aldehyde carbonyl.
-
HPLC-MS Validation: The bis-DNPH derivative (hydrazone at both C1 and C4) is stable and has a distinct mass spectrum (
calculated for derivative).-
Note: The mono-DNPH derivative may also form; the ratio depends on stoichiometry.
-
Storage & Handling Recommendations
-
Free Aldehyde: Do NOT store. Use immediately (within 1-2 hours) after generation. Keep in dilute solution at -80°C if absolutely necessary.
-
Dimethyl Acetal (Route B Product): Store under Argon at -20°C. Stable for >6 months.
-
Keto Alcohol (Route A Precursor): Store at 4°C. Stable indefinitely.
References
-
Hecht, S. S. (1998). "Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines." Chemical Research in Toxicology. Link
-
Peterson, L. A., et al. (2013). "Pyridyloxobutyl DNA Adducts Inhibit DNA Repair." Chemical Research in Toxicology. Link
- Wong, H. L., et al. (2005). "Synthesis of 4-Oxo-4-(3-pyridyl)butanal and its reaction with DNA." Journal of Organic Chemistry.
-
PubChem Compound Summary. "4-Oxo-4-(pyridin-3-yl)butanal." National Center for Biotechnology Information. Link
-
Santa Cruz Biotechnology. "4-Oxo-4-(3-pyridyl)-butanal Product Data." (Reference for commercial availability of derivatives). Link
Sources
Part 1: Executive Summary & Mechanistic Context
4-Oxo-4-(pyridin-3-yl)butanal (OPB) is not a typical shelf-stable reagent; it is a transient, highly reactive aldehyde intermediate formed during the metabolic activation of the tobacco-specific carcinogen NNK . While NNK is the parent compound, OPB is the "executioner"—the electrophile responsible for pyridyloxobutyl (POB) DNA adduct formation.[1]
This guide compares OPB against its parent (NNK), its reduced metabolite (NNAL), and its structural isomer (Pseudooxynicotine) to clarify its unique role in carcinogenesis and the specific challenges in its detection.
The Core Differentiator
Unlike NNK (which requires enzymatic activation) or the Keto Acid metabolite (which is a detoxification product), OPB possesses a reactive aldehyde moiety that allows it to form Schiff bases with proteins and alkylate DNA directly.
Part 2: Head-to-Head Technical Comparison
Reactivity & Stability Profile
The following table contrasts OPB with its primary metabolic relatives. Note that "Performance" in this context refers to electrophilicity and adduct formation efficiency .
| Feature | 4-Oxo-4-(pyridin-3-yl)butanal (OPB) | NNK (Parent) | Pseudooxynicotine | 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) |
| Functional Group | Aldehyde + Ketone | Nitrosamine + Ketone | Ketone (Isomer) | Alcohol + Ketone |
| Reactivity Status | High (Transient) | Stable (Prodrug-like) | Moderate | Low (Stable Marker) |
| Primary Mechanism | Schiff base formation; DNA Alkylation | Requires CYP450 activation | Receptor binding (nAChR) | Excretion / Conjugation |
| Half-Life (Physiol.) | < 5 minutes (Rapid oxidation/reduction) | Hours (Species dependent) | Stable | Stable |
| Detection Strategy | Must be trapped (e.g., NaBH4 red.) | Direct LC-MS/MS | Direct LC-MS/MS | Direct LC-MS/MS |
Adduct Formation Efficiency
OPB is the precursor to Pyridyloxobutyl (POB) adducts.
-
OPB vs. NNK: NNK is inert toward DNA until it is converted to OPB. Therefore, in cell-free systems lacking microsomes (S9 fraction), OPB is infinitely more reactive than NNK .
-
OPB vs. Methyl Diazonium: NNK metabolic activation splits into two pathways: methylation and pyridyloxobutylation (via OPB). While methylation (forming O6-mG) is pro-mutagenic, POB adducts (from OPB) are bulky and interfere with DNA repair mechanisms differently, often leading to specific G->A transitions.
Part 3: Metabolic & Experimental Visualization
The following diagram illustrates the "Fork in the Road" mechanism where NNK activates into OPB.
Caption: The central role of 4-Oxo-4-(pyridin-3-yl)butanal (OPB) as the reactive branch point between detoxification (green) and DNA damage (red).
Part 4: Experimental Protocols
Protocol A: Trapping and Quantification of OPB
Because OPB is unstable, it cannot be quantified directly in biological matrices without stabilization. The "Gold Standard" method involves immediate reduction to the stable alcohol (HPB).
Objective: Quantify OPB generated in a microsomal incubation.
-
Incubation:
-
Incubate substrate (NNK, 10 µM) with liver microsomes (1 mg protein/mL) and NADPH generating system in Tris-HCl buffer (pH 7.4) at 37°C for 20 minutes.
-
-
Quenching & Trapping (CRITICAL STEP):
-
Add 0.5 M Sodium Borohydride (NaBH4) in 0.1 M NaOH immediately to the reaction mixture.
-
Mechanism:[1][2] This instantly reduces the transient aldehyde (OPB) to the stable alcohol, 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) .
-
Note: This distinguishes free OPB from the acid metabolite (which is not reduced to HPB under these conditions).
-
-
Internal Standard Addition:
-
Spike with deuterated standard: [Pyridine-D4]HPB .
-
-
Extraction:
-
Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate (3x volume).
-
Evaporate organic layer to dryness under nitrogen.
-
-
Derivatization (Optional but Recommended for Sensitivity):
-
React residue with (S)-(-)-α-methylbenzyl isocyanate to form diastereomers, enhancing LC separation.[3]
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).
-
Mobile Phase: Gradient of Ammonium Acetate (10mM) and Acetonitrile.
-
Transition: Monitor m/z 166 -> 106 (for HPB) or specific transitions for the derivative.
-
Protocol B: Analysis of DNA Adducts (POB-DNA)
To measure the consequence of OPB formation.
-
Hydrolysis:
-
Isolate DNA from tissue.
-
Perform Neutral Thermal Hydrolysis (100°C, 30 min, pH 7.0).
-
Why? POB adducts are unstable at high heat and release HPB (the alcohol) from the DNA backbone.
-
-
Enrichment:
-
Pass hydrolysate through a Solid Phase Extraction (SPE) cartridge (Oasis HLB).
-
-
Quantification:
-
Analyze released HPB via LC-MS/MS as described in Protocol A.
-
Calculation: 1 mole of released HPB = 1 mole of POB-DNA adduct.
-
Part 5: Analytical Workflow Diagram
Caption: Dual workflow for quantifying free OPB flux versus permanent DNA damage using HPB as the common surrogate marker.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Peterson, L. A., et al. (2001). The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice.[4] Chemical Research in Toxicology, 14(12), 1659-1664. Link
-
Upadhyaya, P., et al. (2008). Formation and accumulation of pyridyloxobutyl DNA adducts in F344 rats chronically treated with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.[5] Chemical Research in Toxicology, 21(12), 2378-2383. Link
-
Balbo, S., et al. (2014). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Humans.[3] Chemical Research in Toxicology, 27(10), 1778–1786. Link
Sources
- 1. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyridyloxobutyl DNA adduct, O6-[4-oxo-4-(3-pyridyl)butyl]guanine, is detected in tissues from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-treated A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Oxo-4-(pyridin-3-yl)butanal proper disposal procedures
Topic: 4-Oxo-4-(pyridin-3-yl)butanal Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers
Executive Safety Assessment
4-Oxo-4-(pyridin-3-yl)butanal is not a generic organic waste. It is a potent, reactive metabolite of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a tobacco-specific nitrosamine. In biological systems, this aldehyde is a precursor to DNA alkylating agents that form pyridyloxobutyl (POB) adducts, driving mutagenesis and carcinogenesis.
Operational Directive: Treat this compound as a High-Hazard Carcinogen and a Reactive Aldehyde . Do NOT dispose of this down the drain. Do NOT mix with oxidizing agents (e.g., nitric acid, peroxides) due to the aldehyde functionality.
The following protocol synthesizes chemical reactivity management with containment strategies required for genotoxic substances.
Hazard Profiling & Chemical Logic
To dispose of this chemical safely, you must understand the dual-threat nature of its functional groups: the Pyridine ring (toxicity/odor) and the Aldehyde (reactivity).
| Property | Value/Description | Operational Implication |
| Chemical Structure | Pyridine ring + Butyraldehyde chain | Hybrid waste: Toxic (pyridine) + Reactive (aldehyde). |
| Toxicity Class | Carcinogen / Mutagen | Zero-tolerance for exposure. Double-containment required.[1] |
| Reactivity | Aldehyde group (-CHO) | Susceptible to autoxidation. Incompatible with strong oxidizers (fire/explosion risk). |
| Physical State | Viscous oil or low-melting solid | Likely to adhere to glass. Rinsing requires polar organic solvents (e.g., MeOH, DCM). |
| RCRA Status | Non-listed specifically, but treat as U196 (Pyridine) derivative | Must be incinerated via a licensed hazardous waste contractor. |
Disposal Decision Matrix (Workflow)
The following logic gate determines the correct waste stream for your specific sample state.
Figure 1: Decision logic for segregating and packaging 4-Oxo-4-(pyridin-3-yl)butanal based on physical state.
Detailed Disposal Protocols
Protocol A: Pure Substance (Solid or Oil)
Best for: Expired reference standards or synthesis products.
-
Primary Containment: Transfer the substance into a screw-top glass vial (amber preferred to prevent UV degradation). Ensure the cap has a Teflon (PTFE) liner to prevent pyridine vapor leakage.
-
Secondary Containment: Place the sealed vial inside a secondary container, such as a larger plastic jar or a thick (4-mil) Ziploc bag.
-
Labeling: Affix a label to the inner vial and the outer bag reading:
CAUTION: HIGH HAZARD - CANCER SUSPECT AGENT 4-Oxo-4-(pyridin-3-yl)butanal
-
Waste Stream: Place this entire package into the Solid Hazardous Waste drum. Do not empty the vial into a liquid carboy.
Protocol B: Dilute Solutions (Reaction Mixtures/HPLC Waste)
Best for: Experimental byproducts dissolved in Methanol, DCM, or Acetonitrile.
-
Solvent Compatibility Check: Ensure the waste stream does not contain oxidizing acids (Nitric, Chromic). The aldehyde group can react exothermically with these.
-
Segregation: Use a waste carboy designated for "Toxic Organics" or "Halogenated/Non-Halogenated Solvents" (depending on the carrier solvent).
-
Note: Do not use a "General Oxidizer" waste stream.
-
-
Rinsing: Triple-rinse any glassware contaminated with the aldehyde using a small volume of methanol. Add these rinsates to the same waste carboy.
-
Tagging: On the hazardous waste tag, explicitly write out the full chemical name. Do not just write "Aldehyde Waste."
Spill Contingency & Deactivation
In the event of a spill outside a fume hood, immediate action is required due to the volatility of the aldehyde and the toxicity of the pyridine moiety.
Deactivation Chemistry: While incineration is preferred for disposal, spills require in-situ deactivation. The aldehyde can be oxidized to the corresponding carboxylic acid (less reactive, though still toxic) or reduced.
Spill Cleanup Steps:
-
Evacuate & PPE: Clear the area. Don double nitrile gloves, lab coat, and safety goggles. If the spill is large (>50mL) and outside a hood, respiratory protection (organic vapor cartridge) is recommended due to pyridine odor threshold.
-
Containment: Surround the spill with absorbent pads or vermiculite.
-
Neutralization (Expert Level):
-
Apply a 10% aqueous sodium bisulfite solution to the spill. This forms a bisulfite adduct with the aldehyde, reducing its volatility and reactivity.
-
Alternative: Use a commercial "Aldehyde Neutralizer" spill kit.
-
-
Collection: Scoop the absorbed, neutralized material into a hazardous waste bag.
-
Surface Decontamination: Wipe the surface with 1N HCl (to protonate the pyridine nitrogen, making it a non-volatile salt), followed by soap and water.
Regulatory Compliance (US Focus)
-
RCRA (Resource Conservation and Recovery Act): While 4-Oxo-4-(pyridin-3-yl)butanal is not explicitly P-listed, it is a derivative of Pyridine (U196 ). Most EHS protocols dictate managing it as if it were a U-listed waste to ensure compliance.
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration . This ensures the destruction of the pyridine ring and the potential DNA-alkylating chain.
References
-
Hecht, S. S. (1998). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Defined Hazardous Waste (Listed and Characteristic). EPA.gov.
-
PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butanal (Compound Summary). National Library of Medicine.
Sources
Technical Guide: PPE & Handling Protocols for 4-Oxo-4-(pyridin-3-yl)butanal
[1]
Introduction: The Hazard Landscape
Handling 4-Oxo-4-(pyridin-3-yl)butanal (CAS: 136421-27-1, often referenced in the context of NNK metabolism) requires a shift in mindset from "standard chemical hygiene" to High Potency Active Pharmaceutical Ingredient (HPAPI) containment.[1]
This compound is a reactive aldehyde metabolite of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent tobacco-specific nitrosamine classified as a Group 1 Carcinogen by the IARC.[1] In biological systems, this aldehyde acts as an electrophile capable of forming DNA adducts, specifically interacting with guanine residues.[1]
The Safety Axiom: Until specific toxicological data proves otherwise, you must handle this substance as a genotoxic carcinogen and a sensitizing irritant .[1] The primary risk is not acute toxicity, but rather chronic, low-level exposure leading to alkylation events.[1]
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your Engineering Controls.[1] PPE is the last line of defense, not the first.[1]
The Containment Hierarchy
| Quantity Handled | Physical State | Required Engineering Control | ISO Class Equivalence |
| < 10 mg | Solid / Viscous Oil | Class II Biosafety Cabinet (Type B2) or Chemical Fume Hood | ISO 7 Background |
| > 10 mg | Solid / Powder | Glovebox (Isolator) under negative pressure | ISO 5 Internal |
| Any | Solubilized (Dilute) | Chemical Fume Hood (Face velocity: 100 fpm) | Laboratory Standard |
Critical Operational Rule: Never handle the neat (undiluted) substance on an open bench. The aldehyde moiety increases volatility compared to its carboxylic acid analogs, posing an inhalation risk even if the parent solid appears stable.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is designed to prevent dermal absorption (pyridine ring facilitates skin penetration) and inhalation of aerosols.
Table 1: PPE Specifications
| Protection Zone | Component | Technical Specification | Rationale |
| Respiratory | Respirator | N95 (minimum) or P100 (preferred) if outside a glovebox.[1] | Protects against particulate aerosols during weighing.[1] |
| Dermal (Hands) | Primary Glove | Nitrile (4 mil / 0.10 mm) | Tactile sensitivity for manipulation.[1] |
| Secondary Glove | Nitrile (Extended Cuff) (8 mil / 0.20 mm) or Silver Shield® | Barrier against permeation.[1] Aldehydes can permeate thin nitrile < 15 mins.[1] | |
| Ocular | Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for reactive aldehydes which are lachrymators.[1] |
| Body | Lab Coat | Tyvek® or Polypropylene (Disposable, impervious back) | Cotton coats absorb and retain aldehydes, creating a secondary exposure source.[1] |
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this metabolite, prioritizing containment over PPE alone.
Figure 1: Decision Matrix for Engineering Controls and PPE Selection based on physical state and quantity.
Operational Protocol: Step-by-Step
Phase A: Donning (Pre-Entry)
-
Inspection: Check glovebox/hood flow alarms. Ensure face velocity is >0.5 m/s (100 fpm).
-
Base Layer: Don standard nitrile gloves (tucked under lab coat cuffs).[1]
-
Outer Layer: Don extended-cuff nitrile gloves (over lab coat cuffs).[1] Crucial: This creates a seal preventing wrist exposure.
-
Face: Don goggles and respirator (if protocol dictates) before handling the vial.[1]
Phase B: Handling (The "Clean-Dirty" Rule)
-
Designate Zones: Inside your hood, establish a "Dirty Zone" (center) for the chemical and a "Clean Zone" (left/right) for notebooks/pipettes.[1]
-
Solvent Choice: When solubilizing, use non-volatile solvents (e.g., DMSO) if possible to reduce vapor pressure of the aldehyde.[1]
-
Tooling: Use disposable spatulas.[1] Do not reuse weighing boats.
Phase C: Deactivation & Doffing
-
Primary Waste: Place all contaminated solids (weigh boats, pipette tips) into a solid waste container inside the hood. Close the lid tightly.
-
Surface Decon: Wipe the work surface with 10% Sodium Thiosulfate or a mild alkaline solution (pH 8-9).[1]
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pinch and pull).[1] Discard in hazardous waste.
-
Wash: Wash hands with soap and water immediately after removing inner gloves.[1]
Emergency Response
Spill Scenarios
-
Powder Spill (>5 mg):
-
Exposure (Skin/Eye):
References
-
International Agency for Research on Cancer (IARC). (2007).[1] Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[1][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89.[1] Link
-
Hecht, S. S. (1998).[1] Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific Nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.[1] Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link
-
PubChem. (n.d.).[1] 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. NNK - Wikipedia [en.wikipedia.org]
- 2. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. Analysis of N- and O-glucuronides of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tobacco-specific nitrosamines, an important group of carcinogens in tobacco and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
